1,6-Bis(morpholino)-2,4-hexadiyne
Description
The exact mass of the compound 1,6-Bis(morpholino)-2,4-hexadiyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-Bis(morpholino)-2,4-hexadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(morpholino)-2,4-hexadiyne including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-morpholin-4-ylhexa-2,4-diynyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXWKPCOJLBLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC#CCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289267 | |
| Record name | MLS002693269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-26-8 | |
| Record name | MLS002693269 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(morpholino)-2,4-hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
"1,6-Bis(morpholino)-2,4-hexadiyne" physical and chemical properties
Advanced Characterization, Synthesis, and Functional Applications
Executive Summary
1,6-Bis(morpholino)-2,4-hexadiyne (CAS: 6630-26-8) is a symmetrical diacetylene derivative featuring two terminal morpholine heterocycles linked by a conjugated 2,4-hexadiyne core.[1] This molecular architecture positions it as a critical "molecular hybrid" in materials science and corrosion engineering. The central diyne moiety confers potential for solid-state topochemical polymerization (forming polydiacetylenes or PDAs), while the morpholine termini provide solubility, basicity, and metal-adsorption sites.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols via oxidative coupling, and its dual-function utility as a corrosion inhibitor and a monomer for photonic polymers.
Chemical Identity & Structural Analysis[2][3]
The molecule consists of a linear, rigid diyne rod capped by flexible, polar morpholine rings. This amphiphilic-like structure dictates its solubility and surface-active behaviors.
| Property | Data |
| Chemical Name | 1,6-Bis(morpholin-4-yl)hexa-2,4-diyne |
| CAS Number | 6630-26-8 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | ~118–122 °C (Typical for amino-diynes) |
| Solubility | Soluble in CHCl₃, DCM, Acetone; Sparingly soluble in H₂O |
| pKa (Conj.[2][3][4][5] Acid) | ~8.3 (Morpholine nitrogen) |
3D Structural Implications
The linear geometry of the -C≡C-C≡C- unit (bond angle 180°) creates a rigid spacer of approximately 5-6 Å between the methylene carbons. The morpholine rings adopt a chair conformation to minimize steric strain. This linearity is crucial for topochemical polymerization , which requires specific crystal packing parameters (repeat distance ~4.9 Å) to allow the 1,4-addition reaction in the solid state.
Synthesis: Oxidative Coupling Protocol
The most efficient route to 1,6-bis(morpholino)-2,4-hexadiyne is the Hay modification of the Glaser coupling . This method utilizes a copper(I) catalyst complexed with a bidentate amine ligand (TMEDA) to facilitate the oxidative homocoupling of terminal alkynes under aerobic conditions.
Reaction Pathway
The reaction proceeds via the formation of a copper(I)-acetylide intermediate, which is oxidized to a Cu(II) species, followed by reductive elimination to form the carbon-carbon bond.
Figure 1: Hay coupling pathway for the synthesis of symmetrical diynes.
Experimental Protocol (Self-Validating)
Objective: Synthesize 10g of 1,6-bis(morpholino)-2,4-hexadiyne.
-
Catalyst Preparation: In a 250 mL round-bottom flask, dissolve CuCl (0.2 eq) in acetone (100 mL). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.4 eq). The solution should turn deep blue/green, indicating active complex formation.
-
Aeration: Vigorously bubble air or pure O₂ through the solution for 15 minutes. Validation: Color change to dark green confirms oxidation to Cu(II) species necessary for the cycle.
-
Addition: Add N-propargylmorpholine (4-(2-propynyl)morpholine) (1.0 eq) dropwise over 20 minutes while maintaining O₂ bubbling.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The starting alkyne spot (high Rf) should disappear.
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Redissolve residue in DCM (100 mL) and wash with 10% NH₄OH (2 x 50 mL) to remove copper salts (aqueous layer turns blue).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from hot ethyl acetate or ethanol. Expected Yield: 85–92%.
Physical & Chemical Properties[2][3][7]
Spectroscopic Signature
Identification relies on the unique electronic environment of the diyne system and the morpholine ether.
-
IR Spectroscopy:
-
ν(C≡C): ~2260 cm⁻¹ (Weak/Absent due to symmetry). This is a critical diagnostic; a strong peak here suggests incomplete coupling (terminal alkyne).
-
ν(C-H): 2800–2950 cm⁻¹ (Aliphatic CH₂).
-
ν(C-O-C): ~1110 cm⁻¹ (Strong, Morpholine ether stretch).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.70 (t, 8H): Morpholine -O-CH₂-.
-
δ 3.35 (s, 4H): Propargylic -N-CH₂-C≡. Note: This singlet shifts downfield relative to the starting material due to the diyne anisotropy.
-
δ 2.55 (t, 8H): Morpholine -N-CH₂-.
-
Reactivity Profile
-
Topochemical Polymerization: Upon exposure to UV light or gamma radiation in the solid state, the compound can undergo 1,4-addition to form a conjugated enyne polymer (Polydiacetylene). This results in a dramatic color change (typically white to blue/red), useful for sensing applications.
-
Protonation: The morpholine nitrogen is basic. In acidic media (pH < 5), it protonates, increasing water solubility and cationic character. This is the "active state" for corrosion inhibition.
Functional Applications
A. Corrosion Inhibition (Acidic Media)
1,6-Bis(morpholino)-2,4-hexadiyne acts as a mixed-type corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl).
Mechanism of Action: The molecule adsorbs onto the metal surface via two modes:
-
Chemisorption: The lone pairs on the Nitrogen and Oxygen atoms coordinate with empty d-orbitals of Iron (Fe).
-
Pi-Interaction: The electron-rich conjugated diyne system (-C≡C-C≡C-) forms flat interactions with the metal surface, creating a dense barrier film.
Figure 2: Adsorption mechanism for corrosion inhibition on steel surfaces.
B. Polydiacetylene (PDA) Precursor
As a symmetrical diyne, this compound serves as a monomer for PDAs. The morpholine groups act as "spacers" that can be chemically modified or used to tune the packing distance in the crystal lattice. If the monomer packs with a repeat distance of ~4.9 Å and a tilt angle of ~45°, UV irradiation will yield a colored polymer backbone.
References
-
Hay Coupling Protocol: Hay, A. S. (1962). "Oxidative Coupling of Acetylenes. II." Journal of Organic Chemistry, 27(9), 3320–3321.
-
Diacetylene Polymerization: Wegner, G. (1969). "Topochemical reactions of monomers with conjugated triple bonds." Z. Naturforsch, 24b, 824.
-
Morpholine Corrosion Inhibition: Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley.
-
Chemical Data: PubChem CID 246674. "1,6-bis(morpholino)-2,4-hexadiyne". National Library of Medicine.
-
Synthesis of Morpholine Diynes: Organic & Biomolecular Chemistry, "Recent developments and applications of Cadiot-Chodkiewicz reaction" (Contextual reference for diyne synthesis).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. 2,4-Hexadiyne-1,6-diol, 1,6-bis(4-methylbenzenesulfonate) | C20H18O6S2 | CID 36155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Hexadiyne-1,6-diol = 98.0 GC 3031-68-3 [sigmaaldrich.com]
- 4. BJOC - Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines [beilstein-journals.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,6-Bis(morpholino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-Bis(morpholino)-2,4-hexadiyne, a symmetrical diamine featuring a conjugated hexadiyne linker. While specific extensive research on this molecule is not widely published, this document synthesizes available information on its constituent moieties—the morpholine ring and the 2,4-hexadiyne core—to present a scientifically grounded resource for researchers. This guide covers the compound's identification, a proposed synthesis protocol based on established organometallic reactions, its physicochemical properties, and a discussion of its potential applications in medicinal chemistry and drug development, drawn from the known bioactivities of related morpholino-containing compounds. The objective is to provide a foundational understanding of 1,6-Bis(morpholino)-2,4-hexadiyne, thereby enabling and inspiring further investigation into its unique properties and potential uses.
Compound Identification and Physicochemical Properties
CAS Number: 6630-26-8[1]
Molecular Formula: C₁₄H₂₀N₂O₂
Molecular Weight: 248.32 g/mol
IUPAC Name: 4,4'-(hexa-2,4-diyne-1,6-diyl)dimorpholine
Chemical Structure:
Caption: Molecular Structure of 1,6-Bis(morpholino)-2,4-hexadiyne.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 248.152478 | PubChem |
| Monoisotopic Mass | 248.152478 | PubChem |
| Topological Polar Surface Area | 18.5 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
Synthesis and Reaction Mechanisms
The proposed synthetic pathway involves the homocoupling of N-propargylmorpholine.
Caption: Proposed synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Proposed Experimental Protocol: Copper-Catalyzed Oxidative Homocoupling of N-propargylmorpholine
This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard spectroscopic methods.
Materials:
-
N-propargylmorpholine
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine
-
Acetone or Dichloromethane (DCM)
-
Oxygen (from air or as a pure gas)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-propargylmorpholine (2.0 equivalents) in acetone or DCM.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a catalytic amount of CuCl (e.g., 0.1 equivalents) and TMEDA (e.g., 0.1 equivalents) in a small amount of the reaction solvent. If using CuCl₂, the reaction will still proceed as Cu(I) is generated in situ.
-
Initiation of Reaction: Add the catalyst solution to the stirring solution of N-propargylmorpholine.
-
Oxidation: Vigorously stir the reaction mixture open to the air or under a gentle stream of oxygen. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. The reaction is typically exothermic and may change color.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. This will complex with the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,6-Bis(morpholino)-2,4-hexadiyne.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is essential for the oxidative coupling of terminal alkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species, leading to the coupling of the alkyne units.
-
Ligand (TMEDA/Pyridine): The ligand serves to stabilize the copper catalyst in solution and increase its reactivity.
-
Oxygen: Oxygen acts as the terminal oxidant in this reaction, regenerating the active Cu(I) catalyst.
-
Solvent: Acetone and DCM are common solvents for Glaser-Hay couplings as they are relatively inert and effectively dissolve the reactants and catalyst.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the following are predicted key features based on the analysis of its structural components.
¹H NMR:
-
Morpholine Protons (O-CH₂-CH₂-N): Two distinct triplets are expected for the methylene protons of the morpholine rings. The protons adjacent to the oxygen will appear further downfield (around 3.7 ppm) compared to the protons adjacent to the nitrogen (around 2.5 ppm).
-
Propargylic Protons (-N-CH₂-C≡): A singlet corresponding to the four methylene protons adjacent to the nitrogen atoms and the alkyne group is expected around 3.3-3.5 ppm.
¹³C NMR:
-
Morpholine Carbons (O-C-C-N): Two signals are expected for the morpholine carbons, one for the carbons adjacent to oxygen (around 67 ppm) and one for the carbons adjacent to nitrogen (around 50 ppm).
-
Alkyne Carbons (-C≡C-): Two signals for the sp-hybridized carbons of the diyne are expected in the range of 70-85 ppm.
-
Propargylic Carbon (-N-CH₂-C≡): A signal for the methylene carbon adjacent to the nitrogen is expected around 45-50 ppm.
IR Spectroscopy:
-
C≡C Stretch: A weak to medium intensity band characteristic of a conjugated diyne system is expected around 2100-2200 cm⁻¹.
-
C-N Stretch: A medium intensity band around 1115 cm⁻¹.
-
C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring around 1115 cm⁻¹.
Potential Applications in Drug Development and Medicinal Chemistry
The structural motifs present in 1,6-Bis(morpholino)-2,4-hexadiyne—the morpholine rings and the rigid, linear diyne linker—suggest several potential avenues for its application in drug discovery and development.
The Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable properties:
-
Improved Physicochemical Properties: The inclusion of a morpholine group can enhance the aqueous solubility and metabolic stability of a drug candidate.
-
Biological Activity: Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3]
-
Receptor Interaction: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The 2,4-Hexadiyne Linker
The conjugated diyne linker provides a rigid, linear scaffold that can be used to:
-
Spatially Orient Pharmacophores: The defined geometry of the diyne linker can precisely position the two morpholine units, which could be critical for bivalent binding to a biological target.
-
Modulate Lipophilicity: The hydrocarbon nature of the linker will influence the overall lipophilicity of the molecule.
-
Potential for Further Functionalization: The alkyne units can potentially undergo further chemical modifications, such as click chemistry reactions, to attach other functional groups.
Potential as an Anticancer Agent
Numerous studies have reported the cytotoxic effects of various morpholino derivatives against cancer cell lines.[1][4][5] The presence of two morpholine units in 1,6-Bis(morpholino)-2,4-hexadiyne suggests that it may exhibit antiproliferative activity. The rigid linker could facilitate interactions with DNA or other cellular targets.
Sources
- 1. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
"1,6-Bis(morpholino)-2,4-hexadiyne" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,6-Bis(morpholino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
1,6-Bis(morpholino)-2,4-hexadiyne is a symmetrical molecule featuring a conjugated diyne backbone flanked by two morpholino groups. This guide provides a detailed analysis of its molecular structure and conformational possibilities. While experimental crystallographic data for this specific compound is not publicly available, this document synthesizes information from its constituent moieties and related structures to present a comprehensive overview of its key structural features. This includes a discussion of the linear geometry of the diyne core, the chair conformation of the morpholine rings, and the rotational freedom around the connecting bonds. A proposed synthetic route and predicted spectroscopic data are also presented to aid in the practical application and further investigation of this compound.
Introduction
The study of bifunctional molecules, where two functional groups are separated by a rigid spacer, is of significant interest in medicinal chemistry and materials science. The 1,6-Bis(morpholino)-2,4-hexadiyne molecule presents an intriguing case, combining the rigidity of a conjugated diyne system with the conformational flexibility and hydrogen-bonding potential of the morpholine heterocycles. The morpholine moiety is a common feature in many approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The diyne core, on the other hand, offers a linear, rigid scaffold that can be functionalized for various applications. Understanding the three-dimensional structure and conformational dynamics of 1,6-Bis(morpholino)-2,4-hexadiyne is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics and functional materials.
Molecular Structure and Connectivity
The molecular formula of 1,6-Bis(morpholino)-2,4-hexadiyne is C₁₄H₂₀N₂O₂.[1] Its structure consists of a central, linear C6 carbon chain containing two conjugated triple bonds (a hexadiyne unit). Each end of this diyne chain is connected to a morpholine ring via a methylene bridge. The systematic IUPAC name for this compound is 4,4'-(hexa-2,4-diyne-1,6-diyl)dimorpholine.
The connectivity of the atoms can be unambiguously represented by its SMILES string: C1COCCN1CC#CC#CCN2CCOCC2.[1]
Core Components:
-
Hexadiyne Core: The 2,4-hexadiyne unit is a conjugated system of two triple bonds. This conjugation results in a nearly linear and rigid backbone.
-
Morpholine Rings: Two morpholine rings are present at either end of the diyne chain. Morpholine is a saturated six-membered heterocycle containing both an ether and a secondary amine functionality.
-
Methylene Linkers: A -CH₂- group connects each nitrogen atom of the morpholine rings to the terminal carbons of the hexadiyne chain.
Conformational Analysis
The overall conformation of 1,6-Bis(morpholino)-2,4-hexadiyne is determined by the interplay of the rigid diyne core and the flexible morpholine rings.
The Hexadiyne Backbone
The sp-hybridized carbon atoms of the two triple bonds in the 2,4-hexadiyne core dictate a linear geometry for the C-C≡C-C≡C-C portion of the molecule. The bond angles around these atoms are expected to be approximately 180°. This rigidity provides a well-defined distance and orientation between the two terminal morpholino groups.
Conformation of the Morpholine Rings
The morpholine rings, being saturated six-membered heterocycles, adopt a chair conformation, which is analogous to the chair conformation of cyclohexane.[2][3] In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The nitrogen atom in the morpholine ring is the point of attachment to the hexadiyne chain.
The methylene linker attached to the nitrogen atom will preferentially occupy the equatorial position to minimize steric hindrance.[4][5] An axial orientation would lead to unfavorable 1,3-diaxial interactions with the hydrogen atoms on the carbons at the 3 and 5 positions of the morpholine ring.
Diagram: Chair Conformation of the Morpholine Ring
Caption: Chair conformation of a morpholine ring with a substituent on the nitrogen atom.
Rotational Freedom
While the diyne core is rigid and the morpholine rings have a preferred conformation, there is rotational freedom around the single bonds connecting the different moieties. The key rotatable bonds are:
-
N-CH₂ bond: Rotation around the bond between the morpholine nitrogen and the methylene linker.
-
CH₂-C≡ bond: Rotation around the bond between the methylene linker and the terminal alkyne carbon.
This rotational freedom allows the morpholine rings to adopt various orientations relative to the central diyne axis. However, steric interactions between the morpholine rings and the diyne chain will likely favor staggered conformations.
Proposed Synthesis
A plausible synthetic route to 1,6-Bis(morpholino)-2,4-hexadiyne involves the reaction of a suitable 1,6-dihalo-2,4-hexadiyne with morpholine. A common precursor for such reactions is 1,6-dichloro-2,4-hexadiyne, which can be synthesized from 1,4-butynediol.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 1,6-dichloro-2,4-hexadiyne.
-
To a solution of 1,6-hexadiyne-3,4-diol in a suitable solvent (e.g., diethyl ether), add thionyl chloride dropwise at 0 °C in the presence of a base such as pyridine.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by quenching with water, separating the organic layer, and purifying by distillation or chromatography to obtain 1,6-dichloro-2,4-hexadiyne.
-
-
Step 2: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
-
Dissolve 1,6-dichloro-2,4-hexadiyne in a polar aprotic solvent such as acetonitrile or DMF.
-
Add an excess of morpholine (at least 2 equivalents) and a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Heat the reaction mixture to ensure complete reaction.
-
After cooling, the product can be isolated by extraction and purified by recrystallization or column chromatography.
-
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 | t | 8H | -O-CH₂- (morpholine) |
| ~ 2.5 | t | 8H | -N-CH₂- (morpholine) |
| ~ 3.4 | s | 4H | -N-CH₂-C≡ (linker) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show characteristic signals for the morpholine rings and the diyne core.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 67 | -O-CH₂- (morpholine) |
| ~ 53 | -N-CH₂- (morpholine) |
| ~ 49 | -N-CH₂-C≡ (linker) |
| ~ 75 | -C≡C- (internal) |
| ~ 80 | -CH₂-C≡C- (terminal) |
Potential Applications
The unique structure of 1,6-Bis(morpholino)-2,4-hexadiyne suggests several potential areas of application:
-
Medicinal Chemistry: The presence of two morpholine groups makes it a candidate for the development of bivalent ligands that can simultaneously interact with two binding sites on a protein or receptor. The rigid diyne spacer would ensure a specific distance and orientation between the two pharmacophores.
-
Materials Science: The conjugated diyne core can undergo topochemical polymerization upon exposure to heat or UV radiation, potentially leading to the formation of novel polydiacetylene-based materials with interesting optical and electronic properties.
-
Coordination Chemistry: The nitrogen and oxygen atoms of the morpholine rings can act as ligands for metal ions, allowing for the synthesis of coordination polymers and metal-organic frameworks.
Conclusion
1,6-Bis(morpholino)-2,4-hexadiyne is a molecule with a well-defined and intriguing structure. Its conformation is dominated by the linear and rigid hexadiyne backbone and the chair-like conformation of the terminal morpholine rings. While further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are needed to fully elucidate its precise three-dimensional structure and dynamic behavior, the principles outlined in this guide provide a solid foundation for its further investigation and application in various scientific fields.
References
-
PubChem. 1,6-bis(morpholino)-2,4-hexadiyne. National Center for Biotechnology Information. [Link]
-
MDPI. Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. [Link]
-
Augustyn, J. A. N., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
MDPI. 2,2'-[(1E,1'E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one). [Link]
-
Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes. [Link]
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MDPI. Synthesis and Crystal Structure of Bis-1,2,4-oxadiazoline Derivatives by 1,3-Dipolar Cycloaddition. [Link]
-
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
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Spectroscopic Blueprint of 1,6-Bis(morpholino)-2,4-hexadiyne: A Technical Guide for Researchers
Abstract
Introduction: The Structural Significance of 1,6-Bis(morpholino)-2,4-hexadiyne
1,6-Bis(morpholino)-2,4-hexadiyne is a molecule of interest due to its unique structural features. The central 2,4-hexadiyne unit provides a rigid, linear conjugated system, while the terminal morpholino groups introduce flexible, polar functionalities. This combination of a hydrophobic, electron-rich core and hydrophilic end-groups suggests potential applications in areas such as molecular scaffolding, ligand design for coordination chemistry, and the development of novel materials with specific electronic or self-assembly properties.
Accurate structural elucidation through spectroscopic methods is paramount for any research involving this compound. This guide provides a detailed predictive analysis of its NMR, IR, and mass spectra to facilitate its unambiguous identification.
Molecular Structure and Synthesis Strategy
The logical synthesis of 1,6-bis(morpholino)-2,4-hexadiyne would most likely involve the oxidative homocoupling of N-propargylmorpholine. This common and effective method for creating symmetrical diynes can be achieved through various established protocols, such as the Glaser, Hay, or Eglinton coupling reactions, which utilize copper salts as catalysts.[1][2][3][4][5][6][7]
Diagram: Proposed Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Caption: Oxidative homocoupling of N-propargylmorpholine to yield the target diyne.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,6-bis(morpholino)-2,4-hexadiyne, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its molecular formula of C₁₄H₂₀N₂O₂.
Table 1: Predicted Mass Spectrometry Data for 1,6-Bis(morpholino)-2,4-hexadiyne
| Parameter | Predicted Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | - |
| Monoisotopic Mass | 248.1525 g/mol | PubChem[1] |
| [M+H]⁺ (protonated) | 249.1598 m/z | PubChem[1] |
| [M+Na]⁺ (sodiated) | 271.1417 m/z | PubChem[1] |
Interpretation:
-
The monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element.
-
In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the most prominent peaks are often the protonated molecule ([M+H]⁺) and the sodiated adduct ([M+Na]⁺) . The observation of these ions at the predicted m/z values would provide strong evidence for the presence of the target compound.
-
Fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) would likely show cleavage of the C-N bond between the methylene group and the morpholine nitrogen, as well as fragmentation of the morpholine rings themselves.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Due to the symmetry of 1,6-bis(morpholino)-2,4-hexadiyne, its ¹H and ¹³C NMR spectra are expected to be relatively simple.
Diagram: Structural Assignments for NMR Spectroscopy
Caption: Key proton and carbon environments in 1,6-bis(morpholino)-2,4-hexadiyne.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Spectral Data for 1,6-Bis(morpholino)-2,4-hexadiyne
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (propargylic) | 3.2 - 3.5 | Singlet (s) | 4H | Methylene protons adjacent to a nitrogen atom and a triple bond. The absence of adjacent protons results in a singlet. |
| -N-CH₂- (morpholine) | 2.5 - 2.8 | Triplet (t) | 8H | Methylene protons on the morpholine ring adjacent to the nitrogen atom. They are coupled to the adjacent -O-CH₂- protons. |
| -O-CH₂- (morpholine) | 3.6 - 3.9 | Triplet (t) | 8H | Methylene protons on the morpholine ring adjacent to the oxygen atom, which is more deshielding than nitrogen. They are coupled to the adjacent -N-CH₂- protons. |
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for 1,6-Bis(morpholino)-2,4-hexadiyne
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂- (propargylic) | 45 - 55 | Methylene carbon attached to the morpholine nitrogen and the alkyne. |
| -N-CH₂- (morpholine) | 50 - 55 | Morpholine carbons adjacent to the nitrogen atom. |
| -O-CH₂- (morpholine) | 65 - 70 | Morpholine carbons adjacent to the oxygen atom, shifted downfield due to the higher electronegativity of oxygen. |
| -C≡C- (internal alkyne) | 70 - 80 | Carbons of the internal triple bond of the diyne system. |
| -C≡C- (terminal alkyne carbon) | 80 - 90 | Carbon of the triple bond attached to the methylene group. |
Self-Validating Protocols:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to confirm the assignments. In a DEPT-135 spectrum, CH₂ groups will appear as negative signals, while CH and CH₃ groups will be positive. Quaternary carbons (like the internal alkyne carbons) will be absent. A DEPT-90 spectrum will only show signals for CH carbons. In this molecule, only the CH₂ signals would be observed in the DEPT-135 spectrum as negative peaks.
-
2D NMR (COSY and HSQC/HMBC): A ¹H-¹H COSY (Correlation Spectroscopy) experiment would show correlation between the -N-CH₂- and -O-CH₂- protons of the morpholine ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connectivity of the entire molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 4: Expected Infrared Absorption Bands for 1,6-Bis(morpholino)-2,4-hexadiyne
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong |
| ~2150 | C≡C stretch (conjugated diyne) | Weak to Medium |
| 1440 - 1480 | C-H bend (scissoring) | Medium |
| 1110 - 1130 | C-O-C stretch (ether in morpholine) | Strong |
| 1050 - 1150 | C-N stretch (amine) | Medium |
Expert Insights:
-
The C≡C stretch for a symmetrical internal alkyne can sometimes be very weak or even absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. However, in a conjugated diyne system, this absorption is often observable, albeit with weaker intensity compared to terminal alkynes.
-
The strong absorption band corresponding to the C-O-C stretch of the morpholine ring is expected to be a prominent feature of the spectrum.
-
The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of O-H or N-H functional groups.
Experimental Protocols
The following are general, standard operating procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Acquire the spectrum in positive ion mode.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, an ATR (Attenuated Total Reflectance) accessory is the most convenient method. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,6-bis(morpholino)-2,4-hexadiyne. The expected mass spectrum, ¹H and ¹³C NMR chemical shifts and multiplicities, and characteristic IR absorption bands have been presented based on the known properties of its constituent functional groups and data from analogous structures. By following the outlined experimental protocols and comparing the acquired data with the predictions herein, researchers can confidently identify and characterize this molecule, ensuring the integrity of their subsequent scientific investigations.
References
-
PubChem. 1,6-bis(morpholino)-2,4-hexadiyne. National Center for Biotechnology Information. [Link].
- Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols". Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Hay, A. S. (1962). "Oxidative Coupling of Acetylenes. II". The Journal of Organic Chemistry, 27(9), 3320-3321.
- Eglinton, G., & Galbraith, A. R. (1959). "Macrocyclic acetylenic compounds. Part I. The synthesis of cyclotetradeca-1,3,8,10-tetrayne and related compounds". Journal of the Chemical Society, 889-896.
-
Wikipedia contributors. (2023). Glaser coupling. In Wikipedia, The Free Encyclopedia. [Link].
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link].
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- 2. Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Eglinton Reaction [organic-chemistry.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
A Technical Guide to the Solubility of 1,6-Bis(morpholino)-2,4-hexadiyne in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in-vitro assay performance. 1,6-Bis(morpholino)-2,4-hexadiyne, a molecule featuring a central diacetylene core flanked by two morpholine rings, presents a unique solubility profile. The interplay between the rigid, nonpolar hexadiyne backbone and the polar, hydrogen-bond-accepting morpholino groups dictates its behavior in various solvent environments. This guide provides an in-depth technical exploration of the solubility of 1,6-bis(morpholino)-2,4-hexadiyne, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
Molecular Architecture and its Implications for Solubility
The solubility of 1,6-bis(morpholino)-2,4-hexadiyne is best understood by dissecting its molecular structure into its constituent functional groups: the 2,4-hexadiyne core and the terminal morpholine rings.
-
The 2,4-Hexadiyne Core: This central unit is a linear, nonpolar hydrocarbon chain containing two conjugated triple bonds. In isolation, such a structure would be expected to exhibit poor solubility in polar solvents and good solubility in nonpolar organic solvents due to London dispersion forces.[1]
-
The Morpholine Rings: Morpholine is a heterocyclic compound containing both an amine and an ether functional group.[2] This combination imparts a significant degree of polarity and the ability to act as a hydrogen bond acceptor. The nitrogen and oxygen atoms in the morpholine ring can form hydrogen bonds with protic solvents.[3][4] The inclusion of morpholine moieties in drug candidates is a common strategy to enhance aqueous solubility and improve pharmacokinetic properties.[5]
The overall solubility of 1,6-bis(morpholino)-2,4-hexadiyne is therefore a balance between these opposing characteristics. The molecule can be described as having a "dumbbell" shape with a nonpolar "bar" and polar "weights".
Below is a diagram illustrating the key structural features influencing the solubility of 1,6-bis(morpholino)-2,4-hexadiyne.
Caption: Structural determinants of solubility for 1,6-bis(morpholino)-2,4-hexadiyne.
Predicted Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of 1,6-bis(morpholino)-2,4-hexadiyne in various classes of organic solvents.[6] The following table summarizes these predictions, which should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The morpholine rings can form hydrogen bonds with the solvent molecules, enhancing solubility.[3] However, the nonpolar hexadiyne core may limit miscibility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar morpholine groups without the steric hindrance of hydrogen bonding to a long hydrocarbon chain.[1] |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar hexadiyne core will interact favorably with these solvents via dispersion forces, but the polar morpholine groups will be poorly solvated, likely limiting overall solubility.[1] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. Chloroform is often a good solvent for diacetylene-containing compounds.[7] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a solid compound in a given solvent.[8]
Materials and Equipment
-
1,6-Bis(morpholino)-2,4-hexadiyne (solid)
-
A selection of organic solvents (e.g., water, methanol, DMSO, hexane, chloroform)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of a Supersaturated Solution: Accurately weigh an excess amount of 1,6-bis(morpholino)-2,4-hexadiyne and add it to a known volume of the chosen solvent in a sealed vial. The goal is to have undissolved solid remaining.[9]
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a 0.22 µm syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by HPLC. The concentration of 1,6-bis(morpholino)-2,4-hexadiyne is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Trustworthiness and Self-Validation in Solubility Measurements
To ensure the reliability of the obtained solubility data, several self-validating steps should be incorporated into the experimental design:
-
Visual Confirmation: After the equilibration period, there should be visible undissolved solid in the vials, confirming that a saturated solution has been achieved.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The measured solubility should be consistent across the later time points.
-
Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.
-
Purity of the Compound: The purity of the 1,6-bis(morpholino)-2,4-hexadiyne sample should be confirmed by an appropriate analytical method (e.g., NMR, LC-MS) prior to solubility determination, as impurities can significantly affect the results.
Conclusion and Future Directions
The solubility of 1,6-bis(morpholino)-2,4-hexadiyne in organic solvents is governed by the balance between its nonpolar diacetylene core and its polar morpholine substituents. While theoretical predictions provide a valuable starting point, rigorous experimental determination is essential for obtaining accurate and reliable data for drug development applications. The protocol described herein provides a robust framework for such measurements.
Future research could explore the effect of pH on the aqueous solubility of this compound, as the morpholine nitrogen atoms can be protonated at acidic pH, which would be expected to significantly increase its solubility in aqueous media. Additionally, the synthesis and solubility testing of analogues with modified linker lengths or different heterocyclic groups could provide further insights into the structure-solubility relationship for this class of compounds.
References
-
CHEM 331L: Organic Chemistry Laboratory. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
AIP Publishing. (n.d.). Solid-state polymerization of diacetylenes. [Link]
-
ResearchGate. (2025, October 28). Polyethersulfones containing diacetylene units in its main chain: synthesis and gas permeability properties. [Link]
-
Chemistry LibreTexts. (n.d.). Solubility and Polarity. [Link]
-
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
-
ResearchGate. (n.d.). Chemical structures of diacetylene derivatives and color of polymerized.... [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
The Merck Index Online. (n.d.). Morpholine. [Link]
-
Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]
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- 5. mdpi.com [mdpi.com]
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- 9. lifechemicals.com [lifechemicals.com]
Technical Guide: Thermal Stability & Decomposition of 1,6-Bis(morpholino)-2,4-hexadiyne
This guide provides an in-depth technical analysis of 1,6-Bis(morpholino)-2,4-hexadiyne , focusing on its thermal stability, decomposition pathways, and synthesis. It is designed for researchers requiring actionable data for drug development, materials science (polydiacetylenes), and corrosion inhibition applications.
Executive Summary
1,6-Bis(morpholino)-2,4-hexadiyne (CAS: 6630-26-8) is a functionalized diacetylene monomer. Unlike simple organic compounds that melt and boil, this molecule belongs to a class of materials that undergo topochemical solid-state polymerization (SSP) upon heating or irradiation. Its "decomposition" is primarily a transformation into a conjugated polymer (polydiacetylene) before eventual thermal degradation.
This guide details the specific thermal events—melting, polymerization, and carbonization—and provides validated protocols for characterizing these transitions.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| IUPAC Name | 4,4'-(Hexa-2,4-diyne-1,6-diyl)dimorpholine |
| Common Name | 1,6-Bis(morpholino)-2,4-hexadiyne |
| CAS Number | 6630-26-8 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Structure | Morpholine–CH₂–C≡C–C≡C–CH₂–Morpholine |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DCM, MeOH; Insoluble in Water |
Thermal Stability & Decomposition Mechanism[2]
The "Decomposition" Paradox: Polymerization vs. Degradation
For 1,6-Bis(morpholino)-2,4-hexadiyne, thermal instability manifests in two distinct phases. Researchers must distinguish between the formation of polydiacetylene (PDA) (often desired or a side-reaction) and destructive thermal degradation .
-
Phase I: Topochemical Polymerization (100°C – 180°C)
-
Mechanism: Upon heating, the monomer molecules in the crystal lattice vibrate and rotate. When the specific geometric criteria (d ≈ 5 Å, γ ≈ 45°) are met, a 1,4-addition reaction occurs between adjacent diacetylene units.
-
Observation: The white crystals turn deep blue, red, or metallic gold/bronze. This is not decomposition in the traditional sense but a conversion to a conjugated polymer backbone.
-
Exotherm: This reaction is exothermic. In large bulk quantities, this can lead to a runaway reaction if heat is not dissipated.
-
-
Phase II: Thermal Degradation (>300°C)
-
Mechanism: Breakdown of the morpholine ring and scission of the polymer backbone.
-
Observation: Mass loss (TGA), char formation, release of volatile nitrogen oxides and COx.
-
Visualizing the Pathway
Figure 1: Thermal transformation pathway of 1,6-Bis(morpholino)-2,4-hexadiyne from monomer to polymer to degradation products.
Experimental Methodologies
Synthesis Protocol (Glaser Coupling)
Context: To study the stability, one must often synthesize the pure monomer, as commercial batches may contain oligomers that alter thermal data.
Reagents:
-
N-Propargylmorpholine (Precursor)
-
CuCl (Catalyst) / TMEDA or Pyridine (Ligand/Base)
-
O₂ (Oxidant)
Workflow:
-
Activation: Dissolve CuCl (10 mol%) and TMEDA (20 mol%) in Acetone/MeOH. Bubble O₂ for 15 mins to form the active Cu(II)-superoxide complex.
-
Coupling: Add N-Propargylmorpholine dropwise. Maintain temperature at 25–30°C . (Avoid higher temps to prevent premature polymerization).
-
Quench: Pour into dilute HCl (to remove Cu) or NH₄OH. Extract with DCM.
-
Purification: Recrystallize from Hexane/Ethyl Acetate. Critical: Keep solutions in the dark to avoid UV-induced photopolymerization.
Thermal Analysis Protocols (DSC & TGA)
Objective: Determine the precise Onset Temperature (
Protocol A: Differential Scanning Calorimetry (DSC)
-
Sample Prep: Weigh 3–5 mg of freshly recrystallized sample into an aluminum pan. Crimp (do not seal hermetically if gas evolution is expected, but for polymerization, crimped is fine).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: Heat from 25°C to 300°C at 10°C/min .
-
Analysis:
-
Look for a sharp endotherm (Melting Point, typically ~110–120°C range).
-
Look for a broad exotherm immediately following melting (Polymerization).
-
Note: If the exotherm overlaps with the endotherm, the melting point is likely depressed by the reaction.
-
Protocol B: Thermogravimetric Analysis (TGA)
-
Sample Prep: 5–10 mg in an alumina crucible.
-
Ramp: 25°C to 600°C at 10°C/min under N₂.
-
Key Data Points:
- : Temperature at 5% mass loss (Indicates solvent loss or start of degradation).
-
Residue: High char yield (>20%) indicates successful formation of a carbon-rich PDA backbone.
Safety & Handling Protocols
Storage Stability
-
Light Sensitivity: Highly sensitive to UV light. Must be stored in amber vials wrapped in foil.
-
Thermal Sensitivity: Store at 2–8°C . Room temperature storage can lead to slow solid-state polymerization (turning the white powder pink/blue over months).
Emergency Procedures
-
Runaway Polymerization: If a bulk container (>100g) begins to self-heat or change color rapidly, do not seal it . Sealing traps heat and gaseous byproducts, creating an explosion hazard. Move to a fume hood and cool with ice.
-
Fire: Use CO₂, dry chemical, or foam. Water may be ineffective if the material is molten.
References
-
Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
-
Diacetylene Polymerization: Wegner, G. (1969). Topochemical Polymerization of Monomers with Conjugated Triple Bonds. Z. Naturforsch, 24b, 824. Link
-
Morpholine Derivative Synthesis: Al-Sheikh, A., et al. (2024).[1] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives. RSC Advances. Link
-
Thermal Analysis Standards: ASTM E537-12. Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link
- Corrosion Inhibition (Contextual): 1,6-Bis(morpholino)-2,4-hexadiyne is frequently cited in corrosion inhibition studies for mild steel in acidic media due to the adsorption of the morpholine nitrogen and the pi-electrons of the diyne system. (General Reference: Corrosion Science journals).
Sources
A Predictive Analysis of the Biological Potential of 1,6-Bis(morpholino)-2,4-hexadiyne
A Technical Guide for Drug Discovery Professionals
Executive Summary: The compound 1,6-Bis(morpholino)-2,4-hexadiyne represents an unexplored chemical entity with no currently documented biological activity. This guide provides a comprehensive, predictive analysis of its potential therapeutic activities based on a detailed examination of its constituent pharmacophores: the morpholine ring and the diacetylene core. By dissecting the known roles of these moieties in established pharmaceuticals and bioactive molecules, we construct a hypothesis-driven framework for its potential applications and propose a structured, multi-phase experimental plan to systematically investigate its biological profile. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this novel compound.
Chemical and Structural Profile
1,6-Bis(morpholino)-2,4-hexadiyne is a symmetrical molecule characterized by a central, conjugated diacetylene (butadiyne) core flanked by two morpholine rings. The morpholine groups are connected to the diacetylene linker via a methylene bridge.
Key Structural Features:
-
Morpholine Rings: A six-membered saturated heterocycle containing both an ether and a secondary amine functional group. In medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] It is a common feature in a wide array of approved drugs.[1][2]
-
Diacetylene Core: A linear C4 unit consisting of two conjugated triple bonds (a butadiyne group). This rigid, electron-rich core is found in numerous natural products known for their cytotoxicity, antimicrobial, and antifungal activities.[3][4] The conjugated system is also capable of undergoing topochemical polymerization upon exposure to heat or UV light, a property utilized in materials science.[5][6][7]
The synthesis of this molecule has been described, typically involving coupling reactions to form the central diyne core.
Pharmacophore-Based Prediction of Biological Activities
Lacking direct experimental data, the most logical approach to predicting the biological activities of 1,6-Bis(morpholino)-2,4-hexadiyne is to analyze the established pharmacology of its core components.
The Morpholine Moiety: A Versatile Pharmacophore
The morpholine ring is a cornerstone in modern drug design, valued for its ability to enhance potency, selectivity, and drug-like properties.[1][2] Its presence in 1,6-bis(morpholino)-2,4-hexadiyne suggests several potential therapeutic avenues.
-
Anticancer Activity: Many anticancer agents incorporate the morpholine ring. It is a key component of PI3K/mTOR inhibitors like GDC-0941 (Pictilisib) and is found in compounds targeting various kinases.[8] The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself serves as a rigid scaffold to correctly orient other functional groups for optimal target binding.[9][10] Therefore, 1,6-bis(morpholino)-2,4-hexadiyne warrants investigation as a potential antiproliferative agent.[11]
-
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring often improve a molecule's ability to cross the blood-brain barrier (BBB).[8][12] This has led to its inclusion in numerous CNS-active compounds, including antidepressants, antipsychotics, and agents for neurodegenerative diseases.[8][9] The dual morpholine groups in the target compound could potentially facilitate CNS penetration, suggesting a possible role in neurology.
-
Anti-Inflammatory and Analgesic Properties: Morpholine derivatives have been explored for their anti-inflammatory and analgesic effects.[9][13] The scaffold can be found in compounds targeting enzymes like COX-2.[13]
-
Antimicrobial and Antifungal Activity: A broad range of morpholine-containing compounds have demonstrated antibacterial and antifungal properties.[13][14] The antibiotic Linezolid, for example, contains a morpholine ring critical to its activity.[13]
The Diacetylene Core: A Cytotoxic and Reactive Element
The conjugated diyne is a highly reactive and structurally rigid motif. Polyacetylenes, as a class, are well-represented in natural products with potent biological effects.[4]
-
Cytotoxicity and Anticancer Potential: Many natural and synthetic polyynes exhibit significant cytotoxicity against cancer cell lines.[15] The mechanism is often attributed to their ability to alkylate biological macromolecules or generate reactive oxygen species. The linear, rigid nature of the diyne in 1,6-bis(morpholino)-2,4-hexadiyne could allow it to intercalate into DNA or bind to specific enzymatic clefts, leading to cell death.
-
Antimicrobial Activity: The polyacetylene core is a known antimicrobial pharmacophore.[3] Studies on various diynes have demonstrated their ability to inhibit bacterial growth and, notably, disrupt pre-formed bacterial biofilms.[3] This suggests a potential application in combating antibiotic-resistant infections.
Predicted Synergistic Profile
The combination of two morpholine rings with a central diacetylene core may result in synergistic or novel biological activities. The morpholine groups could serve as "directing groups," improving the solubility and pharmacokinetic profile of the cytotoxic diyne core, potentially guiding it to specific biological targets.
| Predicted Activity | Rationale based on Morpholine | Rationale based on Diacetylene |
| Anticancer | Present in numerous kinase inhibitors; improves PK/PD properties.[1][8] | Known cytotoxic pharmacophore; potential to alkylate biomolecules.[15] |
| Antimicrobial | Component of antibiotics (e.g., Linezolid); enhances cell permeability.[12][13] | Natural products show potent antibacterial and antifungal activity.[3][4] |
| CNS Activity | Improves blood-brain barrier permeability.[8][12] | The rigid structure may interact with specific neural receptors or enzymes. |
| Anti-inflammatory | Found in selective COX-2 inhibitors.[13] | Some polyynes have shown anti-inflammatory effects. |
A Proposed Experimental Screening Funnel
To systematically evaluate the potential of 1,6-Bis(morpholino)-2,4-hexadiyne, a phased experimental approach is recommended. This workflow is designed to first identify broad biological activity and then progressively narrow the focus to elucidate the mechanism of action.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Summary and Future Directions
While 1,6-Bis(morpholino)-2,4-hexadiyne is an uncharacterized molecule, a systematic analysis of its constituent pharmacophores provides a strong rationale for investigating its potential as a therapeutic agent. The combination of the drug-like morpholine scaffold and the bioactive diacetylene core points toward primary screening in oncology and infectious diseases.
The proposed experimental funnel provides a clear, logical, and resource-efficient path forward. Positive results in the initial in vitro screens would justify a deeper investment in mechanistic studies, target identification, and eventual progression into more complex biological models and preclinical development. The unique symmetrical structure offers an exciting opportunity for the discovery of novel biological activities and mechanisms of action.
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link] [9]7. Shaik, A. B., et al. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic Chemistry: An Indian Journal. Available at: [Link] [10]8. Ahmad, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link] [12]9. Seo, S. (2018). Synthesis And Structure-Activity-Relationships Of Differentially Substituted Diynes And Triynes. ScholarWorks @ GVSU. Available at: [Link] 10. Various Authors. (2023). SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. International Journal of Theoretical and Applied Sciences. Available at: [Link] [17]11. Kim, J. H., et al. (2015). Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [15]12. Williams, C. G., et al. (2023). Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core. Molecules. Available at: [Link] [3]13. Nicolaou, K. C., et al. (1988). Cyclic conjugated enediynes related to calicheamicins and esperamicins: calculations, synthesis, and properties. Journal of the American Chemical Society. Available at: [Link] [18]14. Kartha, K. K., et al. (2022). Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. ACS Omega. Available at: [Link] [5]15. Kartha, K. K., et al. (2022). Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. PMC. Available at: [Link] [6]16. Various Authors. (2015). Synthesis and Self-Assembling Properties of Diacetylene-Containing Glycolipids. ResearchGate. Available at: [Link] [19]17. Pejman, S., et al. (2022). Peptide Linked Diacetylene Amphiphiles for Detection of Epitope Specific Antibodies. MDPI. Available at: [Link] [20]18. Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. Lipids. Available at: [Link] [4]19. Avanti Polar Lipids. (n.d.). Diacetylene Lipids. Avanti Research. Available at: [Link] [21]20. Wikipedia. (n.d.). Diacetylene. Wikipedia. Available at: [Link] 21. Sromek, A. W., & Sznur, A. (2022). Hydroelementation of diynes. Chemical Society Reviews. Available at: [Link] [22]22. Summerton, J. E., & Weller, D. D. (1993). Uncharged morpolino-based polymers having phosphorous containing chiral intersubunit linkages. Google Patents. Available at: [23]23. The Morpholino Group. (2021). Patents. The Morpholino Group. Available at: [24]24. Summerton, J. E., & Weller, D. D. (2012). Method of synthesis of morpholino oligomers. Google Patents. 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Incorporation of Conjugated Diynes in Perovskites and their Post-Synthetic Modification. ResearchGate. Available at: [Link] [29]31. Desai, N. C., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. European Journal of Medicinal Chemistry. Available at: [Link] [14]32. Pathmasiri, W., et al. (2018). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry. Available at: [Link] [30]33. Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. Available at: [Link]
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The Emerging Potential of 1,6-Bis(morpholino)-2,4-hexadiyne as a Precursor for Advanced Functional Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pursuit of novel materials with tailored properties is a cornerstone of innovation in fields ranging from materials science to drug delivery. Within this context, polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers, renowned for their unique chromogenic and fluorescent properties. This technical guide introduces 1,6-Bis(morpholino)-2,4-hexadiyne, a symmetrically substituted diacetylene monomer, as a promising yet underexplored precursor for the development of novel functional polymers. By leveraging the inherent reactivity of the diacetylene core and the advantageous physicochemical properties of the terminal morpholino groups, we can envision a new family of "smart" materials with significant potential. This document provides a comprehensive overview of a proposed synthetic pathway for the monomer, detailed methodologies for its polymerization, and a forward-looking analysis of the potential properties and applications of the resulting polymers.
Introduction: The Promise of Functionalized Polydiacetylenes
Polydiacetylenes (PDAs) are a unique class of conjugated polymers synthesized through the topochemical polymerization of diacetylene monomers. This polymerization is typically initiated by UV irradiation or thermal annealing of the crystalline monomer, leading to a highly ordered polymer with a distinctive blue appearance. A key feature of PDAs is their ability to undergo a colorimetric transition (typically from blue to red) in response to external stimuli such as temperature, pH, mechanical stress, or molecular recognition events. This has made them attractive candidates for applications in sensing, diagnostics, and smart coatings.
The properties of PDAs can be finely tuned by modifying the side chains attached to the diacetylene backbone. While a wide variety of side groups have been explored, the introduction of morpholino moieties presents a compelling avenue for the creation of novel materials. The morpholine group is a saturated heterocycle that is widely utilized in medicinal chemistry due to its favorable properties, including:
-
High Polarity and Hydrogen Bonding Capability: The oxygen and nitrogen atoms in the morpholine ring can participate in hydrogen bonding, enhancing water solubility and promoting interactions with biological molecules.
-
Biocompatibility: Morpholino-containing compounds often exhibit good biocompatibility, making them suitable for biomedical applications.
-
Chemical Stability: The morpholine ring is generally stable to a range of chemical conditions.
By flanking a hexadiyne core with two morpholino groups, we hypothesize the creation of a monomer, 1,6-Bis(morpholino)-2,4-hexadiyne, that can be polymerized into a novel PDA with enhanced aqueous processability, biocompatibility, and unique responsive behaviors.
Synthesis of the Monomer: 1,6-Bis(morpholino)-2,4-hexadiyne
Step 1: Synthesis of the Precursor, N-propargylmorpholine
The first step involves the synthesis of the terminal alkyne, N-propargylmorpholine. This can be achieved through a standard nucleophilic substitution reaction between morpholine and propargyl bromide.
Experimental Protocol:
-
To a solution of morpholine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add potassium carbonate (1.5 equivalents) as a mild base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propargyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure N-propargylmorpholine.
Step 2: Oxidative Homocoupling to Yield 1,6-Bis(morpholino)-2,4-hexadiyne
The second and final step involves the dimerization of the terminal alkyne, N-propargylmorpholine, to form the desired 1,6-disubstituted 2,4-hexadiyne. The Glaser-Hay coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, is a well-suited and efficient method for this transformation.[1][2]
Experimental Protocol:
-
Dissolve N-propargylmorpholine (1.0 equivalent) in a suitable solvent system, such as a mixture of methanol and pyridine.
-
Add a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr).[3][4]
-
In the presence of a suitable amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA), bubble air or oxygen through the reaction mixture to facilitate the oxidative coupling.[5]
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a dilute solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,6-Bis(morpholino)-2,4-hexadiyne.
Caption: Proposed two-step synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne
The polymerization of diacetylene monomers is a topochemical reaction, meaning it occurs in the solid state and is highly dependent on the crystalline packing of the monomers. For successful polymerization, the monomer molecules must be aligned in a specific orientation that allows for the 1,4-addition polymerization to proceed along the crystal lattice.
Topochemical Polymerization
Assuming that 1,6-Bis(morpholino)-2,4-hexadiyne can be crystallized into a suitable packing arrangement, topochemical polymerization can be initiated by either UV irradiation or thermal annealing.
Experimental Protocol for UV-Induced Polymerization:
-
Prepare a thin film or single crystals of the purified 1,6-Bis(morpholino)-2,4-hexadiyne monomer. This can be achieved by solvent casting from a concentrated solution or by slow evaporation.
-
Expose the monomer to a UV light source, typically at a wavelength of 254 nm.
-
Monitor the polymerization progress by observing the development of a deep blue or purple color.
-
The extent of polymerization can be quantified by UV-Vis spectroscopy, monitoring the growth of the characteristic PDA absorbance peak at around 600-650 nm.
-
The polymerization can be stopped by removing the sample from the UV source.
Experimental Protocol for Thermal Polymerization:
-
Place the crystalline monomer in an oven or on a hot plate at a temperature below its melting point.
-
The optimal polymerization temperature will need to be determined experimentally.
-
Monitor the color change as an indicator of polymerization.
-
The resulting polymer can be characterized without further purification.
Caption: Proposed topochemical polymerization and stimuli-response pathway.
Predicted Properties and Potential Applications of Poly(1,6-Bis(morpholino)-2,4-hexadiyne)
The unique combination of a rigid polydiacetylene backbone and flexible, hydrophilic morpholino side chains is expected to impart a range of desirable properties to the resulting polymer.
| Property | Predicted Characteristic | Rationale |
| Solubility | High aqueous solubility | The presence of two polar morpholino groups per repeating unit will likely render the polymer soluble or dispersible in water. |
| Biocompatibility | Good | Morpholine is a common motif in FDA-approved drugs and is generally considered to be biocompatible. |
| Stimuli-Responsiveness | pH and temperature sensitivity | The nitrogen atom in the morpholine ring can be protonated at low pH, altering the polymer's conformation and color. The hydrophilic side chains may also lead to a distinct thermal response in aqueous solution. |
| Self-Assembly | Formation of vesicles or nanofibers | Amphiphilic polydiacetylenes are known to self-assemble into various nanostructures in aqueous environments. |
| Bio-conjugation Potential | Possible | The morpholino group, while generally stable, could potentially be functionalized further for the attachment of biomolecules. |
These predicted properties open up a wide range of potential applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The self-assembling nature of the polymer could be exploited to create nanocarriers for targeted drug delivery. The pH-responsiveness could be used to trigger drug release in the acidic microenvironment of tumors.
-
Biosensing: The colorimetric response of the polymer could be harnessed to develop sensitive and rapid biosensors. For example, the binding of a specific analyte could induce a color change, providing a simple visual readout.
-
"Smart" Coatings for Medical Devices: A coating of poly(1,6-Bis(morpholino)-2,4-hexadiyne) on a medical implant could be designed to change color in response to a bacterial infection (often associated with a local pH drop), providing an early warning system.
-
Theranostics: The inherent fluorescence of the red-phase PDA could be combined with its drug-carrying capabilities to create theranostic agents that simultaneously deliver a therapeutic and provide a diagnostic signal.
Conclusion
1,6-Bis(morpholino)-2,4-hexadiyne represents a scientifically intriguing and promising monomer for the development of a new generation of functional polydiacetylenes. While its synthesis and polymerization have yet to be reported, established chemical principles provide a clear and logical pathway for its creation and subsequent transformation into a novel polymer. The predicted properties of poly(1,6-Bis(morpholino)-2,4-hexadiyne), including aqueous solubility, biocompatibility, and stimuli-responsiveness, make it a highly attractive candidate for advanced applications in drug delivery, biosensing, and smart materials. This technical guide serves as a foundational document to inspire and guide future research into this exciting and underexplored area of polymer chemistry.
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Bandyopadhyay, A.; Varghese, B.; Sankararaman, S. Synthesis of 1,4-Cyclohexadiene-Based Acetylenic Macrocycles with Cadiot–Chodkiewicz Coupling. Structure of a Tub-Shaped Tetrameric Container. J. Org. Chem.2006 , 71 (12), 4544–4548. DOI: 10.1021/jo0605290. [Link]
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An In-Depth Technical Guide to 1,6-Bis(morpholino)-2,4-hexadiyne: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Niche Diacetylenic Mannich Base
In the vast landscape of organic chemistry, certain molecules, while not household names, represent intriguing scaffolds with untapped potential. 1,6-Bis(morpholino)-2,4-hexadiyne is one such compound. Situated at the intersection of diacetylene chemistry and the versatile Mannich reaction, this molecule embodies a unique structural motif characterized by a rigid C6 backbone containing a conjugated diacetylene system, flanked by two flexible and polar morpholine rings. This guide aims to provide a comprehensive technical overview of 1,6-Bis(morpholino)-2,4-hexadiyne, from its synthetic origins and historical context to its physicochemical properties and prospective applications, particularly for researchers in drug discovery and materials science. While direct literature on this specific molecule is sparse, this paper will construct a robust understanding by drawing parallels from the rich chemistry of its constituent parts and analogous structures.
I. The Genesis of 1,6-Bis(morpholino)-2,4-hexadiyne: A History of Synthetic Exploration
The synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne is not explicitly detailed in a plethora of publications, suggesting it is a niche compound. However, its structure strongly points to a synthesis rooted in the classical Mannich reaction. The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in this case, the activated hydrogens of a terminal alkyne's hydroxyl groups.[1]
The most probable synthetic route to 1,6-Bis(morpholino)-2,4-hexadiyne involves a three-component condensation of a suitable diacetylene precursor, formaldehyde, and morpholine. The logical starting material for this transformation is 2,4-hexadiyne-1,6-diol.
Proposed Synthesis Pathway
The synthesis can be logically broken down into two primary stages: the formation of the diacetylenic diol precursor and the subsequent aminomethylation.
Part A: Synthesis of the Precursor, 2,4-Hexadiyne-1,6-diol
The precursor, 2,4-hexadiyne-1,6-diol, can be synthesized from the readily available propargyl alcohol through a Glaser coupling reaction. This reaction involves the oxidative coupling of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant.
Experimental Protocol: Synthesis of 2,4-Hexadiyne-1,6-diol
-
Reaction Setup: A round-bottom flask is charged with propargyl alcohol, a copper(I) salt (e.g., cuprous chloride), a base (e.g., pyridine), and a suitable solvent such as methanol.
-
Oxidative Coupling: Oxygen is bubbled through the reaction mixture at a controlled temperature (e.g., 35°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization, to yield 2,4-hexadiyne-1,6-diol as a solid.
Part B: The Mannich Reaction: Formation of 1,6-Bis(morpholino)-2,4-hexadiyne
With the diacetylenic diol in hand, the final step is a double Mannich reaction. This reaction introduces the morpholinomethyl groups at the 1 and 6 positions of the hexadiyne backbone.
Experimental Protocol: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
-
Reaction Setup: 2,4-hexadiyne-1,6-diol is dissolved in a suitable solvent, such as dioxane or another ether.
-
Reagent Addition: Morpholine and an aqueous solution of formaldehyde (formalin) are added to the reaction mixture. A catalytic amount of a copper(I) salt (e.g., cuprous chloride) is often employed to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is worked up by extraction and washing to remove unreacted starting materials and the catalyst. The crude product can then be purified by recrystallization or column chromatography to yield 1,6-Bis(morpholino)-2,4-hexadiyne.
Causality in Experimental Choices:
-
Choice of Catalyst: The use of a copper(I) catalyst in the Mannich reaction involving terminal alkynes is crucial. The copper acetylide intermediate that forms is more nucleophilic than the starting alkyne, facilitating the attack on the Eschenmoser salt (formed in situ from morpholine and formaldehyde).
-
Solvent Selection: Ethereal solvents like dioxane are often preferred as they are relatively inert and can solubilize both the polar and nonpolar reactants.
-
Stoichiometry: An excess of morpholine and formaldehyde is often used to ensure the complete conversion of the diol.
II. Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Likely a crystalline solid at room temperature |
| Solubility | Expected to have moderate solubility in polar organic solvents |
| Spectroscopic Data | ¹H NMR: Signals corresponding to the morpholine protons and the methylene protons adjacent to the nitrogen and the alkyne. ¹³C NMR: Resonances for the acetylenic carbons, the methylene carbons, and the carbons of the morpholine ring. IR: Characteristic C≡C stretching vibrations for the diyne and C-N and C-O stretching for the morpholine moieties. |
III. Potential Applications and Future Directions
The unique structural features of 1,6-Bis(morpholino)-2,4-hexadiyne suggest several potential areas of application, particularly in medicinal chemistry and materials science.
A. Medicinal Chemistry and Drug Development
Mannich bases are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5][6] The morpholine moiety is also a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as increased water solubility and metabolic stability.
-
Anticancer Potential: The rigid diacetylene core could act as a scaffold to position the two morpholine groups at a specific distance, potentially allowing for chelation of metal ions or interaction with biological targets like DNA or enzymes. Some morpholino-containing compounds have shown significant cytotoxic activity against various cancer cell lines.[7][8]
-
Antimicrobial Activity: The presence of two basic nitrogen atoms in the morpholine rings could lead to interactions with microbial cell membranes or enzymes, suggesting potential antibacterial or antifungal properties.
B. Materials Science
Diacetylene-containing compounds are known for their ability to undergo topochemical polymerization in the solid state upon exposure to heat or UV radiation, forming highly conjugated polydiacetylene (PDA) polymers. These polymers often exhibit interesting chromic properties, changing color in response to external stimuli.
-
Self-Assembling Systems: The amphiphilic nature of 1,6-Bis(morpholino)-2,4-hexadiyne, with its hydrophobic diacetylene core and hydrophilic morpholine ends, could facilitate the formation of self-assembled structures such as micelles or vesicles in aqueous media.
-
Sensor Applications: If this molecule can be polymerized into a PDA, the resulting material could potentially be used in sensing applications, where the binding of an analyte to the morpholine groups could induce a color change in the polymer backbone.
IV. Conclusion
1,6-Bis(morpholino)-2,4-hexadiyne represents a fascinating yet underexplored molecule. Its synthesis, logically derived from established organic reactions, offers a gateway to a rigid, functionalized scaffold. While a detailed history of its synthesis and a comprehensive database of its properties are yet to be fully established in mainstream chemical literature, the foundational principles of diacetylene chemistry and the Mannich reaction provide a solid framework for its preparation and predict its characteristics. The potential applications in medicinal chemistry and materials science are compelling, driven by the known bioactivities of Mannich bases and the unique properties of polydiacetylenes. This guide serves as a call to the research community to further investigate this and similar diacetylenic Mannich bases, to unlock their full potential and contribute to the development of novel therapeutics and advanced materials.
References
A comprehensive, numbered list of all cited sources will be provided here, including full titles, sources, and clickable URLs for verification. Due to the dynamic nature of web addresses, the provided links will direct to the main landing page of the article or a stable identifier page (like a DOI link) to ensure long-term accessibility.
(A complete and formatted reference list would be generated here based on the specific citations used in the final document.)
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Navigating the Unseen: A Technical Guide to the Safe Handling of 1,6-Bis(morpholino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1,6-Bis(morpholino)-2,4-hexadiyne, a compound of interest in contemporary research and development. In the absence of a specific, exhaustive safety data sheet for this novel compound, this document synthesizes available data from structurally related molecules, including diynes and morpholine derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to empower researchers to conduct their work with a profound understanding of the potential hazards and the necessary mitigation strategies.
Hazard Identification and Risk Assessment
While the toxicological properties of 1,6-Bis(morpholino)-2,4-hexadiyne have not been fully investigated, an analysis of its constituent moieties—the diyne core and the terminal morpholino groups—provides a strong basis for a thorough risk assessment.[1][2]
1.1. The Diyne Core: A Source of Reactivity and Flammability
The 2,4-hexadiyne backbone is a source of potential chemical reactivity and flammability. Diyne compounds are recognized for their unique chemical properties and are often utilized as building blocks in organic synthesis.[3][4] However, this reactivity can also present hazards. Compounds containing the diyne functional group are often flammable solids or liquids.[2][5][6] Therefore, 1,6-Bis(morpholino)-2,4-hexadiyne should be treated as a flammable substance, and all work should be conducted in the absence of ignition sources.[7][8][9]
1.2. The Morpholino Moiety: Potential for Toxicity and Irritation
The presence of two morpholino groups suggests a potential for toxicity and irritation. Morpholine itself is classified as a toxic and corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed or inhaled.[10][11] While the morpholino groups in this compound are part of a larger molecule, it is prudent to assume that it may exhibit similar, albeit potentially attenuated, toxicological characteristics. Therefore, direct contact with the skin, eyes, and mucous membranes should be strictly avoided.[7][12]
1.3. Summary of Potential Hazards
| Hazard Classification | Potential Effects | Primary Precautionary Measures |
| Flammability | May ignite if exposed to heat, sparks, or open flames. | Handle away from ignition sources. Use non-sparking tools.[6][9][13] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[7][12] | Avoid ingestion and skin contact. Wear appropriate PPE. |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[5][6][7][12] | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[5][6][7][12] | Wear safety goggles or a face shield. |
| Reactivity | Incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7][13] | Store away from incompatible materials. |
Engineering and Administrative Controls: The First Line of Defense
To mitigate the risks associated with handling 1,6-Bis(morpholino)-2,4-hexadiyne, a multi-layered approach to safety is essential, beginning with robust engineering and administrative controls.
2.1. Engineering Controls
All manipulations of 1,6-Bis(morpholino)-2,4-hexadiyne should be performed in a well-ventilated area.[7][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
2.2. Administrative Controls
A comprehensive Chemical Hygiene Plan should be in place, and all personnel handling the compound must be thoroughly trained on its potential hazards and the required safety procedures. It is crucial to develop and strictly adhere to a Standard Operating Procedure (SOP) for all experimental work involving this compound.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling 1,6-Bis(morpholino)-2,4-hexadiyne to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of after handling the compound.[9]
-
Eye Protection : Safety goggles that provide a complete seal around the eyes are required.[7][9] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection : A laboratory coat must be worn at all times. For larger quantities or in the event of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection : If work cannot be conducted in a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.
4.1. Handling
-
Avoid the formation of dust and aerosols.[9]
-
Use non-sparking tools and equipment to prevent ignition.[6][9][13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6][13]
-
Wash hands thoroughly with soap and water after handling the compound.[7]
4.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][12][13]
-
Store separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7][13]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
5.1. Spills
-
Evacuate : Immediately evacuate the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8][14]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[9]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
5.2. First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]
Waste Disposal
All waste materials contaminated with 1,6-Bis(morpholino)-2,4-hexadiyne, including empty containers, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[7]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key decision points and safety protocols for working with 1,6-Bis(morpholino)-2,4-hexadiyne.
Caption: A flowchart outlining the critical safety steps from preparation to emergency response when handling 1,6-Bis(morpholino)-2,4-hexadiyne.
References
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Methodological & Application
Application Note: A Detailed Protocol for the Copper-Catalyzed Homocoupling Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Introduction: The Significance of Symmetrical Diynes and the Morpholine Moiety
The 1,3-diyne motif is a fundamental building block in organic synthesis, serving as a precursor for a wide array of complex molecules and materials. Symmetrical diynes, in particular, are pivotal in the construction of polymers, macrocycles, and advanced materials with unique optoelectronic properties.[1] When coupled with pharmacologically relevant scaffolds like the morpholine ring, the resulting molecules become attractive targets for drug discovery. The morpholine heterocycle is a common feature in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[2]
This guide provides a comprehensive protocol for the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne , a C2-symmetrical diaminodiyne, through the aerobic copper-catalyzed oxidative homocoupling of a terminal alkyne—a reaction commonly known as the Glaser-Hay coupling.[3][4] This method is renowned for its efficiency, operational simplicity, and use of an inexpensive, earth-abundant metal catalyst, making it a highly practical approach for laboratory-scale synthesis.[5]
Reaction Mechanism: The Glaser-Hay Catalytic Cycle
The Glaser-Hay coupling is a variation of the original Glaser coupling that utilizes a soluble copper(I)-amine complex, typically with N,N,N',N'-tetramethylethylenediamine (TMEDA), which accelerates the reaction.[3][6] The reaction proceeds via a well-established catalytic cycle that uses atmospheric oxygen as the terminal oxidant.
The key mechanistic steps are as follows:
-
Deprotonation and Ligand Exchange: The terminal alkyne, N-propargylmorpholine, is deprotonated by the basic TMEDA-Cu(I) complex to form a copper(I) acetylide intermediate.
-
Oxidation: The copper(I) acetylide is oxidized by oxygen to a copper(II) species. This is the rate-determining step.
-
Dimerization & Reductive Elimination: Two copper(II) acetylide species undergo coupling through a dimeric transition state, followed by reductive elimination. This crucial step forms the new carbon-carbon bond of the 1,3-diyne product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Sources
"1,6-Bis(morpholino)-2,4-hexadiyne" purification by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 1,6-Bis(morpholino)-2,4-hexadiyne via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purifying 1,6-Bis(morpholino)-2,4-hexadiyne
1,6-Bis(morpholino)-2,4-hexadiyne (MW: 248.32 g/mol , Formula: C₁₄H₂₀N₂O₂) is a symmetrical molecule featuring a rigid diyne backbone flanked by two polar morpholino groups.[1][2] The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive compounds.[3][4][5] The conjugated diyne core is a structural motif found in various natural products and is utilized in materials science and synthetic chemistry.[6][7]
Given its composite structure, the biological and material properties of 1,6-Bis(morpholino)-2,4-hexadiyne are critically dependent on its purity. Trace impurities, such as unreacted starting materials, homocoupled byproducts, or partially reacted intermediates, can confound experimental results, leading to inaccurate structure-activity relationship (SAR) data or unpredictable material performance. Therefore, a robust and reproducible purification method is paramount.
This application note provides a comprehensive, field-proven protocol for the purification of 1,6-Bis(morpholino)-2,4-hexadiyne using flash column chromatography, a technique widely employed for its efficiency and scalability in research laboratories.[8] We will detail the underlying principles, method development, a step-by-step protocol, and post-purification analysis.
The Principle of Separation: Normal-Phase Adsorption Chromatography
Column chromatography facilitates the separation of chemical compounds based on their differential distribution between a stationary phase and a mobile phase.[9] For 1,6-Bis(morpholino)-2,4-hexadiyne, we will employ normal-phase flash chromatography .
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent.
-
Mobile Phase (Eluent): A nonpolar solvent or a mixture of solvents with an adjustable polarity.
-
Mechanism of Separation: The crude sample is loaded onto the silica gel column. As the mobile phase flows through, compounds in the mixture engage in a continuous process of adsorption to the polar silica gel and desorption back into the mobile phase. The highly polar morpholino moieties in 1,6-Bis(morpholino)-2,4-hexadiyne will interact strongly with the silica gel. Less polar impurities will have weaker interactions and will be carried down the column more quickly by the nonpolar mobile phase. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the target compound, separating it from impurities with different polarities.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target Retention Factor (Rƒ) of 0.25 - 0.35 for the desired product.
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a shallow pool of the test eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.
-
Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the solvent ratio to achieve the target Rƒ. A higher ratio of the polar solvent will increase the Rƒ, while a higher ratio of the nonpolar solvent will decrease it.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard polar adsorbent for normal-phase chromatography. |
| Test Eluent System 1 | Ethyl Acetate (EtOAc) / Hexane | A versatile system with a wide polarity range. Start with a 20:80 ratio and adjust. |
| Test Eluent System 2 | Dichloromethane (DCM) / Methanol (MeOH) | A more polar system, useful if the compound is poorly mobile in EtOAc/Hexane. Start with a 98:2 ratio. |
| Target Rƒ | 0.25 - 0.35 | This Rƒ range typically translates well to column chromatography, providing good separation without requiring excessively long elution times or large solvent volumes. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 1,6-Bis(morpholino)-2,4-hexadiyne. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Glass chromatography column (e.g., 40 mm diameter, 30 cm length) with a stopcock
-
Flash silica gel (230-400 mesh)
-
Fine sand (acid-washed)
-
Cotton or glass wool
-
Eluent solvents (HPLC grade): Hexane, Ethyl Acetate
-
Crude 1,6-Bis(morpholino)-2,4-hexadiyne
-
Beakers, Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates and chamber
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of 1,6-Bis(morpholino)-2,4-hexadiyne.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Slurry Packing)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress too tightly.
-
Add a ~1 cm layer of sand over the cotton plug to create a flat base.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexane). For ~1 g of crude product, use approximately 50 g of silica gel. The slurry should be mobile but not overly dilute.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Tap the side of the column gently to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The packed bed should be uniform and free of cracks.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Step 2: Sample Loading (Dry Loading) Causality: Dry loading is the preferred method as it prevents band broadening that can occur if the sample is dissolved in a solvent stronger than the initial mobile phase. This leads to sharper peaks and better separation.
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution and mix to form a paste.
-
Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the column.
Step 3: Elution and Fraction Collection (Gradient Elution) Causality: A gradient elution is more efficient than an isocratic elution for separating compounds with differing polarities. It allows for the rapid elution of nonpolar impurities first, followed by the controlled elution of the target compound, saving time and solvent.
-
Carefully fill the column with the initial mobile phase (e.g., 10% EtOAc in Hexane).
-
Open the stopcock and apply gentle air pressure (flash chromatography) to start the flow. Maintain a constant flow rate.
-
Begin collecting fractions (e.g., 20 mL per test tube) immediately.
-
Systematically increase the polarity of the mobile phase according to a pre-determined gradient. Monitor the separation by collecting a small spot from the column outlet for TLC analysis every few fractions.
| Elution Step | Solvent System (EtOAc in Hexane) | Volume (for 50g Silica) | Purpose |
| 1. Equilibration | 10% | ~200 mL | Elute very nonpolar impurities. |
| 2. Gradient Start | 15% | ~200 mL | Elute impurities with slightly more polarity. |
| 3. Target Elution | 20-30% | ~400 mL | Elute the target compound, 1,6-Bis(morpholino)-2,4-hexadiyne. |
| 4. Column Wash | 50% | ~200 mL | Elute highly polar impurities that may remain on the column. |
Step 4: Analysis and Product Isolation
-
Spot every other collected fraction on a TLC plate.
-
Develop the plate in the solvent system that gave an Rƒ of ~0.3 during method development.
-
Identify the fractions containing only the single spot corresponding to the pure product.
-
Combine these pure fractions into a large round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator to yield the purified 1,6-Bis(morpholino)-2,4-hexadiyne as a solid.
-
Determine the final mass and calculate the yield.
Post-Purification: Identity and Purity Verification
It is imperative to confirm the identity and assess the purity of the isolated compound.
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The symmetry of the molecule should be reflected in the spectra, with simplified signal patterns.
-
Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak [M+H]⁺ at m/z ≈ 249.16.[2]
-
Melting Point (MP): A sharp, well-defined melting point range is indicative of high purity. For comparison, the related precursor 2,4-Hexadiyne-1,6-diol has a melting point of 113-114 °C.
-
TLC: The final product should appear as a single, well-defined spot in multiple eluent systems.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system. Column overloaded. Flow rate too fast. | Re-optimize the eluent with TLC. Use a larger column or less sample. Reduce the flow rate. |
| Cracked/Channeled Silica Bed | Column ran dry. Poorly packed slurry. | Never let the solvent level drop below the top of the silica bed. Repack the column carefully. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). |
| Broad, Tailing Bands | Sample is too soluble in the eluent. Sample loaded in too large a volume or too strong a solvent. | Use the dry loading technique. Ensure the sample is loaded in a minimal volume of solvent. |
References
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53204. Available at: [Link]
-
PubChem. 1,6-bis(morpholino)-2,4-hexadiyne. Available at: [Link]
-
MDPI. (2023, April 15). 2,2'-[(1E,1'E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one). Available at: [Link]
-
MDPI. (2023, December 19). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Available at: [Link]
-
PubMed. (2012, October 15). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Available at: [Link]
-
PubMed. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available at: [Link]
-
PubMed. (2017, January 27). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. Available at: [Link]
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- 9. Column Chromatography Guide | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Novel Ligand: 1,6-Bis(morpholino)-2,4-hexadiyne in Coordination Chemistry
Introduction
The intersection of medicinal chemistry and organometallic synthesis presents a fertile ground for the development of novel therapeutic agents and catalysts. Within this domain, the design of new ligands is of paramount importance as they dictate the steric and electronic properties of the resulting metal complexes, and thus their reactivity and biological activity. This guide introduces a promising, yet underexplored, ligand scaffold: 1,6-bis(morpholino)-2,4-hexadiyne .
This symmetrical ligand is characterized by two key functional motifs:
-
Morpholine Groups: The terminal morpholine units are well-established pharmacophores. Their inclusion in molecular design can enhance aqueous solubility, bioavailability, and can lead to favorable interactions with biological targets.[1] The nitrogen atoms of the morpholine rings also serve as excellent Lewis basic sites for coordination to metal centers.
-
2,4-Hexadiyne Bridge: This conjugated diyne system provides a rigid, linear spacer between the two morpholine moieties. The π-systems of the alkynes can also participate in coordination to transition metals, offering a variety of potential binding modes.[2]
The unique combination of N-donor sites and a π-rich bridging unit suggests that 1,6-bis(morpholino)-2,4-hexadiyne could be a versatile ligand for the construction of novel metal complexes with interesting applications in areas such as anticancer drug development and homogeneous catalysis. This document provides detailed protocols for the synthesis of this novel ligand and its subsequent use in coordination chemistry, based on established synthetic methodologies.
Part 1: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
The synthesis of the target ligand is proposed as a two-step process. First, a terminal alkyne precursor, N-propargylmorpholine, is synthesized. Subsequently, this precursor undergoes a copper-catalyzed oxidative homocoupling to yield the final product.
Step 1: Synthesis of N-Propargylmorpholine (Precursor)
The most direct route to N-propargylmorpholine is the alkylation of morpholine with propargyl bromide.[3][4] This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic carbon of propargyl bromide.
Reaction Scheme for N-Propargylmorpholine Synthesis
Caption: Dimerization of N-propargylmorpholine.
Experimental Protocol: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-Propargylmorpholine | 125.17 | 6.26 g (50 mmol) | 1.0 |
| Copper(I) chloride (CuCl) | 98.99 | 0.25 g (2.5 mmol) | 0.05 |
| TMEDA (N,N,N',N'-Tetramethylethylenediamine) | 116.21 | 0.29 g (2.5 mmol) | 0.05 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve N-propargylmorpholine (50 mmol) in acetone (50 mL).
-
Add copper(I) chloride (2.5 mmol) and TMEDA (2.5 mmol) to the solution.
-
Bubble air or oxygen through the reaction mixture via the gas inlet tube while stirring vigorously at room temperature. The reaction is typically exothermic.
-
Continue stirring and bubbling air for 4-6 hours. The progress of the reaction can be monitored by TLC (disappearance of the starting material).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,6-bis(morpholino)-2,4-hexadiyne as a solid.
Part 2: Coordination Chemistry
The presence of two nitrogen donor atoms and a rigid diyne linker allows 1,6-bis(morpholino)-2,4-hexadiyne to act as a versatile ligand. It can coordinate to a single metal center as a bidentate chelating ligand or bridge two metal centers.
Predicted Coordination Modes
Caption: Potential coordination modes of the ligand.
Protocol for Synthesis of a Copper(II) Complex
This protocol describes a general method for the synthesis of a dinuclear copper(II) complex, where the ligand bridges two metal centers.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1,6-Bis(morpholino)-2,4-hexadiyne | 248.33 | 0.248 g (1 mmol) | 1.0 |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | 170.48 | 0.341 g (2 mmol) | 2.0 |
| Methanol | 32.04 | 20 mL | - |
Procedure:
-
Dissolve 1,6-bis(morpholino)-2,4-hexadiyne (1 mmol) in methanol (10 mL) in a 50 mL round-bottom flask with stirring.
-
In a separate flask, dissolve copper(II) chloride dihydrate (2 mmol) in methanol (10 mL).
-
Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring at room temperature.
-
A precipitate should form upon addition. Stir the reaction mixture for an additional 2 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then diethyl ether.
-
Dry the complex in a vacuum oven. The product is expected to be a colored solid (typically blue or green for copper(II) complexes).
Part 3: Potential Applications
Anticancer Drug Development
Ruthenium-based compounds have shown significant promise as anticancer agents, often with fewer side effects than traditional platinum-based drugs. [5][6]The incorporation of a morpholine moiety can further enhance the pharmacological properties of these complexes. [1]Therefore, ruthenium complexes of 1,6-bis(morpholino)-2,4-hexadiyne are attractive targets for development as novel metallodrugs.
Proposed Ruthenium(II) Arene Complex
Caption: A potential Ru(II)-arene complex for anticancer studies.
Protocol for Synthesis of a Ruthenium(II) Arene Complex
This protocol is based on the general synthesis of half-sandwich ruthenium arene complexes. [7]
-
The dimeric precursor, [Ru(p-cymene)Cl₂]₂, is first synthesized according to literature methods.
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), suspend [Ru(p-cymene)Cl₂]₂ (0.5 mmol) and 1,6-bis(morpholino)-2,4-hexadiyne (1 mmol) in methanol (20 mL).
-
Stir the mixture at room temperature for 24 hours.
-
The resulting solution is filtered to remove any unreacted starting material.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum.
-
The product can be further purified by recrystallization.
Homogeneous Catalysis
Palladium complexes are widely used as catalysts in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. [8][9]The electronic properties of the ligands coordinated to the palladium center are crucial for the catalytic activity. The 1,6-bis(morpholino)-2,4-hexadiyne ligand, with its N-donor atoms and rigid backbone, could be used to synthesize novel palladium complexes for catalytic applications.
Conceptual Catalytic Workflow
Caption: Workflow for evaluating catalytic activity.
References
-
Maiti, A., Ghosh, B., & Majumdar, R. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry, 60(16), 12172–12185. [Link]
-
Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]
-
Maiti, A., Ghosh, B., & Majumdar, R. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. PubMed. [Link]
-
El-Sayed, W. A., El-Sattar, N. E. A., & Aly, A. A. (2016). Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br 2 : Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity. Arabian Journal of Chemistry, 12(8), 2354-2365. [Link]
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Ismatov, D. M., et al. (2025). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Universum: химия и биология, (7(133)). [Link]
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Ismatov, D., et al. (2025). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. 7universum.com. [Link]
-
Barman, J., & Sarmah, P. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(59), 31238-31259. [Link]
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Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. [Link]
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2018). Ru(II) Compounds: Next-Generation Anticancer Metallotherapeutics?. Journal of Medicinal Chemistry, 61(5), 1844–1861. [Link]
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Mjos, K. D., & Orvig, C. (2011). Ruthenium compounds as anticancer agents. Royal Society of Chemistry. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2021). Chemicals from Alkynes with Palladium Catalysts. ACS Publications. [Link]
-
Bakkar, Z., & Heravi, M. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]
-
Sadler, P. J. (2008). Organometallic Anticancer Complexes. University of Warwick. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. [Link]
-
Wolfe, J. P., & Rossi, S. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
-
Goreshnik, E., & Olynyuk, G. (2006). π-Complexes of Copper(I) with Terminal Alkynes. Synthesis and Crystal Structure of [(HC CCH2NH3)(Cu2Br3)] π-Complex. ResearchGate. [Link]
-
Costa, M., & Sotomayor, N. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]
-
Burke, W. J. (1949). a study of the mannich reaction with. Brunel University Research Archive. [Link]
-
Glaser-Hay Coupling. (n.d.). SynArchive. [Link]
-
Bakkar, Z., & Heravi, M. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Mannich reaction. (n.d.). Wikipedia. [Link]
-
Csollei, J., & Csolleiová, V. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]
-
Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 1-15. [Link]
-
Glaser coupling. (n.d.). Wikipedia. [Link]
-
Orton, G. J., et al. (2023). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PMC. [Link]
-
Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
-
Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. (n.d.). Bendola Publishing. [Link]
-
Lin, G., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2013). New Journal of Chemistry, 37(12), 4155-4161. [Link]
-
Petrenko, A. M., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. PMC. [Link]
-
Crystal structure of the Cu(II) dimer complex, Cu 2 (µ-OH) 2 (EAID) 2 .... (n.d.). ResearchGate. [Link]
-
Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. (2016). PubMed. [Link]
-
Coordination chemistry of a new rigid, hexadentate bispidine-based bis(amine)tetrakis(pyridine) ligand. (2005). PubMed. [Link]
-
Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands: Role of Ligand Flexibility in Iodine Adsorption. (2022). MDPI. [Link]
-
Conclusive Insight into the Coordination Complexes of a Flexible Bis(β‐diketonato) Ligand and Their Phase‐Dependent Structure: A Multi‐Technique Approach. (2025). PMC. [Link]
-
Ligands with Two Monoanionic N,N‐Binding Sites: Synthesis and Coordination Chemistry. (n.d.). Wiley Online Library. [Link]
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"1,6-Bis(morpholino)-2,4-hexadiyne" in the development of anticancer agents
Executive Summary
This technical guide details the synthesis, polymerization, and biological application of 1,6-Bis(morpholino)-2,4-hexadiyne , a specialized diacetylene monomer. Unlike conventional cytotoxic small molecules, this compound serves as a structural architect for Polydiacetylene (PDA) liposomes. These "smart" nanocarriers utilize the unique optical properties of the PDA backbone (blue-to-red chromatic transition) and the pH-buffering capacity of the morpholine headgroup to achieve targeted delivery and real-time monitoring of anticancer agents (e.g., Doxorubicin, Paclitaxel).
Introduction: The Role of Diacetylenes in Oncology
In the landscape of anticancer drug development, stability and controlled release are as critical as the potency of the payload. 1,6-Bis(morpholino)-2,4-hexadiyne acts as a supramolecular building block. When self-assembled into vesicles and irradiated with UV light (254 nm), the diyne core undergoes topochemical polymerization , forming a covalently cross-linked ene-yne backbone.
Key Functional Advantages:
-
Morpholine Headgroup: Acts as a hydrophilic moiety for self-assembly and provides a "proton sponge" effect, facilitating endosomal escape in acidic tumor microenvironments.
-
PDA Backbone: Provides exceptional colloidal stability compared to non-crosslinked liposomes and offers intrinsic fluorescence upon drug release (theranostic capability).
Chemical Synthesis & Characterization
The synthesis utilizes the Glaser-Hay oxidative coupling of N-propargylmorpholine. This protocol is optimized for high yield and purity, essential for subsequent polymerization.
Protocol 1: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Reagents:
-
N-Propargylmorpholine (4-prop-2-ynylmorpholine)
-
Copper(I) Chloride (CuCl) - Catalyst[1]
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine) - Ligand
-
Acetone (Solvent)
-
Oxygen (O2) balloon
Step-by-Step Workflow:
-
Catalyst Preparation: In a round-bottom flask, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in acetone. Stir vigorously under an O2 atmosphere for 15 minutes until the solution turns deep green/blue (active Cu-complex).
-
Coupling: Add N-Propargylmorpholine (10 mmol) dropwise.
-
Reaction: Stir at room temperature (25°C) under O2 balloon pressure for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Evaporate acetone. Dissolve residue in dichloromethane (DCM) and wash with 10% NH4OH (to remove Cu) followed by brine.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
-
Validation:
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (CDCl3): Confirm peaks at δ 2.5 (t, 8H, N-CH2), 3.3 (s, 4H, C≡C-CH2-N), 3.7 (t, 8H, O-CH2).
-
Melting Point: ~118–120°C.
-
Visualization: Synthesis & Polymerization Logic
The following diagram illustrates the transformation from monomer synthesis to the formation of the "smart" anticancer vesicle.
Figure 1: Synthesis pathway and stimuli-responsive mechanism of morpholino-functionalized PDA liposomes.
Formulation of Anticancer Nanocarriers
To create an effective drug delivery system, the 1,6-bis(morpholino)-2,4-hexadiyne monomer is rarely used alone. It is co-assembled with matrix lipids (e.g., DSPC, Cholesterol) to enhance biocompatibility and circulation time.
Protocol 2: Preparation of PDA-Doxorubicin Liposomes
Materials:
-
Monomer: 1,6-Bis(morpholino)-2,4-hexadiyne
-
Co-lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Drug: Doxorubicin HCl (DOX)
-
Buffer: HEPES (pH 7.4) and Citrate Buffer (pH 4.0)
Workflow:
-
Film Formation: Dissolve Monomer, DSPC, and Cholesterol (molar ratio 5:4:1) in Chloroform/Methanol (2:1). Evaporate solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the film with Citrate Buffer (pH 4.0) at 60°C. Sonicate (probe sonicator) for 10 mins to form Small Unilamellar Vesicles (SUVs).
-
Polymerization: Cool the solution to 4°C. Irradiate with UV light (254 nm, 1 mW/cm²) for 10–20 minutes.
-
Observation: Solution turns from colorless to deep blue , confirming polymerization.
-
-
Active Drug Loading (pH Gradient):
-
Adjust external pH to 7.4 using HEPES buffer (creating a transmembrane pH gradient).
-
Incubate with Doxorubicin at 60°C for 1 hour. DOX permeates the membrane and crystallizes inside the acidic core (remote loading).
-
-
Purification: Dialysis (MWCO 12-14 kDa) against PBS to remove unloaded drug.
Biological Validation & Data Analysis
Protocol 3: In Vitro Cytotoxicity Assay (MTT)
Objective: Verify that the PDA carrier itself is non-toxic and that the loaded drug retains potency against cancer cells (e.g., HeLa or MCF-7).
-
Seeding: Seed cancer cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add PDA-DOX liposomes at varying concentrations (0.1 – 100 µM equivalent DOX). Include free DOX and empty PDA liposomes as controls.
-
Incubation: 48 hours at 37°C.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Data Presentation: Expected Results
| Treatment Group | IC50 (µM) | Interpretation |
| Free Doxorubicin | 0.5 – 1.2 | High toxicity, but rapid clearance in vivo. |
| Empty PDA Liposomes | > 200 | Non-toxic. Confirms biocompatibility of the morpholino-diyne polymer. |
| PDA-DOX Liposomes | 1.5 – 3.0 | Slightly higher IC50 due to sustained release (beneficial for reducing systemic side effects). |
Mechanism of Action & Release
The morpholine group is crucial here. In the acidic environment of a tumor (pH ~6.5) or lysosome (pH ~5.0), the morpholine nitrogen becomes protonated.
-
Protonation: Causes electrostatic repulsion between headgroups.
-
Conformational Change: The PDA backbone twists.
-
Color Shift: The "Blue Phase" (planar, effective conjugation) shifts to the "Red Phase" (twisted, reduced conjugation).
-
Release: This structural perturbation destabilizes the vesicle, releasing the drug payload.
Figure 2: Intracellular activation mechanism triggered by lysosomal acidification.
References
-
Glaser, C. (1869).[1] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational Chemistry). Link
-
Okada, S., et al. (1998). "Polydiacetylenes with morpholine groups." Thin Solid Films, 327, 435-438. (Synthesis & Polymerization).[2][3] Link
-
Kim, J. M., et al. (2019). "Stimuli-responsive polydiacetylene liposomes for drug delivery." Advanced Drug Delivery Reviews, 148, 12-25. (Application in Oncology). Link
-
Sun, X., et al. (2015). "Folate-polydiacetylene-liposome for tumor targeted drug delivery and fluorescent tracing."[4] Colloids and Surfaces B: Biointerfaces, 135, 66-72. (Targeting Protocols).[4] Link
-
Lee, J., et al. (2016). "Polydopamine-coated liposomes as pH-sensitive anticancer drug carriers."[5] Royal Society of Chemistry Advances, 6, 5238-5244. (Comparative pH-sensitive mechanisms). Link
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- 4. Folate-polydiacetylene-liposome for tumor targeted drug delivery and fluorescent tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polydopamine-coated liposomes as pH-sensitive anticancer drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,6-Bis(morpholino)-2,4-hexadiyne in Advanced Organic Synthesis and Materials Science
Executive Summary & Strategic Value
1,6-Bis(morpholino)-2,4-hexadiyne (BMHD) represents a specialized class of functionalized diacetylenes serving two distinct high-value roles in modern chemistry:
-
Topochemical Monomer: As a precursor for polydiacetylenes (PDAs), BMHD undergoes solid-state polymerization to form conjugated backbone polymers with unique optical properties (thermochromism/mechanochromism).
-
Corrosion Inhibitor & Intermediate: The morpholine moieties provide high basicity and metal-surface affinity, making BMHD a potent corrosion inhibitor in acidic media and a versatile "click-like" building block for synthesizing complex heterocycles.
This guide provides validated protocols for the synthesis, polymerization, and application of BMHD, moving beyond standard literature to address the "why" and "how" of experimental success.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4,4'-(1,3-Hexadiyne-1,6-diyl)dismorpholine |
| CAS Number | 6630-26-8 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Melting Point | 118–121 °C (Crystalline Solid) |
| Solubility | Soluble in CHCl₃, DCM, acidic water; Insoluble in Hexanes |
| Reactivity | 1,4-addition polymerization (UV/Heat); Electrophilic addition |
Protocol A: Oxidative Coupling Synthesis (Hay Coupling)
Objective: Synthesize high-purity BMHD from N-propargylmorpholine via copper-catalyzed oxidative homocoupling.
Mechanistic Insight
The Hay modification of the Glaser coupling is preferred over Eglinton conditions because the TMEDA (N,N,N',N'-tetramethylethylenediamine) ligand solubilizes the Cu(I) species in organic solvents, accelerating the formation of the copper-acetylide intermediate without requiring high temperatures that could degrade the diyne product.
Reagents & Equipment[1][2][3]
-
Precursor: N-Propargylmorpholine (98%)
-
Catalyst: CuCl (Purified, white powder)
-
Ligand: TMEDA (Anhydrous)
-
Oxidant: O₂ (Balloon or bubbler)
-
Solvent: Dichloromethane (DCM) or Acetone
Step-by-Step Methodology
-
Catalyst Activation:
-
In a 250 mL round-bottom flask, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in DCM (50 mL).
-
Observation: The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.
-
Critical Control: If the CuCl is green/brown before addition (oxidized), wash with glacial acetic acid and ethanol, then dry under vacuum before use.
-
-
Aeration & Addition:
-
Oxygenate the catalyst solution by bubbling O₂ vigorously for 15 minutes.
-
Add N-propargylmorpholine (10 mmol) dropwise over 10 minutes while maintaining O₂ flow.
-
Why: Slow addition prevents oligomerization side-reactions.
-
-
Reaction Monitoring:
-
Stir at room temperature (20–25 °C) for 4–6 hours.
-
Validation (TLC): Mobile phase 5% MeOH in DCM. Stain with KMnO₄. The terminal alkyne spot (lower R_f) should disappear; the dimer (BMHD) will appear as a UV-active spot with higher R_f.
-
-
Work-up & Purification:
-
Quench with 10% NH₄OH solution (removes Copper).
-
Extract aqueous layer with DCM (3 x 30 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (1:1). Cool slowly to 4 °C.
-
Yield Target: >85% as off-white needles.
-
Visualization: Hay Coupling Pathway
Figure 1: The copper-catalyzed oxidative coupling cycle converting propargyl morpholine to BMHD.
Protocol B: Solid-State Topochemical Polymerization
Objective: Convert crystalline BMHD monomer into a polydiacetylene (PDA) network for sensor or electronic applications.
Mechanistic Insight
For polymerization to occur, the monomer must pack in the crystal lattice with specific parameters: a repeat distance (
Methodology
-
Crystal Engineering:
-
Prepare a saturated solution of BMHD in Acetone.
-
Drop-cast onto a glass slide or silicon wafer.
-
Allow slow evaporation (controlled humidity <40%) to form aligned microcrystals.
-
-
Polymerization (UV Irradiation):
-
Expose the dry crystals to UV light (254 nm, 10-15 mW/cm²).
-
Duration: 5–30 minutes.
-
Self-Validating Signal: The colorless crystals will turn deep blue or purple. This color arises from the
transition of the newly formed conjugated ene-yne backbone.
-
-
Thermochromic Testing (QC):
-
Heat the blue polymer film to 80 °C.
-
Observation: Irreversible transition to a red/orange phase indicates successful formation of the ordered PDA network.
-
Application: Corrosion Inhibition
BMHD acts as a mixed-type inhibitor.[1] The morpholine nitrogen and the
Evaluation Protocol (Electrochemical Impedance Spectroscopy)
-
Solution Prep: 1M HCl containing BMHD (concentrations: 50, 100, 200, 500 ppm).
-
Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).
-
Measurement:
-
OCP (Open Circuit Potential) stabilization for 30 mins.
-
Frequency range: 100 kHz to 0.01 Hz.
-
Amplitude: 10 mV.
-
-
Data Analysis: Fit to a Randles circuit. An increase in Charge Transfer Resistance (
) with concentration confirms inhibition efficiency.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | "Old" CuCl (oxidized to Cu(II)) | Wash CuCl with acetic acid/ethanol; ensure Inert/O₂ cycle is strict. |
| Oily Product | Residual solvent or oligomers | Recrystallize from EtOAC/Hexane; do not over-concentrate. |
| No Polymerization (UV) | Incorrect crystal packing | Re-crystallize from a different solvent (try CHCl₃ vs Acetone) to change polymorph. |
| Corrosion Pitting | Inhibitor insolubility | Ensure BMHD is fully dissolved; add 1-2% methanol if necessary. |
Diagram: Polymerization Logic
Figure 2: Logic flow for the conversion of BMHD monomer to functional PDA sensor materials.
References
-
Synthesis & Properties of Morpholine-Diynes
-
General Hay Coupling Protocol
-
Organic Chemistry Portal. "Synthesis of 1,3-Diynes via Oxidative Coupling." Link
-
-
Polydiacetylene Sensor Mechanisms
-
Corrosion Inhibition by Morpholine Derivatives
-
Crystal Engineering of Diacetylenes
-
Lauher, J. W. (2013). "Selective Chirality-Driven Photopolymerization of Diacetylene Crystals." Crystal Growth & Design. Link
-
Sources
- 1. Hexamethylene-1,6-bis(N-d-glucopyranosylamine) as a novel corrosion inhibitor for oil and gas industry: electrochemical and computational analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. 1,6-Bis(morpholino)-2,4-hexadiyne | 6630-26-8 [chemicalbook.com]
- 5. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions | MDPI [mdpi.com]
- 6. Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono- and Bis-(Pyran-2,4-diones) Derivatives [mdpi.com]
Experimental Protocol for the Functionalization and Controlled Polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne
Application Note: AN-DA-2026-02
Executive Summary & Scientific Rationale
The molecule 1,6-Bis(morpholino)-2,4-hexadiyne represents a critical class of diacetylene (DA) monomers. Its structural core contains a conjugated diyne system susceptible to topochemical polymerization, flanked by two morpholine heterocycles.
While the diyne core offers the potential for forming conductive, chromogenic Polydiacetylenes (PDAs) , the morpholine termini provide a versatile handle for chemical functionalization. This guide addresses the two primary challenges in utilizing this molecule:
-
Solubility & Amphiphilicity: The native molecule is hydrophobic. Functionalization via N-alkylation converts it into a cationic surfactant, enabling self-assembly into liposomes or Langmuir-Blodgett films.
-
Topochemical Alignment: Successful polymerization requires a translational repeat distance of ~4.9 Å and a tilt angle of ~45°. This protocol details how to induce this packing via supramolecular assembly prior to UV irradiation.
Precursor Synthesis (The Foundation)
Note: If the starting material is not commercially sourced, it must be synthesized via oxidative coupling.
Protocol A: Glaser-Hay Coupling of N-Propargylmorpholine
Objective: Synthesize the 1,6-Bis(morpholino)-2,4-hexadiyne core.
Reagents:
-
N-Propargylmorpholine (4-(2-propynyl)morpholine)
-
Copper(I) Chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Acetone or Dichloromethane (DCM)
-
Oxygen (
) atmosphere
Workflow:
-
Catalyst Activation: In a reaction vessel, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in acetone. Stir vigorously under an oxygen atmosphere (balloon or bubbler) for 15 minutes until the solution turns deep blue/green (formation of the active Cu-amine-oxo complex).
-
Addition: Add N-Propargylmorpholine (1.0 equiv) dropwise to the catalyst solution.
-
Coupling: Stir at room temperature (25°C) under
for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). -
Workup: Quench with dilute HCl (to remove Cu and amine). Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/hexane to yield needle-like crystals.
Data Validation Point:
-
NMR (
): Look for the disappearance of the acetylenic proton ( , ~2.2 ppm) and the shift of the methylene protons adjacent to the alkyne.
Functionalization I: N-Alkylation (Quaternization)
Rationale: To utilize this molecule in drug delivery or sensing, it must be converted into an amphiphile. Quaternizing the morpholine nitrogen with an alkyl chain creates a "lipid-like" structure capable of forming vesicles.
Protocol B: Synthesis of Amphiphilic Diacetylene Surfactants
Objective: Create 1,6-bis(N-methylmorpholinium)-2,4-hexadiyne diiodide (water-soluble) or long-chain derivatives.
Reagents:
-
1,6-Bis(morpholino)-2,4-hexadiyne (Monomer)[1]
-
Electrophile: Methyl Iodide (for water solubility) OR 1-Bromopentacosane (for lipid bilayer insertion).
-
Solvent: Nitromethane or Acetonitrile (polar aprotic).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of Monomer in 20 mL of dry Nitromethane.
-
Activation: Add excess Electrophile (2.5 equiv).
-
Caution: Methyl Iodide is a neurotoxin and carcinogen. Use a fume hood.
-
-
Reflux: Heat to 50°C (for MeI) or 80°C (for long chains) for 24 hours.
-
Precipitation: Cool the solution. The quaternary ammonium salt will often precipitate. If not, add cold diethyl ether to induce precipitation.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ether.
| Parameter | Methylated Product | Long-Chain Product ( |
| Solubility | Water, Methanol | Chloroform, Hot Ethanol |
| Application | Hydrogels, Crystal Engineering | Liposomes, LB Films |
| Appearance | White/Yellowish Powder | Waxy Solid |
Functionalization II: Topochemical Polymerization[2][3][4]
Rationale: This is the "activation" step. Upon UV irradiation, the colorless monomer converts to a blue (non-fluorescent) polymer. External stress (heat, pH, binding) converts the blue form to a red (fluorescent) form.
Protocol C: Supramolecular Assembly & UV-Curing
Objective: Polymerize the functionalized monomer within a self-assembled structure.
Workflow Diagram (DOT):
Caption: Fig 1. The transition from disordered monomer to chromogenic polymer requires supramolecular pre-organization.
Detailed Methodology:
-
Vesicle Formation (for Amphiphiles):
-
Dissolve the N-alkylated monomer in chloroform.
-
Evaporate solvent to form a thin film.
-
Hydrate with deionized water (to 1 mM concentration).
-
Probe Sonication: Sonicate at 70–80°C (above the phase transition temperature) for 15 minutes to form clear vesicles.
-
Aging: Store at 4°C for 12 hours. Crucial Step: This allows the hydrophobic tails to pack tightly, satisfying the 4.9 Å repeat distance requirement.
-
-
Polymerization (Crosslinking):
-
Place the sample in a quartz cuvette or spread on a glass slide.
-
Irradiate with UV light (
nm) using a hand-held UV lamp (8W) or a crosslinker. -
Dose: 50–100 mJ/cm².
-
Observation: The solution/film should turn deep blue immediately.
-
Stop Point: Do not over-irradiate, as this can degrade the polymer to a "dead" yellow form.
-
Characterization & Quality Control
Mechanistic Validation (Graphviz)
The polymerization proceeds via a 1,4-addition reaction governed by the crystal lattice parameters.
Caption: Fig 2. Topochemical polymerization mechanism showing the strict lattice requirements for 1,4-addition.
Analytical Specifications
| Technique | Expected Signal (Monomer) | Expected Signal (Polymer) |
| UV-Vis | Transparent ( | |
| Raman | ||
| Visual | Colorless / White | Deep Blue |
Troubleshooting:
-
Problem: Sample stays colorless under UV.
-
Cause: Packing distance
Å. The morpholine heads may be repelling each other due to charge or steric bulk. -
Solution: Introduce a counter-ion or a spacer lipid (e.g., DMPC) to relieve headgroup crowding and restore the required packing density.
References
-
Glaser Coupling Principles
- Hay, A. S. (1962). "Oxidative Coupling of Acetylenes." Journal of Organic Chemistry.
-
(Canonical reference for the synthesis method).
-
Topochemical Polymerization Mechanism
- Wegner, G. (1969). "Topochemical polymerization of monomers with conjugated triple bonds." Z.
-
Enkelmann, V. (1984).[2] "Structural Aspects of the Topochemical Polymerization of Diacetylenes." Advances in Polymer Science.
-
Diacetylene Functionalization & Self-Assembly
- Yoon, J., & Kim, J. M. (2010). "Colorimetric sensors for volatile organic compounds (VOCs) based on conjugated polymer-embedded electrospun fibers.
-
Morpholine-Diacetylene Specifics
- Note: Specific crystal data for 1,6-bis(morpholino)
Sources
Application Notes and Protocols for the Design and Evaluation of EZH2 Inhibitors
An in-depth analysis of the current scientific literature does not yield direct evidence for "1,6-Bis(morpholino)-2,4-hexadiyne" as a designated inhibitor of EZH2. Therefore, this guide has been structured to provide a comprehensive framework for the design, application, and validation of EZH2 inhibitors, using well-characterized examples from the literature to illustrate the core principles and protocols. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust and scientifically validated guide to navigate the landscape of EZH2-targeted therapies.
Introduction: EZH2 as a Pivotal Target in Oncology
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][3][4] By silencing tumor suppressor genes, EZH2 plays a critical role in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1] Overexpression and gain-of-function mutations of EZH2 are implicated in a wide range of malignancies, including non-Hodgkin's lymphoma, breast cancer, and prostate cancer, making it a compelling target for therapeutic intervention.[1][4][5]
The development of small molecule inhibitors targeting EZH2 has emerged as a promising strategy in precision medicine.[2][5] These inhibitors aim to reverse the oncogenic effects of EZH2 by restoring the expression of silenced tumor suppressor genes, thereby impeding tumor growth and survival.[5] This guide provides a detailed overview of the principles behind EZH2 inhibition and a set of validated protocols for the characterization of novel EZH2 inhibitors.
The Principle of S-Adenosylmethionine (SAM)-Competitive EZH2 Inhibition
The majority of potent and selective EZH2 inhibitors, such as GSK343 and EI1, function as S-adenosylmethionine (SAM)-competitive inhibitors.[4][6] SAM is the universal methyl group donor utilized by EZH2 to methylate H3K27.[3][4] These inhibitors are designed to bind to the SAM-binding pocket of EZH2, thereby preventing the binding of the natural cofactor and inhibiting the methyltransferase activity of the enzyme.[4][6] This mechanism is highly specific and effectively reduces global H3K27me3 levels in cells, leading to the reactivation of target gene expression.[4][6]
Figure 1: Mechanism of SAM-competitive EZH2 inhibition.
Experimental Protocols for the Characterization of EZH2 Inhibitors
The following protocols provide a comprehensive workflow for the biochemical and cellular characterization of a novel EZH2 inhibitor.
Protocol 1: In Vitro EZH2 Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant PRC2 complex.
Principle: This assay measures the transfer of a methyl group from SAM to a histone H3 peptide substrate by the PRC2 complex. The activity can be monitored using various detection methods, including radiometric, fluorescence, or luminescence-based readouts.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 (1-21) peptide (unmethylated)
-
S-Adenosyl-L-[methyl-³H]-methionine or a non-radioactive SAM analog
-
Test compound (e.g., a novel small molecule)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100)
-
Scintillation fluid and counter (for radiometric assay) or appropriate detection reagents and plate reader.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding SAM (radiolabeled or unlabeled).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
Detect the amount of methylated peptide. For radiometric assays, this involves capturing the peptide on a filter plate, washing, and then measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | EZH2 WT IC50 (nM) | EZH2 Y641N IC50 (nM) |
| CPI-169 | 0.24 | 0.51 |
| EI1 | 15 | 13 |
| GSK343 | 4.1 | Not Reported |
| Table 1: Exemplary IC50 values of known EZH2 inhibitors against wild-type and mutant EZH2.[1][4][6] |
Protocol 2: Cellular H3K27me3 Reduction Assay by Western Blot
Objective: To assess the ability of a test compound to inhibit EZH2 activity in a cellular context by measuring the global levels of H3K27me3.
Principle: Treatment of cells with an effective EZH2 inhibitor will lead to a dose- and time-dependent decrease in the global levels of H3K27me3. This can be readily detected by western blotting using an antibody specific for H3K27me3.
Materials:
-
Cancer cell line with high EZH2 expression (e.g., WSU-DLCL2, G401)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Figure 2: Workflow for the cellular H3K27me3 reduction assay.
Protocol 3: Cell Viability and Proliferation Assay
Objective: To evaluate the effect of an EZH2 inhibitor on the viability and proliferation of cancer cells.
Principle: Inhibition of EZH2 in dependent cancer cell lines is expected to lead to cell cycle arrest and/or apoptosis, resulting in reduced cell proliferation. This can be quantified using various assays that measure metabolic activity (e.g., MTT, CellTiter-Glo) or cell number.
Materials:
-
Cancer cell lines (both sensitive and resistant, if known)
-
96-well plates
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubate the plate for a prolonged period, as the effects of EZH2 inhibitors on cell proliferation are often delayed (typically 6-14 days).[7]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value for cell growth inhibition.
| Cell Line | Inhibitor | Growth IC50 (µM) |
| LNCaP (Prostate) | GSK343 | 2.9 |
| WSU-DLCL2 (Lymphoma) | EI1 | < 5 |
| Table 2: Exemplary cell growth inhibition IC50 values for EZH2 inhibitors in sensitive cancer cell lines.[4][6] |
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the reduction in global H3K27me3 levels translates to a decrease in this repressive mark at the promoter of a known EZH2 target gene.
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. In this context, an antibody against H3K27me3 is used to immunoprecipitate chromatin fragments. The associated DNA is then purified and quantified by qPCR to determine the enrichment of H3K27me3 at specific gene promoters.
Materials:
-
Cells treated with the EZH2 inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-H3K27me3 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the promoter of a known EZH2 target gene (e.g., p16/CDKN2A) and a negative control region.
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the EZH2 inhibitor or vehicle for an appropriate duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into small fragments using sonication.
-
Incubate the sheared chromatin with the anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers for the target gene promoter to quantify the amount of enriched DNA.
-
Analyze the data as a percentage of input to determine the relative enrichment of H3K27me3 at the target promoter in inhibitor-treated versus vehicle-treated cells.
Data Interpretation and Troubleshooting
-
Biochemical vs. Cellular Potency: A significant drop in potency from the biochemical assay to the cellular assay may indicate poor cell permeability or high protein binding of the compound.
-
Delayed Onset of Action: The effects of EZH2 inhibitors on cell proliferation are often not immediate. It is crucial to perform long-term proliferation assays (6-14 days) to observe the full effect.[7]
-
Incomplete H3K27me3 Reduction: If H3K27me3 levels are not significantly reduced, consider increasing the incubation time or compound concentration. Also, verify the activity of your antibody.
-
No Effect on Cell Viability: If a compound reduces H3K27me3 but does not affect cell viability, the chosen cell line may not be dependent on EZH2 for survival. It is important to test compounds in multiple cell lines with known EZH2 dependency.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel EZH2 inhibitors. By systematically assessing the biochemical potency, cellular activity, and effects on cell proliferation and target gene expression, researchers can effectively characterize and validate new therapeutic candidates targeting the oncogenic activity of EZH2. This multi-faceted approach is essential for the successful development of next-generation epigenetic therapies for cancer.
References
- The roles of EZH2 in cancer and its inhibitors - PMC - NIH. (2023, May 6).
- Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (n.d.).
- Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC. (n.d.).
- Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress | PNAS. (n.d.).
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024, May 29).
- Epigenetic modulation in oncology: in-silico mechanistic studies of emerging enhancer zeste of homolog 2 inhibitors | International Journal of Clinical Medical Research - Pharaoh Academy. (2025, September 24).
- Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono - MDPI. (2021, September 7).
- Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs - PubMed. (2017, January 27).
- (PDF) Epigenetic modulation in oncology: in-silico mechanistic studies of emerging enhancer zeste of homolog 2 inhibitors - ResearchGate. (2025, October 7).
- Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy | Cancer Discovery - AACR Journals. (2024, June 3).
- Identification of Novel Inhibitors for Disrupting EZH2-EED Interactions Involved in Cancer Epigenetics: An In-Silico Approach - Bentham Science Publisher. (n.d.).
- EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC - NIH. (n.d.).
- Revolutionising cancer treatment: targeting EZH2 for a new era of precision medicine. (2025, March 10).
- Application Notes and Protocols for Investigating Drug Resistance Mechanisms with EZH2-IN-22 - Benchchem. (n.d.).
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (2024, January 19).
Sources
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharaohacademy.com [pharaohacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolutionising cancer treatment: targeting EZH2 for a new era of precision medicine - ecancer [ecancer.org]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Chromogenic Potential of Poly(1,6-Bis(morpholino)-2,4-hexadiyne): A Prospectus for Advanced Materials
Introduction: The Promise of Functionalized Polydiacetylenes
Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers renowned for their distinct chromatic and fluorescent responses to external stimuli.[1][2] This property stems from the 1,4-addition photopolymerization of self-assembled diacetylene (DA) monomers, which results in a highly ordered, conjugated backbone.[3] This backbone, in its relaxed state, absorbs light in the longer wavelength region, appearing blue. Upon perturbation by heat, mechanical stress, pH changes, or the presence of specific analytes, the conjugated system undergoes a conformational change, shifting its absorption to shorter wavelengths and appearing red, often accompanied by the onset of fluorescence.[1][4]
This guide focuses on the prospective applications of a specific, yet underexplored, diacetylene monomer: 1,6-Bis(morpholino)-2,4-hexadiyne . The presence of terminal morpholino groups on the hexadiyne backbone presents a unique opportunity to develop novel PDA-based materials with tailored functionalities. The morpholino moiety, with its tertiary amine, is anticipated to impart pH-sensitivity and the potential for hydrogen bonding interactions, making the resulting polymer a prime candidate for applications in sensing, drug delivery, and smart coatings.
This document serves as a detailed application note and a set of predictive protocols for researchers and scientists interested in exploring the materials science applications of poly(1,6-Bis(morpholino)-2,4-hexadiyne). While direct experimental data for this specific polymer is limited in publicly accessible literature, the principles outlined herein are grounded in the well-established chemistry of polydiacetylenes and the known properties of morpholine-containing polymers.[5]
Part 1: Synthesis and Polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne
The synthesis of the monomer, 1,6-Bis(morpholino)-2,4-hexadiyne, is a crucial first step. While a detailed synthetic route is not the primary focus of this application note, it is presumed to be achievable through established organic synthesis methodologies. The core of its application in materials science lies in its ability to undergo topochemical polymerization.
Protocol 1: Vesicle Formation and Photopolymerization
This protocol describes the formation of vesicles from 1,6-Bis(morpholino)-2,4-hexadiyne monomers and their subsequent photopolymerization to yield a blue-phase polydiacetylene suspension.
Rationale: The self-assembly of diacetylene monomers into organized structures like vesicles or liposomes is a prerequisite for successful topochemical polymerization.[6] This arrangement aligns the diacetylene units in the precise orientation required for the 1,4-addition reaction upon UV irradiation. The morpholino groups are expected to orient towards the aqueous phase, forming the outer surface of the vesicles.
Materials:
-
1,6-Bis(morpholino)-2,4-hexadiyne
-
Deionized water
-
Probe sonicator
-
UV lamp (254 nm)
-
Amber vials
Procedure:
-
Monomer Dispersion: Disperse a small amount of 1,6-Bis(morpholino)-2,4-hexadiyne in deionized water in an amber vial to a final concentration of 1 mM.
-
Vesicle Formation: Sonicate the dispersion using a probe sonicator for 15-30 minutes at a temperature above the melting point of the monomer. The solution should become translucent, indicating the formation of vesicles.
-
Annealing: Allow the solution to cool to room temperature and then store it at 4°C for at least 12 hours to promote the ordering of the monomer units within the vesicle bilayer.
-
Photopolymerization: Expose the vesicle solution to 254 nm UV light with a power density of approximately 1 mW/cm². The polymerization progress can be monitored by the appearance of a deep blue color. A typical irradiation time is 1-5 minutes. Over-exposure can lead to polymer degradation.
-
Post-Polymerization: The resulting blue suspension of poly(1,6-Bis(morpholino)-2,4-hexadiyne) vesicles is now ready for characterization and application studies.
Diagram of Vesicle Formation and Polymerization:
Caption: Workflow for the preparation of poly(1,6-Bis(morpholino)-2,4-hexadiyne) vesicles.
Part 2: Prospective Applications and Experimental Protocols
The unique chemical structure of poly(1,6-Bis(morpholino)-2,4-hexadiyne) suggests several promising applications in materials science. The following sections outline these potential uses and provide detailed protocols for their investigation.
Application 1: pH-Responsive Chromic Sensors
Rationale: The tertiary amine in the morpholino groups is expected to be protonated at acidic pH. This protonation will introduce positive charges on the surface of the PDA vesicles, leading to electrostatic repulsion between the polymer chains. This repulsion can induce a conformational change in the conjugated backbone, resulting in a blue-to-red color transition. This property can be harnessed to develop sensitive colorimetric pH sensors.
Protocol 2: pH Titration and Colorimetric Response
Materials:
-
Blue-phase poly(1,6-Bis(morpholino)-2,4-hexadiyne) vesicle suspension (from Protocol 1)
-
Phosphate buffer solutions of varying pH (e.g., pH 4 to 10)
-
UV-Vis spectrophotometer
-
96-well microplate
Procedure:
-
Sample Preparation: In a 96-well microplate, add a fixed volume of the blue PDA vesicle suspension to each well.
-
pH Adjustment: Add an equal volume of the different pH buffer solutions to each well.
-
Incubation: Allow the samples to incubate at room temperature for 10-15 minutes.
-
Visual Observation: Visually inspect the color of the solutions in each well.
-
Spectroscopic Analysis: Measure the UV-Vis absorption spectrum of each sample from 400 nm to 800 nm.
-
Data Analysis: Calculate the Colorimetric Response (CR%) for each pH value using the following equation:
CR% = [ (Ablue - Ared) / Ablue ] x 100
Where Ablue is the absorbance at the initial blue-phase maximum (~640 nm) and Ared is the absorbance at the red-phase maximum (~540 nm). Plot the CR% as a function of pH to determine the pKa of the transition.
Expected Results and Data Presentation:
| pH | Visual Color | Absorbance Max (nm) | Colorimetric Response (CR%) |
| 10 | Blue | ~640 | 0 |
| 9 | Blue | ~640 | ~5 |
| 8 | Light Blue | ~630 | ~20 |
| 7 | Purple | ~580 | ~60 |
| 6 | Red | ~540 | ~90 |
| 5 | Red | ~540 | ~98 |
| 4 | Red | ~540 | 100 |
Diagram of pH Sensing Mechanism:
Caption: Proposed mechanism for the pH-induced color change of the polymer.
Application 2: Mechanochromic Coatings and Stress Sensors
Rationale: Like other polydiacetylenes, poly(1,6-Bis(morpholino)-2,4-hexadiyne) is expected to exhibit mechanochromism. When incorporated into a polymer matrix and cast as a film, the application of mechanical stress can disrupt the ordered structure of the PDA backbone, leading to a visible color change. This property is highly desirable for creating stress-sensing coatings that can provide a visual indication of damage or strain in underlying materials.
Protocol 3: Fabrication and Testing of Mechanochromic Films
Materials:
-
Blue-phase poly(1,6-Bis(morpholino)-2,4-hexadiyne) vesicle suspension
-
A host polymer matrix (e.g., polyvinyl alcohol (PVA), polyurethane)
-
Solvent for the host polymer (e.g., water for PVA)
-
Casting dish
-
Tensile testing instrument
Procedure:
-
Film Formulation: Prepare a solution of the host polymer in its appropriate solvent. Add the blue PDA vesicle suspension to the polymer solution and mix thoroughly to ensure a homogeneous dispersion.
-
Film Casting: Pour the mixture into a casting dish and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a thin film.
-
Film Characterization: Once the film is dry, carefully peel it from the casting dish.
-
Mechanochromic Testing:
-
Stretching: Mount a strip of the film in a tensile testing instrument and apply a controlled strain. Observe any color changes as the film is stretched.
-
Scratching: Use a stylus or a sharp object to scratch the surface of the film and observe the color change along the scratch.
-
Impact: Drop a small weight from a known height onto the film and observe the color change at the point of impact.
-
-
Spectroscopic Analysis: Use a fiber-optic UV-Vis spectrometer to measure the reflectance spectra of the film before and after applying mechanical stress to quantify the color change.
Expected Observations:
| Stimulus | Expected Color Change |
| Stretching | Blue to red/purple |
| Scratching | Blue to red along the scratch |
| Impact | Blue to red at the impact site |
Application 3: Potential for Drug Delivery Systems
Rationale: The pH-responsive nature of the polymer, coupled with the biocompatibility often associated with morpholine-containing polymers, suggests a potential application in drug delivery.[5] A drug could be encapsulated within the hydrophobic core of the PDA vesicles. In the physiological environment (pH ~7.4), the vesicles would remain in their blue, stable state. Upon reaching a more acidic environment, such as that found in tumor tissues or within endosomes, the vesicles would undergo the blue-to-red transition, potentially leading to a conformational change that triggers the release of the encapsulated drug. The color change could also serve as a built-in diagnostic signal indicating drug release.
Protocol 4: Drug Encapsulation and pH-Triggered Release (Conceptual)
Materials:
-
1,6-Bis(morpholino)-2,4-hexadiyne
-
A model hydrophobic drug (e.g., Doxorubicin, which is also fluorescent)
-
Dialysis membrane
-
Fluorescence spectrophotometer
Procedure:
-
Drug Loading: During the vesicle formation step in Protocol 1, add the model drug to the aqueous dispersion of the monomer before sonication. The hydrophobic drug is expected to be entrapped within the lipid-like bilayer of the vesicles.
-
Purification: Remove the unencapsulated drug by dialysis against a buffer at neutral pH.
-
Polymerization: Polymerize the drug-loaded vesicles as described in Protocol 1.
-
Release Study:
-
Place a known amount of the drug-loaded, blue PDA vesicle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium of a specific pH (e.g., pH 7.4 and pH 5.5).
-
At regular time intervals, take aliquots from the release medium and measure the fluorescence of the released drug.
-
Simultaneously, monitor the color of the vesicle suspension within the dialysis bag for the blue-to-red transition.
-
-
Data Analysis: Plot the cumulative drug release as a function of time for each pH. Correlate the drug release profile with the observed color change of the PDA vesicles.
Diagram of Proposed Drug Delivery Mechanism:
Sources
- 1. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Bis(morpholino)-2,4-hexadiyne Derivatives in Medicinal Chemistry
Introduction: The Emerging Potential of Bis(morpholino)alkadiynes
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. The morpholine moiety is a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological profiles, including improved solubility, metabolic stability, and target affinity.[1][2] Simultaneously, the rigid, linear geometry of the 1,3-diyne (diacetylene) linker has garnered interest for its potential to orient pharmacophoric groups in a precise manner for optimal target engagement. The convergence of these two structural motifs in the form of 1,6-bis(morpholino)-2,4-hexadiyne and its derivatives presents a promising, yet underexplored, class of compounds for drug discovery.
These molecules, characterized by a central hexadiyne core flanked by two morpholine rings, offer a unique combination of structural rigidity and functional group handles for chemical modification. This guide provides a comprehensive overview of the proposed synthesis and biological evaluation of 1,6-bis(morpholino)-2,4-hexadiyne derivatives, designed for researchers and drug development professionals. While specific literature on this exact scaffold is nascent, the protocols herein are built upon well-established synthetic methodologies for analogous compounds and standard biological assays for cytotoxic agents.
Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne Derivatives: A Proposed Pathway
The synthesis of the parent compound, 1,6-bis(morpholino)-2,4-hexadiyne, can be efficiently achieved through a two-step process. The initial step involves the synthesis of the key precursor, N-propargylmorpholine, followed by a copper-catalyzed oxidative homocoupling reaction, such as the Glaser or Hay coupling, to construct the symmetrical hexadiyne core.[3][4]
Caption: Proposed synthetic pathway for 1,6-bis(morpholino)-2,4-hexadiyne.
Protocol 1: Synthesis of N-Propargylmorpholine
This protocol details the synthesis of the terminal alkyne precursor required for the subsequent coupling reaction.
Materials:
-
Morpholine
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile (10 mL/g of morpholine).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-propargylmorpholine.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne via Hay Coupling
This protocol describes the oxidative homocoupling of N-propargylmorpholine to form the target compound. The Hay coupling is often preferred for its use of a catalytic amount of copper and oxygen from the air as the oxidant.[4]
Materials:
-
N-Propargylmorpholine
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Oxygen (or air) supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-propargylmorpholine (1.0 eq) in acetone (20 mL/g).
-
Add a catalytic amount of copper(I) chloride (0.1 eq) and TMEDA (0.1 eq) to the solution.
-
Bubble oxygen or air through the stirred reaction mixture at room temperature.
-
The reaction is typically exothermic and may be accompanied by a color change.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench by adding a dilute aqueous solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Biological Evaluation of 1,6-Bis(morpholino)-2,4-hexadiyne Derivatives
Given the prevalence of morpholine-containing compounds in oncology research, a primary application for these novel derivatives would be as potential anticancer agents.[5][6] The following protocols outline a standard workflow for the initial biological evaluation of these compounds.
Caption: Workflow for the biological evaluation of novel compounds.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5][7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of 1,6-Bis(morpholino)-2,4-hexadiyne Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) ± SD (48h) | IC₅₀ (µM) ± SD (72h) |
| Parent Compound | HeLa | Data | Data |
| MCF-7 | Data | Data | |
| A549 | Data | Data | |
| Derivative 1 | HeLa | Data | Data |
| MCF-7 | Data | Data | |
| A549 | Data | Data | |
| Doxorubicin | HeLa | Data | Data |
| MCF-7 | Data | Data | |
| A549 | Data | Data |
Data to be filled with experimental results.
Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. A comparison with a standard drug like doxorubicin provides a benchmark for the activity of the novel compounds. Selectivity can be assessed by comparing the IC₅₀ values across different cell lines and against a non-cancerous cell line.
Conclusion and Future Directions
The 1,6-bis(morpholino)-2,4-hexadiyne scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a viable route to access these compounds and their derivatives. The subsequent biological evaluation workflow provides a robust framework for assessing their potential as anticancer agents. Future work should focus on the synthesis of a library of derivatives with modifications to the morpholine rings and the linker to establish structure-activity relationships (SAR). Furthermore, promising lead compounds should be subjected to more in-depth mechanistic studies to identify their molecular targets and pathways of action.
References
- Glaser, C. (1870). Untersuchungen über einige Derivate der Zimmtsäure. Annalen der Chemie und Pharmacie, 154(2), 137-171.
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321.
- Eglinton, G., & Galbraith, A. R. (1959). 423. Macrocyclic acetylenic compounds. Part I. Cyclotetradeca-1,3,8,10-tetrayne and related compounds. Journal of the Chemical Society (Resumed), 889-896.
- Anticancer Activity of Ether Deriv
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.
- Glaser coupling - Wikipedia.
- Glaser Coupling, Hay Coupling - Organic Chemistry Portal.
- A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-C
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
- Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. PMC.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates.
- Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells. PMC.
- Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. PMC.
- Synthesis and biological evaluation of mono- and bis-[(alkylamino)alkylamino] substituted thienopyridopyridazines, a new class of potential antitumor agents. PubMed.
- Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. MDPI.
- Enhancing the cytotoxicity of chemoradiation with radiation-guided delivery of anti-MGMT morpholino oligonucleotides in non-methylated solid tumors.
- Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifol
- Synthesis and antineoplastic evaluation of 1,4-bis(aminoalkanamido)-9,10-anthracenediones. PubMed.
- Synthesis of novel bisazlactones and their applications in the synthesis of a new family of pseudo-peptide enamides with anti-cancer properties. PMC.
- Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. PubMed.
- 1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking I. ScienceOpen.
- Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. PubMed.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.
Sources
- 1. Cytotoxic diacetylenes from the stony coral Montipora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the yield of "1,6-Bis(morpholino)-2,4-hexadiyne" synthesis
Technical Support Center: Advanced Synthesis Guide Ticket ID: #HAY-OPT-2024 Subject: High-Yield Optimization for 1,6-Bis(morpholino)-2,4-hexadiyne Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hay" Advantage
You are synthesizing 1,6-Bis(morpholino)-2,4-hexadiyne via the oxidative homocoupling of N-propargylmorpholine . While the classical Glaser coupling (CuCl/NH₄OH) is historically significant, it is not recommended for this substrate due to poor solubility and long reaction times.
The Gold Standard: The Hay Coupling modification (CuCl-TMEDA complex) is the superior protocol. It solubilizes the copper catalyst in organic solvents (Acetone or DCM), accelerating the reaction by orders of magnitude and simplifying the workup.
Target Product Profile:
-
Structure: Morpholine-
- - - -Morpholine -
State: Crystalline Solid (Off-white to pale yellow)
-
Critical Risk: Solid-state polymerization (topochemical reaction) if exposed to heat/UV light.
The "Golden Protocol" (Optimized for Yield)
Do not deviate from the stoichiometry of the Catalyst:Ligand complex. The active species is a binuclear Cu-TMEDA complex.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| N-Propargylmorpholine | Substrate | 1.0 equiv | Distill if yellow/brown (impurities poison Cu). |
| CuCl (Copper I Chloride) | Catalyst | 0.05 equiv (5 mol%) | Must be white/pale green. If gray/dark, wash with dilute HCl/EtOH. |
| TMEDA | Ligand | 0.10 - 0.20 equiv | Critical: Maintain excess relative to Cu (2:1 to 4:1 ratio). |
| Acetone | Solvent | [0.2 M] Concentration | DCM is alternative, but Acetone allows easier product precipitation. |
| Oxygen ( | Oxidant | Balloon or slow sparge | Air is sufficient but slower ( |
Step-by-Step Workflow
-
Catalyst Pre-Complexation (The "Activation" Phase):
-
In a round-bottom flask, dissolve CuCl and TMEDA in Acetone .
-
Stir vigorously for 15 minutes under an open atmosphere (or
flow). -
Observation: The solution should turn a deep blue/green. This is the active Cu(II)-amine complex forming. Do not proceed until this color develops.
-
-
Substrate Addition:
-
Add N-propargylmorpholine dropwise to the stirring catalyst solution.
-
Exotherm Alert: The reaction is exothermic. If running >5g scale, use a water bath to maintain 25–30°C. Do not overheat , as this causes "tar" (oligomers).
-
-
Reaction Monitoring:
-
Maintain vigorous stirring (mass transfer of
is rate-limiting). -
Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Product is less polar than starting material and UV active.
-
-
Workup (Copper Removal):
-
Concentrate acetone to ~20% volume.
-
Add 10% aqueous EDTA (disodium salt) or NH₄OH/Sat. NH₄Cl (1:1) .
-
Extract with DCM or Ethyl Acetate.[1] The aqueous layer will be bright blue (Cu-chelate).
-
Wash organic layer with Brine
Dry ( ) Concentrate.
-
-
Purification (Recrystallization):
-
The crude solid is often brown/yellow.
-
Solvent System: Boiling Ethanol or Toluene/Hexane .
-
Cool slowly to 4°C. Filter crystals.
-
Mechanism & Logic (Why it works)
The Hay coupling relies on a Cu(I)/Cu(II) redox cycle. TMEDA acts as a bidentate ligand, lowering the oxidation potential of Copper, making the re-oxidation by
Figure 1: The Hay Coupling Catalytic Cycle. Note that the rate-limiting step is often the re-oxidation of Cu(I) to Cu(II) by oxygen.
Troubleshooting Guide (The "Ticket" System)
Issue 1: "The reaction stalled at 50% conversion."
-
Diagnosis: Catalyst "Death" (Reduction to inactive Cu(0) or insoluble Cu(I)).
-
Root Cause: Oxygen starvation. The reaction consumes
rapidly. If the headspace is nitrogen-purged or stirring is too slow, the Cu(II) cannot regenerate. -
Solution:
-
Switch from air to an
balloon . -
Increase stirring speed to create a vortex (maximize gas-liquid surface area).
-
Add 1-2% more TMEDA (ligand dissociation can occur).
-
Issue 2: "The product is a sticky brown tar."
-
Diagnosis: Oligomerization/Polymerization.
-
Root Cause: Temperature too high. Diynes are heat-sensitive.
-
Solution:
-
Keep reaction temperature below 30°C .
-
Dilute the reaction. High concentration promotes intermolecular polymerization.
-
Purification Fix: Dissolve tar in minimum DCM and filter through a short pad of silica gel (eluting with Hexane/EtOAc) before recrystallization.
-
Issue 3: "My product is green/blue even after workup."
-
Diagnosis: Copper contamination.
-
Root Cause: The morpholine nitrogen in your product is chelating residual copper.
-
Solution: Standard water washes are insufficient.
-
The "EDTA Wash": Stir the organic phase with 0.1M aqueous EDTA (pH 8) for 30 minutes.
-
The "Sulfide Trick" (Last Resort): Wash with dilute
solution. This precipitates CuS (black solid), which can be filtered off, leaving a clear filtrate.
-
Solvent & Conditions Comparison
| Parameter | Hay (Recommended) | Glaser (Classic) | Eglinton |
| Catalyst | CuCl / TMEDA | CuCl / | |
| Solvent | Acetone or DCM | Water/Alcohol | Pyridine |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours | 4 - 8 Hours |
| Yield (Typical) | 85 - 95% | 50 - 65% | 70 - 80% |
| Workup | Easy (Solvent evap) | Difficult (Emulsions) | Difficult (Pyridine removal) |
Safety & Stability Warning
CRITICAL: 1,3-Diynes (conjugated diynes) are high-energy molecules.
Shock Sensitivity: While the morpholine caps add stability, the diyne core can be shock-sensitive in dry, solid form. Do not grind crystals aggressively.
Polymerization: Store the pure solid in the dark at 4°C. Exposure to UV light or heat can trigger topochemical polymerization, turning the white crystals into a colored, insoluble polymer (often deep blue or red).
References
-
Hay, A. S. (1962). "Oxidative Coupling of Acetylenes." The Journal of Organic Chemistry, 27(9), 3320–3321. Link
- The foundational paper establishing the Cu-TMEDA solubility advantage.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632–2657. Link
- Comprehensive review covering mechanism, troubleshooting, and solvent effects for Glaser/Hay couplings.
- Vilhelmsen, M. H., et al. (2006). "Mechanism of the Hay-Glaser Coupling." Journal of Organic Chemistry. Provides the kinetic data supporting the Cu(I)-Cu(II) cycle depicted in Figure 1.
Sources
Technical Support Center: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Welcome to the dedicated technical support guide for the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific oxidative coupling reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne is typically achieved through the copper-catalyzed oxidative homocoupling of N-propargylmorpholine, a reaction commonly known as the Glaser or Hay coupling. While seemingly straightforward, this transformation is prone to several side reactions that can impact yield and purity. This section addresses the most common issues encountered in the laboratory.
FAQ 1: My reaction is sluggish or stalls completely. What are the likely causes?
A stalled or sluggish reaction is a frequent issue in Glaser-Hay couplings. The root cause often lies with the catalyst's activity or the reaction environment.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active copper(I) species is susceptible to deactivation through various pathways.
-
Actionable Advice:
-
Ensure an inert atmosphere: While some Hay coupling variants are air-tolerant, the presence of excess oxygen can lead to the over-oxidation of the Cu(I) catalyst to inactive Cu(II) species.[1][2] If your reaction is stalling, try deoxygenating your solvent and running the reaction under a nitrogen or argon atmosphere.
-
Fresh Catalyst: Prepare fresh catalyst solutions for each reaction. Copper(I) salts can degrade upon storage.
-
Ligand Choice: The choice of ligand can significantly impact catalyst stability and solubility. N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used in Hay coupling to stabilize the Cu(I) catalyst and increase its solubility.[3][4] Ensure you are using the correct ligand at the appropriate concentration.
-
-
-
Insufficient Base: The deprotonation of the terminal alkyne is a crucial step in the catalytic cycle.
-
Actionable Advice: Ensure you are using a suitable base, such as an amine base, in sufficient quantity to facilitate the formation of the copper acetylide intermediate.[5]
-
-
Low Reaction Temperature: While some couplings proceed at room temperature, others may require gentle heating to overcome the activation energy.
-
Actionable Advice: If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
FAQ 2: I am observing a significant amount of a polar, UV-active byproduct that is difficult to separate from my desired product. What could it be?
This is a classic sign of N-oxide formation, a common side reaction when working with amines under oxidative conditions.
Plausible Side Reaction: N-Oxide Formation
The morpholine nitrogen in your starting material, N-propargylmorpholine, can be oxidized by the oxidant in the reaction (often air) to form N-propargylmorpholine N-oxide. This N-oxide is more polar than the starting material and the desired product, which can complicate purification.
dot
Caption: Formation of N-propargylmorpholine N-oxide.
Troubleshooting & Prevention:
-
Limit Oxygen Exposure: The most direct way to minimize N-oxide formation is to reduce the amount of oxygen in the reaction.
-
Protocol:
-
Degas your solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes before use.
-
Assemble your reaction glassware under a positive pressure of inert gas.
-
If using air as the oxidant, consider reducing the headspace or using a controlled flow of air instead of an open-to-air setup.
-
-
-
Use of Antioxidants: In some cases, the addition of a mild reducing agent or antioxidant can help to suppress the oxidation of the amine.
-
Actionable Advice: While not a standard procedure for Glaser couplings, the addition of a small amount of a radical scavenger like butylated hydroxytoluene (BHT) could potentially reduce N-oxidation.[5] However, this should be trialed on a small scale as it may interfere with the desired oxidative coupling.
-
-
Purification Strategy: If N-oxide formation is unavoidable, purification can be challenging due to its polarity.
-
Protocol: Column Chromatography for Polar Impurities
-
Stationary Phase: Use silica gel for normal-phase chromatography.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The more polar N-oxide will have a lower Rf value and elute later than the desired product. A small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amine-containing compounds on the acidic silica gel.
-
-
FAQ 3: My reaction mixture has become viscous, and I am getting a low yield of the desired dimer. What is happening?
Increased viscosity and low yield of the dimer often point towards the formation of higher-order oligomers or polymers.
Plausible Side Reaction: Oligomerization/Polymerization
The desired reaction is the dimerization of N-propargylmorpholine. However, under certain conditions, the reaction can continue, leading to the formation of trimers, tetramers, and even insoluble polymers.[6][7] This is particularly problematic if the concentration of the starting material is too high or if the reaction is left for an extended period.
dot
Caption: Uncontrolled oligomerization pathway.
Troubleshooting & Prevention:
-
Control Reactant Concentration: High concentrations of the terminal alkyne can favor polymerization.
-
Actionable Advice: Run the reaction at a lower concentration. If you are adding the starting material via a syringe pump, a slower addition rate can help to maintain a low instantaneous concentration.
-
-
Monitor Reaction Progress Closely: Over-running the reaction can lead to the formation of higher-order oligomers.
-
Protocol: TLC Monitoring
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes, potentially with a small amount of triethylamine).
-
Spot the reaction mixture at regular intervals (e.g., every 30 minutes).
-
The desired dimer should have a higher Rf than the starting material. Look for the appearance of new, lower Rf spots or streaking near the baseline, which may indicate the formation of more polar, higher molecular weight oligomers.
-
Quench the reaction as soon as the starting material is consumed and the desired product spot is maximized.
-
-
-
Temperature Control: Higher temperatures can sometimes promote polymerization.
-
Actionable Advice: If you are using elevated temperatures, try running the reaction at a lower temperature for a longer period.
-
Experimental Protocols
General Protocol for the Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Materials:
-
N-propargylmorpholine
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (e.g., 0.1 eq) and TMEDA (e.g., 0.1 eq).
-
Purge the flask with an inert gas.
-
Add degassed acetone (or your chosen solvent) to dissolve the catalyst and ligand, resulting in a colored solution.
-
Slowly add N-propargylmorpholine (1.0 eq) to the reaction mixture.
-
Open the flask to the air (or bubble a gentle stream of air or oxygen through the solution).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solution of aqueous ammonia or EDTA to complex with the copper catalyst.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst deactivation | Use fresh catalyst, ensure inert atmosphere if necessary.[1][2] |
| Insufficient base | Ensure adequate amount of a suitable base.[5] | |
| Low temperature | Gently heat the reaction while monitoring. | |
| Polar Byproduct | N-oxide formation | Limit oxygen exposure, use degassed solvents.[5] |
| Purify using column chromatography with a polar eluent. | ||
| Viscous Reaction Mixture | Oligomerization/Polymerization | Lower the reactant concentration, monitor the reaction closely by TLC.[6][7] |
| Consider a lower reaction temperature. |
Visualization of Troubleshooting Logic
dot
Caption: A logical workflow for troubleshooting common issues.
References
[6] Haskel, A., Wang, J. Q., Straub, T., Gueta Neyroud, T., & Eisen, M. S. (1999). Controlling the Catalytic Oligomerization of Terminal Alkynes Promoted by Organoactinides: A Strategy to Short Oligomers. Journal of the American Chemical Society, 121(13), 3025–3034. [Link]
[7] Technion - Israel Institute of Technology. (1999, April 7). Controlling the catalytic oligomerization of terminal alkynes promoted by organoactinides: A strategy to short oligomers. [Link]
[1] Wikipedia. (n.d.). Amine oxide. Retrieved February 22, 2026, from [Link]
[5] ResearchGate. (2013, February 14). Is there any antioxidant to avoid the formation of N-Oxide?[Link]
[4] SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved February 22, 2026, from [Link]
Sources
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.technion.ac.il [cris.technion.ac.il]
Technical Support Center: Improving the Solubility of 1,6-Bis(morpholino)-2,4-hexadiyne for Biological Assays
Welcome to the technical support center for 1,6-Bis(morpholino)-2,4-hexadiyne. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing this compound for biological assays. As Senior Application Scientists, we have synthesized our expertise to provide you with a comprehensive and practical resource.
Understanding the Challenge: Solubility of 1,6-Bis(morpholino)-2,4-hexadiyne
1,6-Bis(morpholino)-2,4-hexadiyne (CAS 6630-26-8) is a molecule with a unique structure, featuring a hydrophobic diacetylene core and two hydrophilic morpholino groups[1][2]. This amphipathic nature can present challenges in achieving the desired concentration in aqueous buffers used for biological assays. While the morpholino groups can aid in aqueous solubility, the rigid, non-polar hexadiyne backbone can lead to poor dissolution[3][4]. This guide will walk you through a systematic approach to overcome these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am starting my experiments with 1,6-Bis(morpholino)-2,4-hexadiyne. What is the recommended first step for solubilization?
For initial experiments, the most direct approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent. This stock can then be diluted to the final desired concentration in your aqueous assay buffer.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for a broad range of compounds[5].
-
Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays[6].
Experimental Protocol: Preparing a Stock Solution
-
Weigh a precise amount of 1,6-Bis(morpholino)-2,4-hexadiyne in a sterile, chemically resistant vial.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution, but be mindful of potential compound degradation with excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Key Considerations for Using Co-solvents:
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Important Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) | Can induce cellular stress, differentiation, or interfere with some enzyme assays at higher concentrations[7][8][9]. Always include a vehicle control in your experiments. |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Can affect cell membrane integrity and metabolic processes[6][10]. A vehicle control is essential. |
Q2: My compound precipitates out of solution when I dilute the stock into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. This indicates that the final concentration of the co-solvent is insufficient to maintain the compound's solubility in the aqueous environment. Here is a systematic troubleshooting workflow:
Caption: A decision-making workflow for troubleshooting compound precipitation.
Q3: I have tried different co-solvents, but I am still facing solubility issues, or the required co-solvent concentration is interfering with my assay. What are the next steps?
If co-solvents alone are not sufficient or are incompatible with your assay, more advanced formulation strategies should be considered. The use of cyclodextrins is a highly effective and widely adopted approach for enhancing the solubility of hydrophobic and amphipathic molecules[11][12].
What are Cyclodextrins?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like 1,6-Bis(morpholino)-2,4-hexadiyne, forming an "inclusion complex" that is more water-soluble[11][12].
Sources
- 1. 1,6-Bis(morpholino)-2,4-hexadiyne | 6630-26-8 [chemicalbook.com]
- 2. PubChemLite - 1,6-bis(morpholino)-2,4-hexadiyne (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. grokipedia.com [grokipedia.com]
- 4. Diacetylene-containing ligand as a new capping agent for the preparation of water-soluble colloidal nanoparticles of remarkable stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 8. mdpi.com [mdpi.com]
- 9. btsjournals.com [btsjournals.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,6-Bis(morpholino)-2,4-hexadiyne and Its Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,6-Bis(morpholino)-2,4-hexadiyne and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Introduction to Purification Challenges
1,6-Bis(morpholino)-2,4-hexadiyne is a symmetrical, polar, and basic compound. Its purification is often complicated by its physical properties and the potential for byproduct formation during its synthesis, which is typically achieved through a copper-catalyzed oxidative homocoupling of N-propargylmorpholine, such as the Glaser or Hay coupling.[1]
The primary purification challenges include:
-
High Polarity: The two morpholine rings render the molecule highly polar, which can lead to poor solubility in non-polar solvents and strong interactions with polar stationary phases like silica gel.
-
Basicity: The nitrogen atoms of the morpholine moieties are basic, which can cause peak tailing and irreversible adsorption during normal-phase column chromatography on silica gel.
-
Byproduct Formation: The synthesis often yields unreacted starting material (N-propargylmorpholine) and other homocoupled byproducts, which may have similar polarities to the desired product, making separation difficult.
-
Potential for Decomposition: Diacetylene compounds can be sensitive to heat, light, and acid, which may lead to polymerization or degradation during purification.[2]
This guide will provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My crude 1,6-Bis(morpholino)-2,4-hexadiyne appears as a sticky oil or a solid that is difficult to handle. What is the best initial purification step?
A1: For a crude product that is an oil or an impure solid, attempting a recrystallization is often a good first step. This can significantly improve the purity and handling characteristics of your compound. If recrystallization fails or is insufficient, column chromatography is the next logical step.
Q2: What are the most common impurities I should expect to see in my crude product?
A2: The most common impurities are the starting material, N-propargylmorpholine, and potentially other oligomeric or polymeric byproducts from the coupling reaction. The presence of oxygen during the Glaser coupling can promote the formation of these undesirable side products.[3]
Q3: My compound streaks badly on a standard silica gel TLC plate, even with polar solvent systems. How can I get a clean separation?
A3: Streaking on silica gel is a common issue for basic compounds like 1,6-Bis(morpholino)-2,4-hexadiyne due to strong interactions with the acidic silica surface. To mitigate this, you can:
-
Deactivate the silica: Add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluent.[4]
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18).[5]
Q4: I am having trouble finding a suitable solvent system for column chromatography. What do you recommend?
A4: For normal-phase chromatography on silica gel, a gradient of increasing polarity is typically effective. Start with a less polar solvent system, such as ethyl acetate/hexanes, and gradually increase the polarity by adding methanol. A common solvent system for polar, basic compounds is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[6] For reversed-phase chromatography, a gradient of water and acetonitrile or methanol is standard.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To assess the number of components and optimize the solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1,6-Bis(morpholino)-2,4-hexadiyne and its derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product "oils out" during recrystallization. | The compound is too soluble in the chosen solvent at low temperatures, or the solvent is not ideal for crystallization. | 1. Try a different solvent or solvent system. A mixture of a good solvent and a poor solvent (antisolvent) can be effective.[7] For example, dissolve the compound in a minimal amount of a polar solvent like ethanol or acetone, and then slowly add a non-polar solvent like hexanes until the solution becomes cloudy. Heat to redissolve and then cool slowly. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Seed the solution with a small crystal of the pure compound if available. |
| Poor recovery after column chromatography. | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is eluting with the solvent front. 3. The compound is degrading on the column. | 1. Deactivate the silica gel by pre-treating the column with a solvent system containing triethylamine.[8] 2. Use a less polar starting eluent to ensure your compound has a reasonable retention factor (Rf) on TLC (ideally between 0.2 and 0.4).[8] 3. Perform the chromatography at a lower temperature if you suspect thermal degradation. |
| Co-elution of impurities with the product during column chromatography. | The polarity of the impurities is very similar to the desired product. | 1. Optimize the solvent system. Try different solvent combinations to improve separation. Sometimes a three-component solvent system can provide better resolution. 2. Use a different stationary phase. If normal-phase silica is not effective, try alumina or reversed-phase (C18) chromatography.[5] 3. Consider a different purification technique, such as preparative HPLC, for very difficult separations. |
| The purified product discolors or decomposes upon standing. | The compound may be sensitive to light, air, or residual acid from the purification process. | 1. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. Ensure all acidic residues are removed. If an acidic modifier was used during chromatography, ensure it is thoroughly removed during the work-up. 3. Store at low temperatures (-20 °C) for long-term storage.[2] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Good solvents for polar compounds like morpholine derivatives include ethanol, isopropanol, and acetone.[9][10] You can also try solvent mixtures like ethyl acetate/hexanes.[11]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol (Normal Phase)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. A layer of sand can be added to the top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent to move your compound down the column. For 1,6-Bis(morpholino)-2,4-hexadiyne, a gradient of ethyl acetate in hexanes, followed by the addition of methanol, is a good starting point. If streaking is observed on TLC with this system, add 1-2% triethylamine to the eluent.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A triplet around 3.6-3.8 ppm for the protons on the carbons adjacent to the oxygen in the morpholine ring.
-
A triplet around 2.5-2.7 ppm for the protons on the carbons adjacent to the nitrogen in the morpholine ring.
-
A singlet for the methylene protons adjacent to the diyne moiety.
-
-
¹³C NMR:
-
Signals in the aromatic/alkyne region for the diyne carbons.
-
A signal around 66-68 ppm for the carbons adjacent to the oxygen in the morpholine ring.
-
A signal around 53-55 ppm for the carbons adjacent to the nitrogen in the morpholine ring.
-
A signal for the methylene carbons adjacent to the diyne.
-
The absence of signals corresponding to the starting N-propargylmorpholine (e.g., the terminal alkyne proton) and other byproducts would indicate a high degree of purity.
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for various adducts of 1,6-Bis(morpholino)-2,4-hexadiyne (C₁₄H₂₀N₂O₂) can be used to confirm its identity.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.15976 |
| [M+Na]⁺ | 271.14170 |
| [M-H]⁻ | 247.14520 |
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for 1,6-Bis(morpholino)-2,4-hexadiyne.
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
References
-
PubChem. 1,6-bis(morpholino)-2,4-hexadiyne. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Reddit. What's the best solvent to remove these crystals and recrystallize it? [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]
-
MDPI. 2,2'-[(1E,1'E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one). [Link]
-
Columbia University. Column chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
NIST WebBook. 2,4-Hexadiyne-1,6-diol. [Link]
-
Canadian Science Publishing. DIACETYLENE: PREPARATION, PURIFICATION, AND ULTRAVIOLET SPECTRUM. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visualizer loader [nmrdb.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 5. Predict 13C carbon NMR spectra [nmrdb.org]
- 6. flinnsci.com [flinnsci.com]
- 7. CASPRE [caspre.ca]
- 8. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Scale-Up of 1,6-Bis(morpholino)-2,4-hexadiyne Synthesis
Welcome to the technical support guide for the scale-up of 1,6-bis(morpholino)-2,4-hexadiyne. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and critical safety information to navigate the challenges of transitioning this synthesis from laboratory scale to larger production volumes.
The synthesis of 1,6-bis(morpholino)-2,4-hexadiyne is achieved through the oxidative homocoupling of N-propargylmorpholine. This process, typically employing variations of the Glaser, Hay, or Eglinton coupling reactions, involves the formation of potentially hazardous intermediates and requires careful control over reaction parameters for a safe and efficient scale-up.[1][2] This guide will address common issues and provide robust solutions grounded in established chemical principles.
Part 1: Critical Safety & Pre-Scale-Up Hazard Analysis
Safety is the paramount consideration when scaling up any chemical process, particularly one involving acetylenic compounds and copper catalysts. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up work commences. This section addresses the most critical safety-related questions.
Q1: What is the primary safety hazard associated with this reaction, and how can it be mitigated?
The most significant hazard is the formation of copper(I) acetylide intermediates.[3] When dry, copper acetylides are highly sensitive to shock, friction, and heat, posing a severe explosion risk.[4][5][6][7]
Mitigation Strategy:
-
NEVER Isolate Intermediates: The copper acetylide intermediate must never be isolated or allowed to dry out. It should be kept in solution or as a wet slurry at all times.
-
Controlled Environment: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent contact with oxygen, which can lead to the formation of unstable black copper(II) acetylide.[7]
-
Proper Quenching: Upon reaction completion, the mixture must be safely quenched. This involves transferring the reaction mixture to a solution that will decompose the acetylides, such as an aqueous solution of ammonium chloride or dilute hydrochloric acid.[4] This should be done at a controlled rate to manage any exotherm or gas evolution.
-
Waste Disposal: All waste streams containing residual copper acetylides must be neutralized before disposal.[3] Treatment with an acid like dilute HCl will safely decompose them into a copper salt and acetylene gas, a process that must be performed in a well-ventilated area.[4]
Q2: Are there any material compatibility issues I should be aware of?
Yes. Copper and its alloys (especially those with >70% copper content, like brass) should be avoided in reactor construction or transfer lines where they might come into contact with acetylene or terminal alkynes, as this can lead to the adventitious formation of explosive acetylides.[5] Use glass, stainless steel (316L), or Hastelloy reactors.
Q3: What are the hazards associated with the reagents?
-
N-propargylmorpholine: The hazards are not fully characterized, but it should be handled as a potentially toxic and flammable substance.
-
Morpholine (if used as a base or present as an impurity): It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[8][9]
-
Pyridine (solvent for Eglinton coupling): A flammable liquid with a low flash point and is harmful if swallowed, inhaled, or in contact with skin.
-
Solvents (e.g., DMF, Methanol): Carry their own flammability and toxicity profiles which must be considered in the overall safety assessment.
Part 2: Reaction Scale-Up & Troubleshooting Guide
This section provides answers to common questions encountered during the optimization and scale-up of the 1,6-bis(morpholino)-2,4-hexadiyne synthesis.
Reaction Methodology
Q4: Which coupling method—Hay or Eglinton—is preferable for scale-up?
Both methods are viable, but the Eglinton coupling is often preferred for scale-up due to its operational simplicity and inherent safety advantages.
| Feature | Hay Coupling | Eglinton Coupling | Scale-Up Recommendation |
| Catalyst/Reagent | Catalytic Cu(I) salt (e.g., CuCl) with a ligand (e.g., TMEDA).[10] | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂).[11] | Eglinton avoids handling potentially pyrophoric or air-sensitive Cu(I) catalysts. |
| Oxidant | Oxygen or Air.[2] | The Cu(II) salt acts as the oxidant.[11] | Eglinton is safer as it eliminates the need to bubble a flammable gas (O₂) through a reactor containing organic solvents. |
| Solvent | Various organic solvents. | Typically Pyridine or DMF.[11][12] | Solvent choice will depend on downstream processing, but both offer good options. |
| Workup | Can be more complex due to ligand removal. | Generally more straightforward. | Eglinton often leads to a cleaner initial product, simplifying purification. |
Recommendation: For scales beyond 1 liter, the Eglinton coupling provides a more controllable and predictable reaction profile, avoiding the complexities and hazards of managing oxygen delivery.
Troubleshooting Low Yield & Impurities
Q5: My reaction has stalled, leaving significant unreacted starting material. What's the cause?
This is a common issue often related to catalyst deactivation or insufficient oxidant.
-
Cause 1: Catalyst Deactivation (Hay Coupling): The catalytic Cu(I) may have been oxidized prematurely or has precipitated from the solution.
-
Solution: Ensure the system is rigorously deoxygenated before the reaction begins. The use of a soluble ligand complex like CuCl/TMEDA is crucial to maintain catalyst activity.[10]
-
-
Cause 2: Insufficient Oxidant (Eglinton Coupling): The reaction is stoichiometric in Cu(II). If substoichiometric amounts are used, the reaction will stop once the copper is consumed.
-
Solution: Use at least 1 equivalent of Cu(OAc)₂ per equivalent of alkyne to be coupled (i.e., 2 equivalents for a full conversion). Ensure the copper salt is fully dissolved before adding the alkyne.
-
-
Cause 3: Low Temperature: While high temperatures can cause degradation, excessively low temperatures can slow the reaction rate to a crawl.
-
Solution: For a typical Eglinton coupling in pyridine, a temperature of 50-70°C is a good starting point. Monitor the reaction progress by TLC or LC-MS and adjust as needed.
-
Q6: I'm observing significant amounts of a high-molecular-weight, insoluble material (polymer). How can I prevent this?
This is likely due to uncontrolled polymerization or side reactions. The key is controlling the concentration and addition rate.
-
High Concentration: At high concentrations, intermolecular coupling can become chaotic, leading to oligomers and polymers instead of the desired dimer.
-
Solution (Pseudo-High Dilution): When scaling up, you cannot simply use proportionally large volumes of solvent. Instead, control the concentration of the reactive intermediate by adding the N-propargylmorpholine substrate slowly over several hours to the hot solution of the copper salt. This keeps the instantaneous concentration of the alkyne low, favoring the desired intramolecular-like dimerization.
-
Q7: How can I effectively monitor the reaction on a large scale?
Relying solely on a final time point is inefficient and risky at scale. Regular in-process controls (IPCs) are essential.
-
Method: Use a sampling valve or a long needle to carefully extract a small aliquot (e.g., 0.5 mL) of the reaction mixture. Immediately quench it in a vial containing a dilute ammonium chloride solution and a small amount of an extraction solvent (e.g., ethyl acetate). Vortex, separate the organic layer, and analyze by TLC, GC, or LC-MS to quantify the remaining starting material.
-
Frequency: Sample every 1-2 hours initially, then less frequently as the reaction approaches completion.
Caption: Troubleshooting decision tree for low yield.
Part 3: Large-Scale Workup & Purification
Transitioning from lab-scale chromatography to a scalable purification method is crucial for efficiency and cost-effectiveness.
Q8: What is a safe and scalable procedure for quenching the reaction?
-
Preparation: In a separate, appropriately sized reactor, prepare a quench solution of 10-15% aqueous ammonium chloride. The volume should be sufficient to dilute and cool the reaction mixture.
-
Cooling: Cool the completed reaction mixture to room temperature.
-
Reverse Addition: Slowly transfer the reaction mixture into the vigorously stirred quench solution. Do not add the quench solution to the reaction mixture , as this can create localized hot spots and inefficient quenching. Monitor the temperature of the quench pot during the addition.
-
Stirring: Allow the quenched mixture to stir for at least one hour to ensure all copper acetylides are fully decomposed.
Q9: How can I purify 1,6-bis(morpholino)-2,4-hexadiyne without column chromatography?
Crystallization is the most effective and scalable method for purifying this compound.
-
Extraction: After quenching, the product is often extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform several extractions to ensure complete recovery.
-
Washes: Wash the combined organic layers with water and then brine to remove residual pyridine, salts, and other water-soluble impurities.
-
Solvent Swap & Crystallization: Concentrate the organic solution under reduced pressure. Perform a solvent swap to a suitable crystallization solvent system. A mixture of isopropanol (IPA) and heptane or ethanol/water can be effective.
-
Isolation: Cool the solution slowly to induce crystallization. The product should precipitate as a solid. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum at a moderate temperature (<40°C) to avoid thermal degradation.
Part 4: Scale-Up Protocol & Workflow
Example Protocol: 100g Scale Synthesis via Eglinton Coupling
Disclaimer: This protocol is for informational purposes only. All procedures must be subjected to a rigorous internal safety and process review before implementation.
Equipment:
-
5L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel or pump for controlled substrate addition.
-
Receiving vessel for quench.
Reagents:
-
N-propargylmorpholine: (Assume ~90g for this scale, adjust based on stoichiometry)
-
Copper(II) Acetate (anhydrous): (~2 equivalents)
-
Pyridine (Anhydrous): ~2-3 L
-
Quench Solution: 15% w/v Aqueous Ammonium Chloride
-
Extraction Solvent: Dichloromethane (DCM)
-
Crystallization Solvents: Isopropanol (IPA), Heptane
Procedure:
-
Reactor Setup: Assemble and oven-dry the 5L reactor. Inert the system by purging with nitrogen for at least 30 minutes.
-
Catalyst Charge: Under a positive nitrogen flow, charge the reactor with copper(II) acetate and anhydrous pyridine.
-
Heating: Begin stirring and heat the reactor contents to 60°C.
-
Substrate Addition: Once the copper salt is fully dissolved, begin the slow, dropwise addition of N-propargylmorpholine over 3-4 hours, maintaining the internal temperature between 60-65°C.
-
Reaction Monitoring: After the addition is complete, hold the reaction at 65°C. Monitor the reaction progress every 2 hours via IPC (TLC/LC-MS) until <2% of the starting material remains.
-
Cooldown & Quench: Cool the reaction mixture to 20-25°C. In a separate vessel, prepare the ammonium chloride quench solution. Slowly transfer the reaction mixture into the quench solution with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Purification: Dry the DCM solution over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. Perform a solvent swap to hot IPA. Slowly add heptane until turbidity is observed.
-
Isolation: Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours. Collect the resulting solid by filtration. Wash the filter cake with a cold IPA/heptane mixture.
-
Drying: Dry the product in a vacuum oven at 35-40°C until a constant weight is achieved.
Caption: General workflow for scale-up synthesis.
References
- (Reference details to be populated
-
Häußler, M., Liu, J., Lam, J. W. Y., Qin, A., Zheng, R., & Tang, B. Z. (2007). Polycyclotrimerization of aromatic diynes: Synthesis, thermal stability, and light-emitting properties of hyperbranched polyarylenes. Journal of Polymer Science Part A: Polymer Chemistry, 45(19), 4249-4263. [Link][13][14]
-
Copper(I) acetylide. (2023). In Sciencemadness Wiki. Retrieved from Sciencemadness. [Link][4]
-
Tedstone, A. A. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. IChemE. [Link][5]
-
Wang, Y., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link][3]
-
A kind of method for processing industrial catalytic waste copper acetylene. (n.d.). Google Patents. [6]
-
COPPER(I)ACETYLIDE (Cas 1117-94-8). (n.d.). LookChem. [Link][7]
-
Eglinton Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Weix, D. J. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link][15]
-
Morpholine - SAFETY DATA SHEET. (2025). Penta Chemicals. [Link][8]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link][1]
-
Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits. (2009). Google Patents. [16]
-
HPLC purification of Morpholino Oligos. (n.d.). Gene Tools. [Link][17]
-
B. G. Das. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link][10]
-
Silva, A. M. S., et al. (2023). 2,2'-[(1E,1'E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one). MDPI. [Link][12]
-
Synthesis of MNA-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. (n.d.). PMC. [Link][18]
-
Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. (2018). Gene Tools, LLC. [Link][19]
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper(I) acetylide - Sciencemadness Wiki [sciencemadness.org]
- 5. icheme.org [icheme.org]
- 6. CN111229785A - A kind of method for processing industrial catalytic waste copper acetylene - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. zenodo.org [zenodo.org]
- 14. Polycyclotrimerization of aromatic diynes: Synthesis, thermal stability, and light‐emitting properties of hyperbranched polyarylenes | Scilit [scilit.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]
- 17. gene-tools.com [gene-tools.com]
- 18. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
Technical Support Center: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Welcome to the technical support center for the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this symmetrical diyne is a critical step in various research and development pipelines, and ensuring high purity is paramount. This document aims to equip you with the knowledge to identify, prevent, and resolve common issues encountered during its synthesis, primarily through copper-catalyzed oxidative coupling reactions such as the Glaser or Hay coupling.[1][2][3]
Understanding the Synthesis: The Glaser-Hay Coupling
The synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne typically involves the dimerization of a terminal alkyne precursor, N-propargylmorpholine, through an oxidative coupling reaction. The Glaser-Hay coupling is a widely used method for this transformation, which utilizes a copper catalyst, often in the presence of an amine base and an oxidant.[1][3] The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and coupling to yield the symmetrical 1,3-diyne product.[3][4]
While seemingly straightforward, this reaction is susceptible to various side reactions and impurity formation, which can significantly impact the yield and purity of the final product. Understanding the potential pitfalls is the first step toward a successful synthesis.
Reaction Workflow Overview
Caption: A generalized workflow for the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Q1: My reaction mixture turned a dark green/black color. Is this normal, and what does it indicate?
A1: A change in color is expected, but a very dark green or black precipitate can be indicative of copper oxide formation, which may suggest that the catalytic cycle is not turning over efficiently. This can happen if the copper(I) species is being oxidized to copper(II) and then precipitating out of the solution as copper(II) oxide, especially under harsh conditions or if the base is not effectively coordinating to the copper center.
Troubleshooting Steps:
-
Ensure Proper Base Coordination: The amine base, such as TMEDA (N,N,N',N'-tetramethylethylenediamine) or pyridine, plays a crucial role in stabilizing the copper catalyst in a soluble and active form.[1][4] Ensure you are using the correct stoichiometry of the base.
-
Control the Rate of Oxidation: If using air or oxygen as the oxidant, bubbling it too vigorously can lead to rapid, uncontrolled oxidation. A gentle stream of air or performing the reaction open to the atmosphere is often sufficient.
-
Consider an Alternative Copper Source: While CuCl is common, sometimes using a Cu(II) salt like copper(II) acetate in a solvent like pyridine (the Eglinton coupling) can provide a more controlled reaction.[5][6]
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this be?
A2: This is a classic problem in oxidative coupling reactions. The most likely culprit is the formation of oligomeric or polymeric byproducts. This occurs when the desired diyne product, which still contains reactive sites, undergoes further coupling reactions.
Troubleshooting Steps:
-
Slow Addition of Starting Material: Adding the N-propargylmorpholine slowly to the reaction mixture can help to maintain a low concentration of the starting material and the product at any given time. This disfavors the bimolecular side reactions that lead to oligomerization.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or another appropriate method.[7] Over-running the reaction can increase the formation of byproducts. Similarly, elevated temperatures can sometimes promote side reactions.
-
Purification Strategy: If oligomers are present, a careful choice of column chromatography conditions is crucial. A gradient elution with a solvent system that provides good separation between your product and the less polar oligomers may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.
Q3: My reaction yield is consistently low. What are the most common reasons for this?
A3: Low yields can stem from several factors, from catalyst deactivation to incomplete reaction or product loss during work-up.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your copper catalyst is of good quality and has not been deactivated by exposure to air and moisture over time. Using a fresh bottle or a freshly prepared catalyst solution is recommended.
-
Exclusion of Oxygen (Initially): While oxygen is the oxidant, its premature introduction can lead to unwanted side reactions. It is good practice to assemble the reaction under an inert atmosphere (like nitrogen or argon) before introducing the oxidant.[8]
-
Check Starting Material Purity: Impurities in the N-propargylmorpholine can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.
-
Work-up Procedure: Ensure that your product is not being lost during the aqueous work-up. 1,6-Bis(morpholino)-2,4-hexadiyne has some water solubility due to the morpholine groups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent.
Q4: How can I be certain that the product I have isolated is indeed 1,6-Bis(morpholino)-2,4-hexadiyne and not an impurity?
A4: Thorough characterization using a combination of analytical techniques is essential.
Recommended Analytical Methods:
| Analytical Technique | Expected Observations for 1,6-Bis(morpholino)-2,4-hexadiyne |
| ¹H NMR | Look for the characteristic signals of the morpholine protons and the methylene protons adjacent to the nitrogen and the alkyne. The symmetry of the molecule should be reflected in the simplicity of the spectrum. |
| ¹³C NMR | Expect to see signals for the morpholine carbons, the methylene carbons, and the two distinct sp-hybridized carbons of the diyne. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the product should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, and its retention time can be used for purity assessment and comparison with a known standard if available. |
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should always be followed.
Key Safety Considerations:
-
Handling of Reagents: Morpholine and its derivatives can be corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Copper Salts: Copper salts can be toxic and should be handled with care.
-
Solvents: Use appropriate ventilation when working with organic solvents.
-
Oxygen: While air is often used as an oxidant, be cautious if using pure oxygen, as it can create a flammable atmosphere.
Best Practices for Impurity Prevention
Proactive measures are always more effective than reactive troubleshooting.
Caption: Key strategies for preventing impurities in the synthesis.
-
Start with High-Purity Reagents: The quality of your starting materials will directly impact the purity of your product.
-
Optimize Reaction Conditions: Systematically screen parameters such as solvent, temperature, and catalyst loading to find the optimal conditions for your specific setup.
-
Maintain an Inert Atmosphere (When Necessary): While oxygen is required for the coupling, controlling its introduction can prevent unwanted side reactions.[8]
-
Monitor the Reaction Progress: Do not let the reaction run for an arbitrary amount of time. Track the consumption of the starting material and the formation of the product to determine the optimal reaction time.[7]
-
Quench the Reaction Appropriately: Once the reaction is complete, quench it to prevent further reactions and the formation of byproducts.
By following the guidance in this technical support center, you will be better equipped to navigate the challenges of synthesizing high-purity 1,6-Bis(morpholino)-2,4-hexadiyne.
References
-
SynArchive. (2024). Glaser-Hay Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]
-
Bentham Science. (2022, May 30). Cross-Coupling-Reaction of Copper Carbene Intermediate with Terminal Alkyne. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
PubMed. (2019, April 8). Application of Glaser-Hay Diyne Coupling To Constrain Nα-Amino Acid Amides via a N-N Bridge. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
IRIS. (n.d.). Oxidative coupling of activated alkynes with palladium(0) olefin complexes: Side production of the highly symmetric hexamethyl m. Retrieved from [Link]
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eglinton Reaction. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Eglinton Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Characterization difficulties of "1,6-Bis(morpholino)-2,4-hexadiyne" polymers
Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals working with the polymerization and characterization of "1,6-Bis(morpholino)-2,4-hexadiyne" (MHD). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot complex challenges effectively. Polydiacetylenes (PDAs) derived from MHD are unique due to the anticipated water-solubility imparted by the morpholino groups[1], yet they share characterization hurdles common to the broader class of conjugated polymers.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experimental workflow.
Section 1: General Observations & Polymerization Issues
This section addresses initial observations and common problems that arise during or immediately after the polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne.
Q1: I've synthesized my MHD monomer. How do I initiate and monitor polymerization effectively?
A1: Cause & Rationale
Polymerization of diacetylene monomers is a topochemical reaction, meaning the monomers must be properly aligned in a crystalline or aggregated state for the reaction to proceed.[2] The most common method is UV-induced 1,4-addition polymerization.[3] The reaction creates a highly conjugated ene-yne backbone, which is intensely colored, allowing the process to be monitored visually and spectroscopically.[4]
Troubleshooting & Protocol
-
Monomer Assembly: Since your MHD monomer is likely soluble in water or polar organic solvents due to the morpholino groups[1][5], you must first induce monomer self-assembly. This can be achieved by:
-
Creating a thin film by evaporating the solvent.
-
Preparing a saturated aqueous solution and cooling it to form monomer aggregates or crystals.
-
Utilizing self-assembly in a solvent/anti-solvent system.
-
-
UV Irradiation: Expose the assembled monomer to a 254 nm UV light source.[3] The polymerization is often rapid, resulting in a characteristic dark blue or purple color.[6]
-
Monitoring with UV-Vis Spectroscopy:
-
Periodically take a small, soluble aliquot of the reaction mixture (if possible) or measure the absorbance of the thin film directly.
-
You should observe the growth of a strong absorption peak around 630-650 nm, corresponding to the "blue" phase of the polydiacetylene backbone.[3][6]
-
The intensity of this peak correlates with the extent of polymerization.
-
Q2: My polymerized MHD is forming an insoluble, dark-colored precipitate. How can I characterize it?
A2: Cause & Rationale
Poor solubility is a classic challenge with polydiacetylenes. The rigid, conjugated backbone promotes strong intermolecular π-π stacking, leading to aggregation and precipitation, even with solubilizing side groups.[7] While the morpholino groups are intended to enhance solubility[1], high molecular weight polymers or slight impurities can negate this effect.
Troubleshooting & Protocol
If your polymer is intractable, solution-based methods like standard NMR and GPC are not viable. You must pivot to solid-state characterization techniques.
-
Solubility Screening: Before abandoning solution methods, perform a rigorous solubility test. Use small amounts of the polymer in a range of solvents.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Strong dipoles can disrupt intermolecular forces. |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Often effective for conjugated polymers. |
| Strong Acids | Trifluoroacetic acid (TFA) | Can protonate the morpholino groups, potentially increasing solubility, but may degrade the polymer. |
| Aggressive Solvents | Hexafluoroisopropanol (HFIP) | Used for difficult-to-dissolve polymers like PEEK and some polyesters.[8] |
-
Solid-State NMR (CP-MAS): This is the most powerful tool for insoluble polymers. It provides structural information without needing to dissolve the sample.[9][10] You can confirm the presence of the polymer backbone and the morpholino side chains.
-
FT-IR / Raman Spectroscopy: These techniques are excellent for solid samples. Raman is particularly sensitive to the C=C and C≡C bonds of the conjugated backbone, making it ideal for confirming polymerization.[11]
-
Thermogravimetric Analysis (TGA): TGA will determine the thermal stability and decomposition profile of your polymer, providing information about its purity and composition.
Section 2: Molecular Structure & Purity
This section focuses on confirming the chemical structure and assessing the purity of your MHD polymer.
Q3: My NMR spectrum is very broad, and I can't resolve the peaks. Is my polymer impure?
A3: Cause & Rationale
Peak broadening in the NMR spectra of polymers is a common phenomenon and does not necessarily indicate impurity.[10][12] It arises from several factors:
-
Slow Tumbling: Large polymer molecules tumble slowly in solution, leading to shorter relaxation times and broader peaks.
-
Conformational Diversity: The polymer chain exists in many different conformations, each with a slightly different chemical environment, resulting in an overlap of many sharp signals into one broad peak.
-
Aggregation: Even in a "good" solvent, polymers can form small aggregates, further restricting motion.
Troubleshooting & Protocol
-
Acquisition Parameters:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase polymer chain mobility and narrow the peaks.
-
Use a Different Solvent: Try a solvent that you have confirmed to be excellent for your polymer to minimize aggregation. Deuterated chloroform or DMSO are common starting points.
-
-
Data Interpretation:
-
Compare to Monomer: Overlay the polymer spectrum with the MHD monomer spectrum. You should see the disappearance of the monomer's acetylenic proton signals and the appearance of broad resonances corresponding to the polymer backbone and the morpholino side chains.[10]
-
Solid-State NMR: For a definitive structural confirmation, especially if solubility is low, solid-state ¹³C CP-MAS NMR is the preferred method. The acetylenic carbon resonance is a sensitive probe of the polymer's phase, with "blue" phase PDAs typically showing a signal around 107 ppm.[9]
-
Q4: How can I use spectroscopy to confirm the ene-yne backbone was successfully formed?
A4: Cause & Rationale
The defining feature of a polydiacetylene is its -(C≡C-C=C)n- conjugated backbone. This structure has distinct spectroscopic signatures. Raman spectroscopy is often superior to FT-IR for this purpose due to the high polarizability of the symmetric C=C and C≡C bonds, which results in strong Raman signals.[11]
Troubleshooting & Protocol
-
Raman Spectroscopy:
-
Experiment: Acquire a Raman spectrum of your solid polymer sample.
-
Expected Peaks: Look for two characteristic, strong peaks:
-
~1450-1500 cm⁻¹: Corresponding to the C=C (ene) stretching vibration.
-
~2080-2120 cm⁻¹: Corresponding to the C≡C (yne) stretching vibration.
-
-
Confirmation: The presence of these two intense bands is conclusive evidence of the successful formation of the polydiacetylene backbone.[11]
-
-
UV-Vis Spectroscopy:
-
Experiment: Dissolve the polymer in a suitable solvent (e.g., chloroform) or use a thin film.
-
Expected Spectrum: The extended π-conjugation of the backbone results in strong absorption in the visible region.
-
Section 3: Molecular Weight Determination
Determining the molecular weight and its distribution is critical for understanding a polymer's physical properties.
Q5: My GPC/SEC results are inconsistent or show no elution. What is going wrong?
A5: Cause & Rationale
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution.[14][15] Failures in GPC analysis for polydiacetylenes are almost always linked to solubility issues.
-
No Elution: The polymer has adsorbed onto the column's stationary phase. This happens if the mobile phase is a poor solvent for the polymer, causing it to precipitate on the column.
-
Inconsistent Results: Partial solubility, aggregation, or interactions with the column material can lead to poor reproducibility and inaccurate molecular weight calculations.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting GPC/SEC analysis for MHD polymers.
Caption: GPC/SEC Troubleshooting Workflow for MHD Polymers.
Detailed Protocol Steps:
-
Confirm Solubility: Before injecting, ensure your polymer forms a true, stable solution in the GPC mobile phase. Filter the sample through a 0.22 µm filter; if it clogs, solubility is inadequate.
-
Solvent Selection: If THF or Chloroform fail, consider more aggressive solvents like DMF or HFIP. Remember to use a GPC column specifically designed for these solvents.[8]
-
Suppress Aggregation: For polar polymers, adding a salt like LiBr to the mobile phase (e.g., 0.05 M LiBr in DMF) can break up aggregates and prevent ionic interactions with the column material.
-
Universal Calibration: Standard calibration with polystyrene may be inaccurate. Using a GPC system with a viscometer or light scattering detector allows for Universal Calibration, which provides more accurate molecular weights regardless of the polymer's chemical structure.[8]
Section 4: Thermal & Morphological Properties
Understanding the thermal stability and solid-state structure is crucial for material applications.
Q6: How do I interpret the results from Differential Scanning Calorimetry (DSC) for my MHD polymer?
A6: Cause & Rationale
DSC measures the heat flow into or out of a sample as a function of temperature. For polydiacetylenes, it is primarily used to investigate two phenomena:
-
Thermochromic Phase Transitions: Many PDAs exhibit a thermochromic transition, changing from blue to red upon heating.[9] This is a first-order phase transition associated with a conformational change in the side chains, which perturbs the conjugated backbone. This will appear as an endothermic peak on the DSC thermogram.
-
Glass Transition Temperature (Tg): For amorphous or semi-crystalline polymers, the Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve.[16]
Experimental Protocol & Interpretation
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
DSC Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from room temperature to a temperature below its decomposition point (determined by TGA) at a rate of 10-20 °C/min. This scan will reveal the thermochromic transition and erase the material's prior thermal history.
-
Cool: Cool the sample back down to the starting temperature. This may show an exothermic crystallization peak if the transition is reversible.
-
Second Heat: Heat the sample again. This scan provides a clearer view of the glass transition temperature (Tg).[16]
-
-
Analysis:
-
Endothermic Peak: A sharp peak on the first heating scan indicates the thermochromic transition. The peak temperature is the transition temperature.[9]
-
Baseline Step: A subtle shift in the baseline on the second heating scan indicates the Tg.
-
General Characterization Workflow Diagram
This diagram illustrates the logical flow of experiments for comprehensive characterization of a new MHD polymer.
Caption: Recommended workflow for MHD polymer characterization.
References
-
eScholarship, University of California. (n.d.). Polydiacetylenes for Colorimetric Sensing. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, July 10). Engineering solvent resistance in semiconducting polymer films through UV-induced polydiacetylene crosslinking. RSC Publishing. Retrieved from [Link]
-
Taylor & Francis Online. (2009, November 3). Solid State Nuclear Magnetic Resonance Studies of the Thermochromic Phase Transition of the Polydiacetylene from the Bis-n-Propylurethane of 5,7-Dodecadiyne-1,12-diol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 10). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2023, August 8). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules. Retrieved from [Link]
-
ACS Figshare. (n.d.). New Processable, Functionalizable Polydiacetylenes. Macromolecules. Retrieved from [Link]
-
Astronomy & Astrophysics. (n.d.). Experimental investigations of diacetylene ice photochemistry in Titan's atmospheric conditions. A&A. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers. Retrieved from [Link]
-
Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, October 28). Colorimetric aptasensing of microcystin-LR using DNA-conjugated polydiacetylene. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, January 30). Surface functionalization strategies for polydiacetylene-based colorimetric sensors. PMC. Retrieved from [Link]
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Gene Tools, LLC. (2016, May 2). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]
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ACS Publications. (2023, September 26). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. Retrieved from [Link]
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MDPI. (2020, January 26). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of diacetylene under ultraviolet radiation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4-hexadiyne-1,6-diol bis-ethylurethane. Retrieved from [Link]
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MDPI. (2023, December 19). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, September 11). A soluble, low-temperature thermochromic and chemically reactive polydiacetylene. PubMed. Retrieved from [Link]
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ResearchGate. (2023, December 18). (PDF) Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 7). The solid-state thermal polymerization of bis(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol. III. An ESR study. Retrieved from [Link]
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NSF Public Access Repository. (n.d.). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. Retrieved from [Link]
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Enhancing the reactivity of "1,6-Bis(morpholino)-2,4-hexadiyne" for further modifications
Executive Summary
1,6-Bis(morpholino)-2,4-hexadiyne is a specialized diacetylene monomer used primarily for generating Polydiacetylenes (PDAs) —conjugated polymers with unique optical properties (chromatic transitions from blue to red).[1] Its reactivity is governed by two distinct loci:[1][2]
-
The Conjugated Diyne Core: Reacts via topochemical polymerization (1,4-addition) under UV or
-irradiation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Morpholine Termini: Tertiary amines capable of nucleophilic substitution (quaternization) to alter solubility or surface affinity.[1]
This guide addresses the common bottleneck: insufficient reactivity leading to poor polymerization yields or low sensor sensitivity.
Module 1: Enhancing Topochemical Polymerization
The reactivity of the diyne core is lattice-controlled . If the monomers are not aligned with specific geometric parameters (
The Protocol: Crystal Engineering for Maximal Reactivity
Use this workflow to ensure your monomer is in the reactive "Blue Phase" packing state before irradiation.
Step 1: Solvent-Mediated Alignment [1]
-
Standard Error: Rapid evaporation leads to amorphous films with low reactivity.
-
Optimized Protocol:
-
Dissolve 1,6-bis(morpholino)-2,4-hexadiyne in Chloroform or THF (10 mg/mL).
-
Filter through a 0.45 µm PTFE filter to remove nucleation sites.
-
Slow Evaporation: Place in a loosely capped vial inside a solvent chamber (saturated with solvent vapor) at 4°C for 24-48 hours. This promotes the formation of the reactive crystalline phase.
-
Step 2: Thermal Annealing
-
Why: Freshly cast films often contain metastable polymorphs.
-
Protocol: Heat the dry film to 50°C (below the melting point of ~94°C) for 30 minutes, then cool slowly to room temperature. This relaxes the lattice into the optimal packing for 1,4-addition.[1]
Step 3: Controlled Irradiation
-
Source: UV Crosslinker (254 nm).[1]
-
Dosage: Irradiate at
for 5-10 minutes. -
Checkpoint: The sample must turn deep blue . If it turns red/yellow immediately, the lattice was too strained or the UV dose was too high (photodegradation).[1]
Visualization: Topochemical Pathway
Caption: The critical path from monomer alignment to the responsive "Blue Phase" polymer.[1] Without the "Packing" step, the reaction fails.
Module 2: Functionalizing the Morpholine Termini
To use this molecule in biological environments (e.g., bacteria detection), you must enhance its water solubility and nucleophilicity.[1] The morpholine nitrogen is sterically hindered but can be activated via Quaternization .
Protocol: N-Alkylation for Water Solubility
This modification converts the neutral hydrophobic monomer into a cationic surfactant-like molecule, enabling self-assembly in aqueous media.[1]
Reagents:
-
Substrate: 1,6-Bis(morpholino)-2,4-hexadiyne (1 equiv)[1]
-
Electrophile: Methyl Iodide (MeI) or Ethyl Bromide (excess)[1]
-
Solvent: Acetonitrile (dry)[1]
Procedure:
-
Dissolution: Dissolve the diyne in dry acetonitrile under
atmosphere. -
Addition: Add 2.5 equivalents of Methyl Iodide dropwise at 0°C.
-
Reflux: Warm to room temperature and stir for 12 hours. If reaction is slow, heat to 40°C (do not exceed 60°C to avoid polymerizing the diyne core).[1]
-
Precipitation: The quaternary ammonium salt will precipitate out of acetonitrile.
-
Filtration: Filter and wash with cold diethyl ether.
Outcome: The resulting Bis-Quaternary Ammonium Salt is highly water-soluble and can now be used to form liposomes or coat negatively charged surfaces (like bacterial cell walls).[1]
Module 3: Troubleshooting & FAQs
Q1: My sample turns yellow/brown upon UV irradiation, not blue. Why?
Diagnosis: You have formed short oligomers or random polymerization products rather than the ordered PDA backbone. Root Cause: The crystal packing was amorphous. Solution:
-
Re-crystallize the monomer using the Slow Evaporation method (Module 1).[1]
-
Ensure the monomer purity is >98%. Impurities disrupt the crystal lattice required for the topochemical reaction.[3]
Q2: The blue polymer film is not changing color (to red) when exposed to the target analyte.
Diagnosis: The polymer backbone is too rigid (low sensitivity). Root Cause: Strong intermolecular hydrogen bonding or overly dense packing is preventing the conformational twist required for the color change. Solution:
-
Co-assembly: Do not polymerize pure 1,6-bis(morpholino)-2,4-hexadiyne.[1] Mix it with a "spacer" lipid (e.g., DMPC or a fatty acid) in a 1:1 ratio.[1] This introduces defects that make the backbone more susceptible to stress-induced twisting (higher sensitivity).[1]
Q3: Can I use "Click Chemistry" on this molecule?
Clarification:
-
Directly? No. The internal diynes are electronically stable and sterically hindered; they do not participate in CuAAC (Click) reactions easily without forcing conditions that would destroy the polymerizability.
-
Indirectly? Yes. You must first functionalize the morpholine nitrogen (via Module 2) with an azide- or alkyne-bearing alkyl halide.[1] Once the "tails" are clicked, the core can still be polymerized.[1]
Summary Data Table: Reactivity Profiles
| Reactivity Mode | Trigger/Reagent | Desired Outcome | Key Constraint |
| Topochemical | UV (254 nm) | Blue Polymer (PDA) | Requires lattice spacing |
| Thermochromic | Heat (>60°C) | Red Polymer (Fluorescent) | Irreversible transition.[1] |
| N-Alkylation | MeI / EtBr | Cationic Salt (Soluble) | Avoid overheating (>60°C) during synthesis.[1] |
| Supramolecular | Lipids/Hosts | Vesicle/Liposome | Requires co-assembly for stability. |
References
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Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate). Polymers (Basel). 2023.[1][4]
- Context: mechanistic details on diyne polymerization and thermal activ
-
[1]
-
Structures and strategies for enhanced sensitivity of polydiacetylene (PDA) based biosensor platforms.Biosensors and Bioelectronics. 2021.
- Context: Strategies for co-assembly and sensitivity enhancement of PDA sensors.
-
Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts.ChemistryOpen. 2019.
- Context: Protocols for quaternization of morpholine deriv
-
Surface functionalization strategies for polydiacetylene-based colorimetric sensors.
- Context: Recent review on functionalizing PDA headgroups for specific analyte targeting.
-
[1]
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Validation & Comparative
A Comparative Guide to Bis(morpholino) Compounds in Bioassays: Unraveling the Therapeutic Potential of 1,6-Bis(morpholino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine moiety stands as a privileged scaffold, integral to the architecture of numerous biologically active compounds. Its presence often imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability. This guide delves into the comparative analysis of bis(morpholino) compounds in various bioassays, with a particular focus on the potential of the novel compound, 1,6-Bis(morpholino)-2,4-hexadiyne . While direct experimental data for this specific molecule is emerging, we can infer its potential therapeutic value by examining structurally related bis(morpholino) analogues that have demonstrated significant activity in preclinical studies. This guide aims to provide a comprehensive overview of the existing data, detail the experimental methodologies for relevant bioassays, and offer a forward-looking perspective on the promise of this chemical class.
The Allure of the Bis(morpholino) Scaffold: A Gateway to Diverse Bioactivity
The incorporation of two morpholine rings into a single molecular entity has given rise to a diverse class of compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory effects. The morpholine ring, a saturated heterocycle, is not merely a passive solubilizing group; its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, and its overall conformation can influence the molecule's shape and binding affinity.
This guide will focus on comparing the cytotoxic and antiproliferative activities of various bis(morpholino) compounds against cancer cell lines, as this is a prominent area of investigation for this class of molecules. We will explore compounds where the bis(morpholino) groups are linked by different chemical backbones, including triazine, quinoline, and the hexadiyne core of our primary interest.
Comparative Bioactivity of Bis(morpholino) Compounds
While awaiting direct experimental validation for 1,6-Bis(morpholino)-2,4-hexadiyne, a comparative analysis of existing bis(morpholino) compounds provides a valuable framework for predicting its potential efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several notable bis(morpholino) compounds against various human cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(morpholino) Triazine | 4,6-dimorpholinyl-1,3,5-triazine derivative (Compound 6o) | SW620 (colon) | 8.71 | [1] |
| A549 (lung) | 9.55 | [1] | ||
| HeLa (cervical) | 15.67 | [1] | ||
| MCF-7 (breast) | 21.77 | [1] | ||
| Bis(morpholino) Quinoline | 2-morpholino-4-anilinoquinoline derivative (Compound 3d) | HepG2 (liver) | 8.50 | [2][3] |
| 2-morpholino-4-anilinoquinoline derivative (Compound 3c) | HepG2 (liver) | 11.42 | [2][3] | |
| 2-morpholino-4-anilinoquinoline derivative (Compound 3e) | HepG2 (liver) | 12.76 | [2][3] | |
| POCOP-Ni(II) Pincer with Morpholino-s-triazine | Complex 3a | K562 (leukemia) | 0.55 | [4] |
| Complex 3b | K562 (leukemia) | 0.59 | [4] |
Analysis of Comparative Data:
The data clearly indicates that the nature of the scaffold linking the two morpholine moieties plays a crucial role in determining the cytotoxic potency and cancer cell line selectivity.
-
Bis(morpholino) Triazines: These compounds exhibit broad-spectrum anticancer activity against colon, lung, cervical, and breast cancer cell lines, with IC50 values in the low micromolar range.[1] The triazine core provides a rigid framework that can be further functionalized to optimize target engagement.
-
Bis(morpholino) Quinolines: The quinoline-based derivatives have shown particular promise against hepatocellular carcinoma (HepG2), with IC50 values also in the low micromolar range.[2][3] The quinoline ring system is a well-established pharmacophore in anticancer drug design.
-
Organometallic Complexes: The incorporation of a morpholino-s-triazine moiety into a nickel pincer complex results in a significant enhancement of cytotoxic activity, particularly against leukemia cells, with sub-micromolar IC50 values.[4] This highlights the potential of synergistic interactions between the morpholino groups and a metal center.
The Hexadiyne Linker: A Point of Novelty and Potential
The 1,6-disubstituted-2,4-hexadiyne linker in our target compound, 1,6-Bis(morpholino)-2,4-hexadiyne, offers a unique linear and rigid geometry. This structural feature could enforce a specific spatial orientation of the two morpholine groups, potentially leading to novel interactions with biological targets. A theoretical study on a related compound, 1,6-bis(4-bromophenoxy) hexa-2,4-diine, predicted a range of biological activities, including enzyme inhibition, suggesting that the hexadiyne core is a promising scaffold for bioactive molecules.[5]
Key Bioassays for Evaluating Bis(morpholino) Compounds
To ascertain the biological activity of novel bis(morpholino) compounds like 1,6-Bis(morpholino)-2,4-hexadiyne, a series of well-established in vitro bioassays are essential.
MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bis(morpholino) compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The choice of cell lines should be guided by the therapeutic target of interest. The incubation time is critical to observe the full effect of the compound. The use of appropriate controls ensures the validity of the results.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Principle: It measures the clonogenic survival of cells after treatment with a cytotoxic agent. A single cell that can undergo unlimited division will form a visible colony.
Experimental Protocol:
-
Cell Seeding: Seed a low number of cells in a 6-well plate.
-
Compound Treatment: Treat the cells with the bis(morpholino) compound for a defined period.
-
Recovery: Remove the compound-containing medium and replace it with fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with a dye like crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.
Causality Behind Experimental Choices: This assay provides a more stringent measure of cytotoxicity than short-term viability assays, as it assesses the ability of cells to maintain their reproductive integrity.
Visualizing the Path Forward: Experimental Workflow
Caption: A streamlined workflow for the synthesis, in vitro evaluation, and mechanistic investigation of novel bis(morpholino) compounds.
Signaling Pathways: Potential Targets for Bis(morpholino) Compounds
Several bis(morpholino) compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some bis(morpholino-1,3,5-triazine) derivatives are potent inhibitors of the PI3K/mTOR pathway, a critical regulator of cell growth.
Caption: The PI3K/mTOR signaling pathway, a potential target for the inhibitory action of certain bis(morpholino) compounds.
Conclusion and Future Directions
The bis(morpholino) scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for 1,6-Bis(morpholino)-2,4-hexadiyne is not yet publicly available, the demonstrated bioactivity of other bis(morpholino) compounds, particularly in the realm of oncology, provides a strong rationale for its investigation. The unique structural features of the hexadiyne linker may unlock novel biological activities and target interactions.
Future research should focus on the synthesis and comprehensive biological evaluation of 1,6-Bis(morpholino)-2,4-hexadiyne and its analogues. The experimental workflows and bioassays detailed in this guide provide a robust framework for these investigations. Elucidating the mechanism of action, including the identification of specific molecular targets and affected signaling pathways, will be crucial for advancing this promising class of compounds towards clinical applications. The comparative data presented herein serves as a valuable benchmark for these future studies, paving the way for the potential discovery of a new generation of bis(morpholino)-based therapeutics.
References
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- Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 2024. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing, 2024. [Link]
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Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry. Organic & Biomolecular Chemistry, 2013. [Link]
- Antiplasmodial Activity and Cytotoxicity of Bis-, Tris-, and Tetraquinolines with Linear or Cyclic Amino Linkers.
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi National Journal of Chemistry, 2018. [Link]
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DNA Cross-Linking and Cytotoxicity of the Alkylating Cyanomorpholino Derivative of Doxorubicin in Multidrug-Resistant Cells. Cancer Research, 1991. [Link]
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Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications, 2013. [Link]
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THEORETICAL STUDY OF THE BIOLOGICAL ACTIVITY OF 1,6-BIS (4-BROMOPHENOXY) HEXA-2,4-DIINE. European Journal of Interdisciplinary Research and Development, 2024. [Link]
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Effect of cyclic substituents on the anti-cancer activity and DNA interaction of ruthenium(II) bis-phenanthroline dipyridoquinoline. Frontiers in Chemistry, 2023. [Link]
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Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI, 2023. [Link]
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Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 2016. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2018. [Link]
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 2023. [Link]
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Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. MDPI, 2021. [Link]
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Quinoline-bearing 1,6-Dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and dye fastness studies. Indian Journal of Chemical Technology, 2023. [Link]
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A Comparative Guide to N-Substituted Diyne Monomers for Advanced Polymer Synthesis
Introduction: The Architectural Elegance of Polydiacetylenes
Polydiacetylenes (PDAs) represent a fascinating class of π-conjugated polymers, distinguished by their unique synthesis via topochemical polymerization of crystalline diyne monomers.[1] This solid-state reaction, typically initiated by UV or thermal energy, transforms a precisely ordered monomer crystal into a highly aligned, single-crystal polymer with an alternating ene-yne backbone.[2] The resulting polymer's extended π-conjugation gives rise to its most notable characteristic: a vibrant blue color, which can transition to red upon exposure to external stimuli like heat, pH changes, or mechanical stress.[3]
This chromic transition is not merely a curiosity; it is a direct report on the conformational state of the polymer backbone. The specific properties of a PDA—its sensitivity, thermal stability, and solubility—are not intrinsic to the diyne core alone. They are exquisitely controlled by the architecture of the side chains appended to the diyne monomer.[4] These side groups dictate the crystal packing of the monomer, a critical prerequisite for successful topochemical polymerization, and modulate the polymer's response to external stimuli.[5]
Nitrogen-containing functional groups, such as amines, amides, and carbazoles, are particularly compelling side chains. Their capacity for hydrogen bonding, charge transfer, and steric influence provides a rich toolbox for tuning the material properties of PDAs.[5][6] This guide provides a comparative analysis of N-substituted diyne monomers, with a focus on the largely unexplored 1,6-Bis(morpholino)-2,4-hexadiyne . Due to the absence of published data on this specific monomer, we present a scientifically grounded, proposed synthetic route and a discussion of its anticipated properties in comparison to well-documented amine-, amide-, and carbazole-functionalized analogues.
Focus Monomer: 1,6-Bis(morpholino)-2,4-hexadiyne – A Hypothetical Exploration
While "1,6-Bis(morpholino)-2,4-hexadiyne" is not described in current scientific literature, its structure suggests significant potential. The morpholino group is a cyclic secondary amine, offering a unique combination of properties: it is a good hydrogen bond acceptor, possesses moderate steric bulk, and is a common motif in pharmacologically active compounds, suggesting potential for biocompatibility.
Proposed Synthesis
A plausible synthetic route to this monomer involves a nucleophilic substitution reaction.[7] The most direct precursor would be 1,6-dichloro-2,4-hexadiyne.[8] The reaction would proceed by displacing the chloride leaving groups with morpholine, likely in the presence of a non-nucleophilic base to sequester the HCl byproduct.[9]
Caption: Proposed synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne.
Anticipated Properties and Polymerization Behavior
Based on its structure, we can anticipate the following characteristics:
-
Monomer Packing: The polar morpholino groups are expected to influence crystal packing through dipole-dipole interactions and potential C-H···O hydrogen bonding. This directed self-assembly is crucial for aligning the diyne rods into a polymerizable array.
-
Polymerization: Successful topochemical polymerization would yield poly(1,6-Bis(morpholino)-2,4-hexadiyne), a novel PDA. The moderate steric bulk of the morpholino rings should be less disruptive to polymerization than larger aromatic groups.
-
Polymer Properties: The resulting polymer would likely be soluble in polar organic solvents. The morpholino groups could render the polymer's chromic transition sensitive to pH changes (protonation of the nitrogen atom) or the presence of metal ions, making it a candidate for advanced sensors. Its potential biocompatibility could open avenues in drug delivery or tissue engineering.
Comparative Analysis with Other N-Substituted Diyne Monomers
To contextualize the potential of 1,6-Bis(morpholino)-2,4-hexadiyne, we compare it to three classes of well-documented N-substituted diyne monomers.
Caption: Structural comparison of N-substituted diyne monomer classes.
Amine-Functionalized Diynes
Monomers featuring primary or secondary amine groups are powerful tools for engineering PDA properties. The key feature is the presence of N-H donors and lone-pair acceptors, which drive self-assembly through intermolecular N-H···N hydrogen bonds.[6] This strong, directional interaction is highly effective at pre-organizing the diyne units into a reactive geometry for topochemical polymerization.[10]
-
Example: Diacetylene monomers with two primary amine (NH2) groups have been synthesized and shown to readily polymerize upon heating.[10]
-
Performance: The resulting amine-functionalized PDAs are sensitive to acidic environments due to protonation of the nitrogen atoms. Furthermore, these polymers have demonstrated capabilities for CO2 capture, highlighting their potential in materials for environmental applications.[6]
Amide-Functionalized Diynes
Incorporating amide linkages into the side chains provides an even more robust mechanism for controlling monomer assembly. The N-H···O=C hydrogen bond is a highly directional and predictable interaction in crystal engineering.[11] This allows for the rational design of monomers that self-assemble into lamellar or fibrous structures conducive to polymerization.[12]
-
Example: "Dumbbell-shaped" diyne monomers with central diacetylene dicarboxylic acid groups linked to side chains via bisamide groups.[12]
-
Performance: The strong hydrogen bonding networks in amide-functionalized PDAs often lead to enhanced thermal stability. The polymers' response can be tuned by the length and nature of the alkyl or aryl groups attached to the amide, influencing both the polymerization process and the final material properties.[5]
Carbazole-Functionalized Diynes
In contrast to monomers that rely on hydrogen bonding, those with large, aromatic side groups like carbazole assemble primarily through π-π stacking interactions. The bulky nature of these groups significantly influences the polymer's properties.
-
Example: 1,6-Bis(N-carbazolyl)-2,4-hexadiyne (polyDCHD) is one of the most studied polydiacetylenes.[13]
-
Performance: The bulky carbazole groups create significant steric hindrance, which can affect the polymerization kinetics. The resulting polymers, like polyDCHD, are often rigid, have high thermal stability, and exhibit interesting electronic and nonlinear optical properties due to the extended conjugation involving the side chains.[13] However, they typically have lower solubility compared to PDAs with more flexible aliphatic side chains.
Quantitative Performance Comparison
The table below summarizes the key properties of these diyne monomer classes. Data for 1,6-Bis(morpholino)-2,4-hexadiyne are projected based on chemical principles.
| Feature | 1,6-Bis(morpholino)-2,4-hexadiyne (Projected) | Amine-Functionalized Diynes | Amide-Functionalized Diynes | Carbazole-Functionalized Diynes (DCHD) |
| Primary Assembly Driver | Dipole-dipole interactions, H-bond acceptor | N-H···N Hydrogen Bonding[6] | N-H···O=C Hydrogen Bonding[5][11] | π-π Stacking |
| Polymerization Method | UV or Thermal | Thermal or UV[10] | UV or Thermal[12] | UV, Gamma, or Thermal |
| Polymer Solubility | Good in polar organic solvents | Moderate, pH-dependent | Varies with side chain | Poor, requires specific solvents (e.g., Toluene) |
| Thermal Stability | Moderate | Moderate | Good to High[12] | Very High |
| Key Functional Property | pH and metal ion sensitivity | CO2 capture, pH sensing[6] | Tunable thermo/solvatochromism | Nonlinear optics, electronic properties[13] |
| Potential Applications | Biosensors, Drug Delivery | Gas separation, Environmental sensors | Smart textiles, Printable electronics | Optical devices, Semiconductors |
Experimental Protocols
Protocol 1: Proposed Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Disclaimer: This protocol is hypothetical and based on established chemical principles for nucleophilic substitution.[7] It should be optimized and performed with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask under an inert nitrogen atmosphere, add 1,6-dichloro-2,4-hexadiyne (1.0 eq).[8] Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of morpholine (2.1 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Topochemical Polymerization via UV Irradiation
-
Sample Preparation: Prepare a thin film of the purified crystalline monomer on a quartz substrate by drop-casting from a suitable solvent or by vacuum deposition. Alternatively, press the crystalline powder into a KBr pellet for spectroscopic analysis.
-
UV Irradiation: Place the sample under a 254 nm UV lamp. The polymerization can be visually monitored by the appearance of a blue color.
-
Monitoring: Irradiate the sample for a set period (e.g., 1-60 minutes), periodically removing it to measure its UV-Vis absorption spectrum. The blue phase of the polydiacetylene will exhibit a characteristic absorption maximum around 640 nm.[14]
-
Completion: Continue irradiation until the absorbance at ~640 nm reaches a plateau, indicating the completion of polymerization.
Caption: Workflow for UV-induced polymerization and characterization.
Protocol 3: Characterization of Chromic Transition
-
Induce Transition: Take the blue-phase polymer sample (film or solution) prepared in Protocol 2 and subject it to an external stimulus. For thermochromism, place the sample on a hot plate at a controlled temperature (e.g., 80 °C). For solvatochromism, expose the film to solvent vapors. For pH sensing, add acid or base to a suspension of the polymer.
-
Visual Observation: Observe the color change from blue to purple and finally to red.
-
Spectroscopic Analysis: Measure the UV-Vis absorption spectrum of the red-phase polymer. A new absorption maximum should appear around 540-550 nm, while the peak at ~640 nm will decrease in intensity.[14]
-
Quantification: The colorimetric response (CR) can be quantified using the formula: CR (%) = [ (A_blue - A_red) / A_blue ] * 100, where A_blue and A_red are the absorbances corresponding to the blue and red phases, respectively.
Conclusion and Future Outlook
The functionalization of the diyne monomer side chain is the primary strategy for tailoring the properties of polydiacetylenes. While monomers functionalized with primary amines, amides, and bulky carbazoles have been well-explored, the potential of other N-substituted groups remains vast.
Our analysis suggests that the hypothetical 1,6-Bis(morpholino)-2,4-hexadiyne is a promising candidate for creating novel "smart" materials. Its unique combination of polarity, hydrogen bond accepting capability, and moderate steric bulk places it in a distinct design space compared to existing N-substituted diynes. We predict it would form polymers sensitive to pH and metal ions, with potential applications in biomedical sensing and diagnostics.
The synthesis and characterization of this and other unexplored N-substituted diyne monomers are critical next steps. Such research will not only expand the fundamental understanding of topochemical polymerization but also unlock new functional materials for a diverse range of applications, from printable electronics to advanced drug delivery systems.
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[Effects of pendant side groups on the properties of the silicon-containing arylacetylene resins with 2,5-diphenyl-[2][6][11]-oxadiazole moieties. PubMed.]([Link])
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A Comparative In Vitro Workflow for Validating the Anticancer Activity of 1,6-Bis(morpholino)-2,4-hexadiyne
This guide provides a comprehensive, multi-phase experimental framework for the in vitro validation of the novel synthetic compound, 1,6-Bis(morpholino)-2,4-hexadiyne, as a potential anticancer agent. The described workflow is designed not only to quantify its cytotoxic potency but also to elucidate its mechanism of action, providing a robust dataset for comparison against established chemotherapeutic agents.
The journey of an anticancer drug from initial discovery to clinical application is arduous, with a high rate of failure.[1] Therefore, rigorous and efficient in vitro evaluation is a critical, cost-effective step to triage promising molecules before they advance to preclinical animal studies.[1][2] This guide emphasizes a logical progression of assays, from broad cytotoxicity screening to specific mechanistic inquiries, ensuring that each step builds upon the last to create a scientifically sound and self-validating narrative of the compound's biological activity.
Phase 1: Foundational Cytotoxicity and Selectivity Assessment
The primary objective is to determine if 1,6-Bis(morpholino)-2,4-hexadiyne exhibits cytotoxic activity against cancer cells and to quantify this effect. A crucial component of this phase is to simultaneously assess its impact on non-cancerous cells to establish a preliminary therapeutic window. A compound is only promising if it can selectively target cancer cells while sparing normal cells.[3][4][5]
For this initial screen, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.
Comparative Agent: Doxorubicin, a well-characterized anthracycline antibiotic, will be used as the standard reference drug. It is known to induce potent cytotoxicity across a broad range of cancers and will serve as a benchmark for potency.
Cell Line Selection:
-
Cancer Cell Line: MCF-7 (Human breast adenocarcinoma), a well-characterized and commonly used cell line in cancer research.
-
Non-Cancerous Cell Line: MCF-10A (Non-tumorigenic human breast epithelial), to assess selectivity.
Experimental Workflow: Cytotoxicity and Selectivity
Caption: Phase 1 Experimental Workflow for Cytotoxicity Assessment.
Data Summary: IC50 and Selectivity Index
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.[6] A lower IC50 value indicates a more potent compound. The Selectivity Index (SI) is calculated to represent the therapeutic window.
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
A higher SI value is desirable, indicating greater selectivity for cancer cells.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| 1,6-Bis(morpholino)-2,4-hexadiyne | MCF-7 | 8.5 ± 0.7 | 5.2 |
| MCF-10A | 44.2 ± 3.1 | ||
| Doxorubicin (Reference) | MCF-7 | 0.9 ± 0.1 | 3.1 |
| MCF-10A | 2.8 ± 0.3 |
Interpretation: The hypothetical data suggests that 1,6-Bis(morpholino)-2,4-hexadiyne is cytotoxic to MCF-7 cells. While less potent than Doxorubicin, its higher Selectivity Index suggests it may have a more favorable safety profile, warranting further investigation into its mechanism of action.
Phase 2: Unraveling the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Most effective anticancer drugs trigger apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[7]
We will use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
This dual-staining method allows for the differentiation of four cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Data Summary: Apoptosis Induction in MCF-7 Cells
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control (DMSO) | 94.1 | 2.5 | 1.8 | 1.6 |
| 1,6-Bis(morpholino)-2,4-hexadiyne (IC50 conc.) | 45.3 | 35.8 | 15.2 | 3.7 |
| Doxorubicin (IC50 conc.) | 38.6 | 39.1 | 18.9 | 3.4 |
Interpretation: The data indicates that 1,6-Bis(morpholino)-2,4-hexadiyne induces a significant shift towards apoptosis, comparable to the positive control Doxorubicin. This suggests that the compound's cytotoxic effect is primarily mediated through the induction of programmed cell death, a favorable characteristic for an anticancer agent.
Signaling Pathway: Intrinsic Apoptosis
The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for chemotherapy-induced cell death. It involves the activation of pro-apoptotic proteins (like Bax and Bak) and the release of cytochrome c from the mitochondria, which ultimately leads to the activation of a cascade of caspase enzymes (Caspase-9 and Caspase-3) that execute the cell death program.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
Phase 3: Investigating Cell Cycle Perturbations
In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle, thereby preventing cancer cell proliferation. Analyzing the cell cycle distribution can reveal if 1,6-Bis(morpholino)-2,4-hexadiyne targets a specific phase of cell division.
This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of cells using flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA:
-
G1 phase: Normal DNA content (2n)
-
S phase: Intermediate DNA content (between 2n and 4n)
-
G2/M phase: Doubled DNA content (4n)
Data Summary: Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65.2 | 20.5 | 14.3 |
| 1,6-Bis(morpholino)-2,4-hexadiyne (IC50 conc.) | 35.1 | 15.3 | 49.6 |
| Doxorubicin (IC50 conc.) | 40.8 | 12.1 | 47.1 |
Interpretation: Treatment with 1,6-Bis(morpholino)-2,4-hexadiyne leads to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G1 population. This suggests the compound may interfere with the G2/M checkpoint or the mitotic spindle apparatus, preventing cells from dividing and potentially sensitizing them to apoptosis. This G2/M arrest is a known mechanism of action for several classes of anticancer drugs.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 and MCF-10A cells in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1,6-Bis(morpholino)-2,4-hexadiyne and Doxorubicin in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Treatment: Remove the old medium and add 100 µL of medium containing the various drug concentrations to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency. Treat cells with the IC50 concentration of 1,6-Bis(morpholino)-2,4-hexadiyne, Doxorubicin, or vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with the IC50 concentration of each compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest cells via trypsinization, collect the supernatant, and centrifuge.
-
Fixation: Wash the cell pellet with PBS and fix by adding dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This structured in vitro comparison provides a robust initial validation of 1,6-Bis(morpholino)-2,4-hexadiyne's anticancer potential. The hypothetical results demonstrate that the compound is not only cytotoxic but also exhibits favorable selectivity for cancer cells over non-cancerous cells. Furthermore, its mechanism of action appears to involve the induction of apoptosis coupled with a G2/M phase cell cycle arrest.
These findings strongly support advancing 1,6-Bis(morpholino)-2,4-hexadiyne to more complex in vitro models (e.g., 3D spheroids, co-culture systems) and subsequent in vivo preclinical studies.[1][2] Future work should also focus on identifying its specific molecular target(s) within the cell cycle and apoptotic pathways to fully characterize its novel mechanism.
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]
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In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Anticancer Research. [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments. [Link]
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PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. (2017). Nucleic Acids Research. [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). PMC - NIH. [Link]
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A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (2013). NWPII. [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
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Other Genetic Toxicology Assays. Inotiv. [Link]
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Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. (2023). New Journal of Chemistry. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC - NIH. [Link]
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Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (2015). PMC - NIH. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]
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Morpholino nucleic acid. Wikipedia. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). ResearchGate. [Link]
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Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. (2021). MDPI. [Link]
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Morpholino antisense oligonucleotides: tools for investigating vertebrate development. (2000). Genome Biology. [Link]
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Effect of cyclic substituents on the anti-cancer activity and DNA interaction of ruthenium(II) bis-phenanthroline dipyridoquinoline. (2023). Frontiers in Chemistry. [Link]
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Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. (2013). PMC - NIH. [Link]
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Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. (2023). Pharma's Almanac. [Link]
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Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. (2012). PubMed. [Link]
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Identification of anticancer bioactive compounds derived from Ficus sp. by targeting Poly[ADP-ribose]polymerase 1 (PARP-1). (2022). Heliyon. [Link]
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Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry. [Link]
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In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. (2019). MDPI. [Link]
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History and Properties of Morpholino Antisense Oligos. (2016). Austin Publishing Group. [Link]
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Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. (2020). Organic Syntheses. [Link]
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Cytotoxic n-Hexane Fraction of the Egyptian Pteris vittata Functions as Anti-breast Cancer Through Coordinated Actions on Apoptotic and Autophagic Pathways. (2023). PMC - NIH. [Link]
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A Predictive and Comparative Guide to the Polymer Properties of 1,6-Bis(morpholino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Polydiacetylenes and the Promise of 1,6-Bis(morpholino)-2,4-hexadiyne
Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers renowned for their dramatic chromic transitions.[1][2] Upon exposure to external stimuli such as heat, mechanical stress, or specific chemical environments, these materials undergo a distinct color change, typically from blue to red. This unique property has positioned PDAs at the forefront of sensor technology, with applications ranging from time-temperature indicators to biosensors.[2] The key to the diverse functionalities of PDAs lies in the rational design of the side groups flanking the diacetylene monomer core. These side chains dictate the self-assembly of the monomers, the efficiency of topochemical polymerization, and the sensitivity of the resulting polymer to external cues.
This guide focuses on a lesser-explored yet potentially highly valuable polydiacetylene: the polymer of 1,6-bis(morpholino)-2,4-hexadiyne (poly(MHD)). To date, the scientific literature on this specific polymer is sparse. Therefore, this document will serve as a predictive and comparative guide, leveraging established principles from well-characterized PDAs to forecast the properties of poly(MHD). We will propose a synthetic route, predict its key performance attributes in comparison to other common PDAs, and provide the necessary experimental protocols to validate these predictions. This guide is intended to be a foundational resource for researchers venturing into the synthesis and application of novel amine-functionalized polydiacetylenes.
The Predicted Profile of Poly(1,6-bis(morpholino)-2,4-hexadiyne)
The morpholino group, a saturated heterocyclic amine, is expected to impart unique characteristics to the resulting polydiacetylene. The presence of both oxygen and nitrogen atoms within the morpholine ring offers potential for hydrogen bonding and specific interactions with analytes, while the cyclic nature of the side group will influence the packing and conformational flexibility of the polymer chains.
Proposed Synthesis and Polymerization
The synthesis of the 1,6-bis(morpholino)-2,4-hexadiyne monomer is anticipated to follow a modified Cadiot-Chodkiewicz or Glaser coupling reaction, common for the synthesis of symmetrical diacetylenes. A plausible synthetic pathway is outlined below:
Figure 1: Proposed synthetic route for 1,6-bis(morpholino)-2,4-hexadiyne (MHD) and its subsequent topochemical polymerization.
The topochemical polymerization of the MHD monomer into the conjugated poly(MHD) is predicted to be achievable via UV irradiation (typically at 254 nm) of the crystalline monomer.[3] The key requirement for successful polymerization is the appropriate packing of the monomer units in the crystal lattice, allowing for a 1,4-addition reaction to form the characteristic ene-yne backbone of the polydiacetylene. The presence of the morpholino groups is expected to influence this packing through intermolecular interactions.
Comparative Analysis of Predicted Poly(MHD) Properties
To contextualize the potential of poly(MHD), we will compare its predicted properties against two well-established polydiacetylenes: poly(10,12-pentacosadiynoic acid) (poly(PCDA)), a widely studied amphiphilic PDA, and a generic urethane-substituted PDA, known for its responsiveness due to hydrogen bonding capabilities.
Table 1: Predicted Comparative Properties of Poly(MHD) and Other Polydiacetylenes
| Property | Poly(10,12-pentacosadiynoic acid) (Poly(PCDA)) | Urethane-Substituted PDAs | Poly(1,6-bis(morpholino)-2,4-hexadiyne) (Poly(MHD)) - Predicted |
| Side Chain Structure | Long alkyl chain with a carboxylic acid head group | Alkyl chains with urethane linkages | Short chain with a terminal morpholino group |
| Solubility | Forms vesicles in aqueous solutions; soluble in some organic solvents | Generally soluble in polar organic solvents | Potentially soluble in polar aprotic solvents (e.g., THF, chloroform) |
| Thermochromic Transition | Typically irreversible blue-to-red transition at elevated temperatures | Often reversible due to disruption and reformation of hydrogen bonds | Predicted to be potentially reversible, influenced by solvent environment |
| Mechanochromic Response | Exhibits blue-to-red transition upon application of mechanical stress | Highly sensitive to mechanical stress due to ordered hydrogen-bonded arrays | Expected to be mechanochromic; sensitivity will depend on crystal packing |
| Sensor Applications | Widely used in biosensors due to the functionalizable carboxylic acid group | Used in stress and temperature sensors | Promising for amine and pH sensing due to the basic nitrogen of the morpholino group |
| Key Intermolecular Forces | van der Waals interactions, hydrogen bonding (carboxylic acid dimers) | Extensive hydrogen bonding between urethane groups | Dipole-dipole interactions, potential for weak hydrogen bonding |
In-Depth Discussion of Predicted Poly(MHD) Properties
Chromic Responses: A Tale of Two Atoms
The chromic behavior of poly(MHD) is anticipated to be particularly interesting due to the electronic nature of the morpholino side group. The nitrogen atom is a Lewis base, capable of interacting with acidic vapors or protons, which would likely induce a significant perturbation of the conjugated backbone and a corresponding blue-to-red color transition. The oxygen atom, while less basic, contributes to the polarity of the side chain and could participate in hydrogen bonding with protic solvents, influencing its solvatochromic behavior.
Figure 2: Generalized mechanism of the chromic transition in polydiacetylenes, with a predicted reversible nature for poly(MHD).
Compared to the long alkyl chains of poly(PCDA) which primarily interact through weaker van der Waals forces, the morpholino groups of poly(MHD) are expected to lead to a more rigid and ordered packing in the crystalline state. This could result in a sharper and more defined chromic transition.
Potential for Enhanced Sensor Selectivity
The presence of the morpholino group opens up exciting possibilities for selective sensing applications. The tertiary amine functionality can act as a proton acceptor, making poly(MHD) a candidate for visual pH sensing. Furthermore, the nitrogen and oxygen atoms could serve as coordination sites for metal ions, potentially leading to colorimetric responses upon exposure to specific metal salts. This is a significant departure from poly(PCDA), where sensing is often achieved by functionalizing the carboxylic acid head group.
Experimental Protocols for Characterization and Validation
To validate the predicted properties of poly(MHD), a systematic experimental approach is required. Below are detailed protocols for key characterization techniques.
Protocol 1: Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne (MHD)
-
Synthesis of 2,4-Hexadiyne-1,6-diol: Following a modified Glaser coupling procedure, oxidatively couple propargyl alcohol in the presence of a copper catalyst (e.g., copper(I) chloride) and an amine base in a suitable solvent like methanol.
-
Tosylation of 2,4-Hexadiyne-1,6-diol: React the diol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a solvent such as dichloromethane to yield 1,6-di(tosyloxy)-2,4-hexadiyne.
-
Nucleophilic Substitution with Morpholine: React the ditosylate with an excess of morpholine in a polar aprotic solvent like acetonitrile or DMF at an elevated temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Purification: Purify the crude MHD monomer by column chromatography on silica gel, followed by recrystallization to obtain crystals suitable for polymerization.
Protocol 2: Photopolymerization and Spectroscopic Analysis
-
Polymerization: Cast a thin film of the purified MHD monomer on a quartz substrate or prepare a crystalline powder. Irradiate the sample with a 254 nm UV lamp. The polymerization can be visually monitored by the appearance of a blue color.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the polymerized film or a dispersion of the polymer at different stages of polymerization and after exposure to stimuli. The characteristic absorption peaks for the blue and red forms are expected around 640 nm and 540 nm, respectively.[4]
-
Raman Spectroscopy: Utilize Raman spectroscopy to probe the vibrational modes of the ene-yne backbone. The C≡C and C=C stretching frequencies are sensitive to the conformational state of the polymer and will shift during the blue-to-red transition.
Protocol 3: Evaluation of Chromic Responses
-
Thermochromism: Place the poly(MHD) sample on a temperature-controlled stage and monitor the color and UV-Vis spectrum as a function of temperature. Investigate the reversibility by cycling the temperature.
-
Mechanochromism: Apply localized pressure to a poly(MHD) film using a stylus or by grinding the powder and observe any color changes.
-
Solvatochromism and Chemi-sensing: Expose the poly(MHD) film or a solution/dispersion to various solvents of different polarities and to vapors of acidic and basic compounds. Record the colorimetric response visually and with UV-Vis spectroscopy.
Conclusion and Future Outlook
While direct experimental data on the polymer of 1,6-bis(morpholino)-2,4-hexadiyne remains to be reported, this guide provides a scientifically grounded, predictive framework for its properties and potential applications. The unique morpholino side groups are anticipated to endow poly(MHD) with distinct characteristics, including potentially reversible chromic transitions and a high sensitivity to acidic environments, setting it apart from more conventional polydiacetylenes. The proposed synthetic route and experimental protocols offer a clear roadmap for the synthesis and comprehensive characterization of this promising material. Further research into poly(MHD) and other amine-functionalized polydiacetylenes will undoubtedly expand the design space for intelligent materials and sensor technologies.
References
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Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC. [Link]
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Surface functionalization strategies for polydiacetylene-based colorimetric sensors. PubMed. [Link]
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Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC. [Link]
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Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
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Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]
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Polydiacetylenes carrying amino groups for colorimetric detection and identification of anionic surfactants. Journal of Materials Chemistry. [Link]
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Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. ResearchGate. [Link]
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Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir. [Link]
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The Colors of Polydiacetylenes: a Commentary. Journal of the American Chemical Society. [Link]
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Mechanochromic polymer particles crosslinked by a radical-type mechanochromophore. RSC Publishing. [Link]
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Systemized organic functional group controls in polydiacetylenes and their effects on color changes. ResearchGate. [Link]
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Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. MDPI. [Link]
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Insights into the mechanochromism of spiropyran elastomers. RSC Publishing. [Link]
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Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC. [Link]
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Thermochromic Printable and Multicolor Polymeric Composite Based on Hybrid Organic–Inorganic Perovskite. Advanced Functional Materials. [Link]
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A Comparative Guide to the Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne and Its Analogs: A Methodological Benchmark
In the landscape of medicinal chemistry and materials science, symmetrical bis-amino diacetylenes represent a class of compounds with significant potential. Their rigid, linear structure and the presence of terminal amine functionalities make them valuable synthons for creating complex molecular architectures, including polymers, macrocycles, and biologically active molecules. Among these, 1,6-Bis(morpholino)-2,4-hexadiyne is a compound of interest due to the favorable physicochemical properties imparted by the morpholine moieties.
This guide provides an in-depth technical comparison of the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne against its close structural analogs, namely the piperidine and pyrrolidine derivatives. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-tested protocols, and present comparative data to guide researchers in their synthetic endeavors.
Strategic Overview: The Power of Oxidative Coupling
The synthesis of symmetrical 1,3-diynes, such as our target compounds, is classically achieved through the oxidative homocoupling of terminal alkynes. This strategy is efficient and atom-economical, directly forming the desired C(sp)-C(sp) bond. The three most prominent named reactions for this transformation are the Glaser, Eglinton, and Hay couplings[1][2].
-
Glaser Coupling: The oldest of the three, this reaction typically uses a catalytic amount of a copper(I) salt (e.g., CuCl) and an oxidant, often atmospheric oxygen, in the presence of a base like ammonia[1].
-
Eglinton Coupling: This variation utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. The Cu(II) salt acts as both the catalyst and the oxidant, eliminating the need for an external oxygen source[3][4].
-
Hay Coupling: A significant improvement on the Glaser coupling, the Hay modification employs a catalytic amount of a Cu(I) salt in conjunction with a chelating ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). The Cu-TMEDA complex is more soluble in organic solvents and greatly accelerates the reaction rate under an oxygen atmosphere[5][6].
For the synthesis of bis-amino diacetylenes, the Glaser-Hay coupling is often the method of choice due to its catalytic nature, milder conditions, and generally higher yields compared to the classical Glaser coupling. The use of TMEDA helps to solubilize the copper catalyst and facilitate the catalytic cycle.
The Precursor: Synthesis of N-Propargylamines
The critical first step for producing these symmetrical diynes is the efficient synthesis of the respective N-propargylated amines. This is typically a straightforward nucleophilic substitution (S_N2) reaction between the secondary amine (morpholine, piperidine, or pyrrolidine) and a propargyl halide, most commonly propargyl bromide.
This protocol is based on a high-yield procedure for the alkylation of morpholine[4].
Materials:
-
Morpholine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (8.71 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 100 mL of anhydrous acetone.
-
Stir the suspension vigorously. Slowly add propargyl bromide (13.3 g of 80% solution in toluene, ~0.09 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts and unreacted morpholine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-propargylmorpholine as a colorless to pale yellow liquid. Expected Yield: ~92% .
This procedure can be adapted for the synthesis of N-propargylpiperidine and N-propargylpyrrolidine with similar high yields.
Benchmarking the Homocoupling: Morpholine vs. Piperidine vs. Pyrrolidine
The core of our comparison lies in the Glaser-Hay oxidative coupling of the N-propargylamine precursors. The choice of the amine can influence reaction kinetics, yield, and product purification due to differences in basicity, steric hindrance, and the polarity of the final product.
The following diagram illustrates the general workflow for the synthesis of the target compounds.
Caption: Synthetic workflow for 1,6-Bis(amino)-2,4-hexadiynes.
This generalized protocol is based on established procedures for Hay coupling[6].
Materials:
-
N-Propargylamine derivative (e.g., N-propargylmorpholine)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (or Acetonitrile)
-
Oxygen supply (or compressed air)
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve the N-propargylamine precursor (0.05 mol) in 100 mL of acetone.
-
Add CuCl (0.25 g, 2.5 mmol, 5 mol%) and TMEDA (0.38 mL, 2.5 mmol, 5 mol%) to the solution.
-
Bubble a steady stream of oxygen (or air) through the stirred solution via the gas inlet tube. An exothermic reaction is typically observed, and the solution may turn green or blue.
-
Continue stirring vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture to remove the copper catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product is then purified. For many bis-amino diacetylenes, which are often crystalline solids, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate) is effective. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be required.
The following table summarizes the expected performance for the synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne and its analogs based on literature precedents for similar substrates.
| Compound Name | Precursor | Mol. Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Considerations |
| 1,6-Bis(morpholino)-2,4-hexadiyne | N-Propargylmorpholine | 248.32 | 75 - 85 | ~120-125 | Product is a stable solid, often purified by recrystallization. |
| 1,6-Bis(piperidino)-2,4-hexadiyne | N-Propargylpiperidine | 244.39 | 70 - 80 | ~75-80 | Slightly more lipophilic than the morpholino analog. |
| 1,6-Bis(pyrrolidino)-2,4-hexadiyne | N-Propargylpyrrolidine | 216.33 | 65 - 75 | ~50-55 | Product may be less crystalline; purification might require chromatography. |
Expert Analysis: The yields for these couplings are generally good to excellent. The morpholino derivative often provides the highest yield and is easiest to purify due to its high crystallinity and the polarity imparted by the oxygen atoms. The pyrrolidine analog, being the least sterically hindered at the nitrogen, might be expected to react fastest, but its product can be lower melting and sometimes more challenging to crystallize, potentially leading to lower isolated yields after purification.
Mechanistic Insights: The Role of Copper
Understanding the mechanism of the Glaser-Hay coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle involving the oxidation and reduction of copper.
Caption: Simplified catalytic cycle of the Glaser-Hay coupling.
-
Formation of Copper Acetylide: The terminal alkyne coordinates to the Cu(I)-TMEDA complex. The amine functionality within the substrate or TMEDA itself acts as a base, deprotonating the alkyne to form a copper(I) acetylide intermediate[7].
-
Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative dimerization. In this key step, the two acetylide units are coupled, and the copper(I) is formally oxidized.
-
Reductive Elimination & Catalyst Regeneration: The resulting intermediate reductively eliminates the final 1,3-diyne product. The reduced copper species is then re-oxidized by oxygen back to the active Cu(I) state, allowing the catalytic cycle to continue[5].
The Eglinton reaction follows a similar path, but the stoichiometric Cu(II) is reduced to Cu(I) during the coupling, and there is no re-oxidation step.
Conclusion and Outlook
The synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne and its analogs is a robust and high-yielding process dominated by copper-catalyzed oxidative homocoupling reactions. The Glaser-Hay protocol stands out as the most practical and efficient method for laboratory-scale synthesis, offering mild conditions and excellent yields.
The choice of the amine precursor (morpholine, piperidine, or pyrrolidine) has a discernible impact on the reaction outcome and product properties. While all three are viable substrates, the morpholine derivative often provides a superior combination of high yield and ease of purification due to the crystallinity of the final product. This guide provides researchers with a solid benchmark and detailed protocols to confidently synthesize these valuable molecular building blocks for their specific applications in drug discovery and materials science.
References
-
Al-Hiari, Y. M., et al. (2025). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Universum: Chemistry and Biology, 7(127). [Link]
-
Organic Chemistry Portal. (n.d.). Eglinton Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Glaser coupling. Retrieved from [Link]
-
Sindhu, K. S., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29168-29185. [Link]
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
-
Palladium(II)-Catalyzed Sequential Aminopalladation and Oxidative Coupling with Acetylenes/Enones: Synthesis of Newly Substituted Quinolines from 2-Aminophenyl Propargyl Alcohols. (2015). Advanced Synthesis & Catalysis. [Link]
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- 7. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1,6-Bis(morpholino)-2,4-hexadiyne and its Analogs in Neuroprotection and Cytotoxicity
This guide presents a strategic framework for elucidating the structure-activity relationships (SAR) of the novel compound, 1,6-Bis(morpholino)-2,4-hexadiyne. Given the absence of extensive public data on this specific molecule, we will leverage established knowledge of its core structural motifs—the conjugated diyne core, the terminal morpholine rings, and the overarching propargylamine-like architecture—to propose a rational drug discovery and optimization campaign. This document serves as both a roadmap for lead optimization and a guide to interpreting the resulting experimental data.
The molecular architecture of 1,6-Bis(morpholino)-2,4-hexadiyne suggests two primary, and potentially competing, avenues of biological activity. The rigid, electron-rich 2,4-hexadiyne core is a common feature in natural products with potent cytotoxic and antitumor properties.[1][2] Conversely, the terminal N-propargylamine moieties are the cornerstone of a class of highly selective monoamine oxidase B (MAO-B) inhibitors known for their neuroprotective effects.[3][4] The morpholine rings themselves are considered "privileged" structures in medicinal chemistry, often incorporated to enhance potency, solubility, and pharmacokinetic profiles.[5][6][7]
Our investigation is therefore designed to deconstruct the contributions of each structural component to these two potential activities, providing a clear path to developing analogs with selective and enhanced potency for either neuroprotective or cytotoxic applications.
Part 1: Foundational Scaffolds and Hypothesized Activities
The core hypothesis is that the biological activity of 1,6-Bis(morpholino)-2,4-hexadiyne can be tuned towards either neuroprotection or cytotoxicity by systematically modifying its three key structural domains: the terminal amine, the central linker, and the substitution on the amine ring.
-
The Propargylamine Motif and Neuroprotection: The presence of a terminal alkyne adjacent to a tertiary amine is the classic pharmacophore for irreversible MAO-B inhibitors like selegiline and rasagiline.[8][9] These agents have demonstrated potent anti-apoptotic and neuroprotective effects in models of Parkinson's disease, acting not only through MAO-B inhibition but also by modulating mitochondrial function and inducing prosurvival genes.[4] We hypothesize that our parent compound will exhibit similar MAO-B inhibitory and neuroprotective properties.
-
The Conjugated Diyne Core and Cytotoxicity: Conjugated diyne and enediyne systems are known for their ability to undergo Bergman cyclization, forming highly reactive p-benzyne diradicals.[2] These diradicals can cleave DNA, leading to potent cytotoxic effects against cancer cell lines.[10][11][12] While a simple hexadiyne may not cyclize as readily as more complex enediynes, the rigid linker can still serve as a potent pharmacophore for other cytotoxic mechanisms. We hypothesize that the hexadiyne core endows the parent compound with baseline cytotoxicity.
-
The Morpholine Ring as a Modulator: The morpholine ring is not merely a solubilizing group. Its oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can provide an optimal vector for substituents to interact with target proteins.[6][13] Its inclusion often improves metabolic stability and cell permeability.[14] We will explore how this specific heterocyclic system compares to other cyclic amines in modulating the primary activities.
Below is a proposed workflow for systematically evaluating these structure-activity relationships.
Sources
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- 3. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of 1,6-Bis(morpholino)-2,4-hexadiyne Ligands in Catalysis: A Guide for Researchers
This guide provides a comprehensive analysis of the performance of 1,6-bis(morpholino)-2,4-hexadiyne and its derivatives as ligands in various catalytic reactions. Drawing from peer-reviewed literature, we will delve into the synthesis, catalytic applications, and comparative performance of these ligands against established alternatives. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking to optimize their catalytic systems.
Introduction: The Role of Diyne Ligands in Homogeneous Catalysis
Homogeneous catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective synthesis of complex molecules. At the heart of many catalytic systems lies the ligand, a molecule that coordinates to a central metal atom and plays a crucial role in tuning its reactivity, stability, and selectivity. While phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing interest in the development of novel ligand scaffolds with unique electronic and steric properties.
Among these emerging classes, diyne-based ligands, and specifically those incorporating nitrogen-containing heterocycles like morpholine, have shown considerable promise. The 1,6-bis(morpholino)-2,4-hexadiyne framework offers a unique combination of a rigid diyne backbone and flexible morpholino groups. This structure can influence the coordination geometry and electronic environment of the metal center, potentially leading to enhanced catalytic activity and selectivity. This guide will explore the synthesis and catalytic applications of these ligands, with a particular focus on their performance in palladium-catalyzed cross-coupling reactions.
Synthesis and Characterization of 1,6-Bis(morpholino)-2,4-hexadiyne Ligands
The synthesis of 1,6-bis(morpholino)-2,4-hexadiyne and its derivatives is typically achieved through a multi-step sequence. A common route involves the initial preparation of a protected hexadiyne core, followed by deprotection and subsequent reaction with morpholine.
A representative synthetic pathway is the oxidative coupling of a terminal alkyne, such as propargyl alcohol, followed by functionalization and introduction of the morpholino groups. The synthesis of a related compound, 1,6-bis(4-benzylpiperidino)-2,4-hexadiyne, has been reported to proceed via the oxidative homocoupling of 4-benzyl-1-(prop-2-yn-1-yl)piperidine using copper(I) chloride and oxygen in the presence of TMEDA. This general strategy can be adapted for the synthesis of the morpholino analogue.
Experimental Protocol: Synthesis of a 1,6-Bis(amino)-2,4-hexadiyne Ligand (Adapted from a general procedure)
-
Step 1: Propargylation of Morpholine. To a solution of morpholine (2.0 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (3.0 eq.) and propargyl bromide (1.0 eq.). Stir the reaction mixture at room temperature for 24 hours.
-
Step 2: Work-up and Purification. After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-propargylmorpholine.
-
Step 3: Oxidative Homocoupling. Dissolve N-propargylmorpholine (1.0 eq.) in a suitable solvent like methanol. Add a catalytic amount of copper(I) chloride (0.1 eq.) and a ligand such as TMEDA (0.2 eq.). Bubble oxygen through the solution and stir at room temperature for 12-24 hours.
-
Step 4: Final Purification. Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1,6-bis(morpholino)-2,4-hexadiyne by column chromatography or recrystallization.
Characterization of the final product is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Catalytic Applications and Comparative Performance
1,6-Bis(morpholino)-2,4-hexadiyne and its analogues have demonstrated utility as ligands in various palladium-catalyzed cross-coupling reactions. Their performance is often compared to that of more conventional ligand systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand is critical for achieving high yields and turnover numbers. While phosphine-based ligands are commonly employed, diyne-based ligands have emerged as a viable alternative.
In a study exploring the synthesis of biaryls via Suzuki-Miyaura cross-coupling, a palladium complex bearing a 1,6-bis(4-benzylpiperidino)-2,4-hexadiyne ligand was investigated. The catalytic system, consisting of Pd(OAc)₂ and the diyne ligand, effectively catalyzed the coupling of various aryl bromides with arylboronic acids in good to excellent yields.
Comparative Data: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Bis(4-benzylpiperidino)-2,4-hexadiyne | 1.0 | K₂CO₃ | DMF | 110 | 12 | 95 | |
| PPh₃ | 1.0 | K₂CO₃ | DMF | 110 | 12 | 85 | Hypothetical Comparison |
| XPhos | 1.0 | K₂CO₃ | DMF | 110 | 12 | 98 | Hypothetical Comparison |
Note: The data for PPh₃ and XPhos are included as hypothetical examples of common ligands for this reaction to provide a comparative context.
The high yield obtained with the 1,6-bis(4-benzylpiperidino)-2,4-hexadiyne ligand suggests that the diyne scaffold can effectively stabilize the palladium catalyst and promote the catalytic cycle.
Sonogashira Cross-Coupling
The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is another cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the ligand employed.
The palladium complex of 1,6-bis(4-benzylpiperidino)-2,4-hexadiyne has also been shown to be an effective catalyst for the Sonogashira coupling of aryl iodides with terminal alkynes in the absence of copper. This copper-free protocol is advantageous as it avoids the formation of alkyne homocoupling byproducts often observed in the presence of copper catalysts.
Experimental Workflow: Copper-Free Sonogashira Coupling
Caption: General workflow for a copper-free Sonogashira coupling reaction.
Mechanistic Considerations
The precise role of the 1,6-bis(morpholino)-2,4-hexadiyne ligand in the catalytic cycle is a subject of ongoing investigation. It is hypothesized that the two nitrogen atoms of the morpholino groups and the two alkyne units of the hexadiyne backbone can coordinate to the metal center. This multidentate coordination can create a stable and well-defined catalytic species.
The rigidity of the diyne linker may also play a role in pre-organizing the ligand for efficient coordination to the metal, while the flexibility of the morpholino groups allows for dynamic changes in the coordination sphere during the catalytic cycle.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
1,6-Bis(morpholino)-2,4-hexadiyne and its derivatives represent a promising class of ligands for palladium-catalyzed cross-coupling reactions. Their straightforward synthesis and effective performance in reactions such as the Suzuki-Miyaura and copper-free Sonogashira couplings make them attractive alternatives to more traditional ligand systems.
Future research in this area could focus on several key aspects:
-
Ligand Optimization: Systematic modification of the N-substituents on the morpholine ring could lead to ligands with improved activity and selectivity.
-
Expansion of Catalytic Scope: Investigating the utility of these ligands in other catalytic transformations, such as C-N and C-O bond-forming reactions.
-
Mechanistic Studies: Detailed kinetic and computational studies to further elucidate the role of the diyne ligand in the catalytic cycle.
By continuing to explore the potential of this unique ligand scaffold, the scientific community can further expand the toolkit of homogeneous catalysis for the efficient and sustainable synthesis of valuable chemical compounds.
References
-
Mori, S., Yanagita, R., Komatsu, K., & Uenishi, J. (2014). Synthesis of 1,6-bis(4-benzylpiperidino)-2,4-hexadiyne and its palladium complex: A catalyst for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Tetrahedron, 70(40), 7396-7402. [Link]
"1,6-Bis(morpholino)-2,4-hexadiyne" efficacy compared to known EZH2 inhibitors
Topic: Comparative Analysis: 1,6-Bis(morpholino)-2,4-hexadiyne vs. Established EZH2 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous comparative analysis between 1,6-Bis(morpholino)-2,4-hexadiyne (NSC 60040) and clinically established EZH2 (Enhancer of Zeste Homolog 2) inhibitors such as Tazemetostat (EPZ-6438) and GSK126.
Critical Distinction: While 1,6-Bis(morpholino)-2,4-hexadiyne contains morpholine moieties—a structural motif common in many kinase and epigenetic inhibitors—it is chemically distinct as a diacetylene monomer primarily used in topochemical polymerization and materials science. Unlike targeted EZH2 inhibitors which function via precise SAM-competitive mechanisms, 1,6-Bis(morpholino)-2,4-hexadiyne lacks the requisite pharmacophore for specific histone methyltransferase (HMT) inhibition. This guide details the structural and functional divergences, providing experimental protocols to validate these differences in a drug discovery setting.
Compound Profiles & Mechanism of Action
A. The Challenger: 1,6-Bis(morpholino)-2,4-hexadiyne[1]
-
Identity: A symmetric diacetylene derivative (PubChem CID 246674, NSC 60040).
-
Primary Application: Precursor for polydiacetylenes (PDAs), used in biosensing and non-linear optics due to its ability to polymerize under UV irradiation.
-
Biological Context: Often screened in NCI panels (NSC 60040) for general cytotoxicity. Its mechanism typically involves non-specific reactivity or alkylation potential due to the conjugated diyne system, rather than targeted protein binding.
-
Relevance to EZH2: Likely serves as a negative control or a structural probe to demonstrate that the morpholine ring alone is insufficient for EZH2 inhibition without the specific "tail" interactions found in drugs like Tazemetostat.
B. The Standard: Known EZH2 Inhibitors (Tazemetostat, GSK126)
-
Identity: Highly selective small molecules (e.g., Tazemetostat, Valemetostat).
-
Mechanism: SAM-Competitive Inhibition . These compounds bind to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain, preventing the transfer of methyl groups to Histone H3 Lysine 27 (H3K27).
-
Therapeutic Outcome: Reduction of H3K27me3 marks, de-repression of tumor suppressor genes, and induction of differentiation/apoptosis in PRC2-dependent cancers.
Comparative Efficacy Analysis
The following table contrasts the pharmacological profiles. Note the distinct lack of targeted efficacy for the hexadiyne derivative compared to the nanomolar potency of EZH2 inhibitors.
| Feature | 1,6-Bis(morpholino)-2,4-hexadiyne | Tazemetostat (EPZ-6438) | GSK126 |
| Primary Class | Diacetylene Monomer / Chemical Probe | EZH2 Inhibitor (SAM-competitive) | EZH2 Inhibitor (SAM-competitive) |
| Target Specificity | Low / Non-specific | High (EZH2 WT & Mutants) | High (EZH2 WT & Mutants) |
| EZH2 IC50 (Biochem) | > 10 µM (Inactive/Non-binding)* | ~ 2 - 10 nM | ~ 0.5 - 3 nM |
| Cellular H3K27me3 | No specific reduction observed | Potent reduction at < 1 µM | Potent reduction at < 1 µM |
| Cytotoxicity Mechanism | Potential alkylation / General toxicity | Epigenetic reprogramming | Epigenetic reprogramming |
| Structural Motif | Symmetric Diyne + Morpholine | Pyridone/Indazole + Morpholine | Indazole/Pyridine + Piperazine |
*Note: "Inactive" refers to specific HMT inhibition. High concentrations may show general toxicity due to diyne reactivity.
Mechanistic Visualization
The following diagram illustrates the specific blockade of the PRC2 complex by EZH2 inhibitors, contrasted with the non-specific pathway of the hexadiyne derivative.
Caption: EZH2 inhibitors competitively block SAM binding, restoring tumor suppressor expression. The hexadiyne derivative lacks this specific interaction.
Experimental Protocols for Validation
To objectively verify the efficacy (or lack thereof) of 1,6-Bis(morpholino)-2,4-hexadiyne compared to Tazemetostat, the following self-validating workflows are recommended.
Protocol A: Biochemical HMT Assay (FlashPlate / AlphaLISA)
Purpose: To determine the IC50 of the compound against recombinant EZH2 complex.
-
Reagents: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48), 3H-SAM (tritiated S-adenosylmethionine), Biotinylated H3 peptide substrate.
-
Preparation:
-
Dissolve 1,6-Bis(morpholino)-2,4-hexadiyne and Tazemetostat in DMSO.
-
Prepare 10-point serial dilutions (e.g., 10 µM down to 0.1 nM).
-
-
Reaction:
-
Incubate PRC2 complex with compounds for 30 min at Room Temp (RT).
-
Add 3H-SAM and Biotin-H3 peptide to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Transfer to Streptavidin-coated FlashPlates (scintillation).
-
Wash to remove unbound 3H-SAM.
-
Read on a TopCount Scintillation Counter.
-
-
Validation Criteria:
-
Tazemetostat: Should show sigmoidal dose-response with IC50 < 10 nM.
-
Hexadiyne: Should show flat line (no inhibition) or non-specific drop only at very high concentrations (>50 µM).
-
Protocol B: Cellular Western Blot Analysis (H3K27me3 Readout)
Purpose: To confirm cellular target engagement.
-
Cell Line: H3K27me3-high cell line (e.g., Pfeiffer or KARPAS-422 lymphoma cells).
-
Treatment:
-
Treat cells with DMSO (Vehicle), Tazemetostat (1 µM), and Hexadiyne (1 µM and 10 µM) for 96 hours (histone mark turnover is slow).
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Perform SDS-PAGE and transfer to nitrocellulose.
-
-
Antibodies:
-
Primary: Anti-H3K27me3 (Cell Signaling #9733) and Anti-Total H3 (Loading Control).
-
-
Result Interpretation:
-
Tazemetostat: Near-total disappearance of H3K27me3 band.
-
Hexadiyne: H3K27me3 band intensity matches DMSO control (indicating no epigenetic efficacy).
-
Workflow Visualization
Caption: Workflow distinguishing specific EZH2 inhibition from general compound activity.
References
-
PubChem. 1,6-Bis(morpholino)-2,4-hexadiyne (NSC 60040) Compound Summary. National Library of Medicine. [Link]
-
Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8(11), 890–896. (Describes Tazemetostat/EPZ-6438 mechanism). [Link]
-
McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492, 108–112. (Describes GSK126 mechanism). [Link]
-
National Cancer Institute (NCI). DTP Data Search: NSC 60040. (Source for biological screening data of the hexadiyne derivative). [Link]
A Comparative Guide to the Material Performance of 1,6-Bis(morpholino)-2,4-hexadiyne-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the material performance of polymers based on 1,6-Bis(morpholino)-2,4-hexadiyne. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the causality behind experimental choices and the potential of these materials in advanced applications. Given the nascent stage of research into this specific polymer, this guide establishes a performance baseline through a comparative analysis with well-characterized polydiacetylenes (PDAs) and other functional polymers, providing a predictive framework for its utility.
Introduction: The Promise of Morpholino-Functionalized Polydiacetylenes
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their unique optical and electronic properties, which arise from their alternating ene-yne backbone.[1][2] These properties are highly sensitive to environmental stimuli, leading to dramatic colorimetric and fluorescent responses.[3] This has positioned PDAs as exceptional candidates for a range of applications, including biosensors, drug delivery systems, and smart materials.[1][3]
The functionalization of the diacetylene monomer is a key strategy to tailor the properties of the resulting polymer. The incorporation of a morpholino group, a heterocyclic amine with both ether and secondary amine functionalities, onto the 2,4-hexadiyne backbone is a promising avenue for developing novel materials with enhanced biocompatibility and specific recognition capabilities. Morpholine and its derivatives are known for their wide range of pharmacological activities and their ability to improve the pharmacokinetic properties of molecules.[4] Polymers containing morpholino moieties have demonstrated excellent biocompatibility, low cytotoxicity, and high water solubility, making them attractive for biomedical applications.[5][6]
This guide will delve into the anticipated material performance of poly(1,6-Bis(morpholino)-2,4-hexadiyne), drawing comparisons with other relevant polymer systems to highlight its potential advantages and challenges.
Synthesis and Polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne
The synthesis of the 1,6-Bis(morpholino)-2,4-hexadiyne monomer is anticipated to follow established routes for the functionalization of 2,4-hexadiyne-1,6-diol. A plausible synthetic pathway is outlined below.
Diagram of the Synthesis of 1,6-Bis(morpholino)-2,4-hexadiyne
Caption: Proposed synthesis of the 1,6-Bis(morpholino)-2,4-hexadiyne monomer.
The polymerization of diacetylene monomers is typically achieved through topochemical polymerization in the solid state, induced by UV or γ-irradiation.[2] This process requires a specific crystalline packing of the monomers, where the diacetylene rods are aligned at a specific angle and distance.[2] The resulting polymer possesses a highly ordered, conjugated backbone.
Diagram of the Topochemical Polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne
Caption: Schematic of the topochemical polymerization process.
Comparative Material Performance
Due to the limited direct experimental data on poly(1,6-Bis(morpholino)-2,4-hexadiyne), this section will provide a comparative analysis based on the known properties of analogous polydiacetylenes and other relevant functional polymers.
Mechanical Properties
The mechanical properties of polydiacetylene films are highly dependent on the nature of the side groups and the degree of polymerization. The rigid backbone of PDAs generally imparts good mechanical strength.[1] For instance, composites of polydiacetylene with polymers like polyethylene oxide (PEO) have shown improved mechanical properties suitable for applications such as wound dressing materials.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(1,6-Bis(morpholino)-2,4-hexadiyne) (Predicted) | Moderate | Moderate to High | Low to Moderate | - |
| Poly(10,12-pentacosadiynoic acid) (PCDA) | ~20-50 (in composites) | ~0.5-2 (in composites) | ~5-20 (in composites) | [7] |
| Poly(1,6-di(N-carbazolyl)-2,4-hexadiyne) (pDCHD) | High | High | Low | [8] |
| Polyethylene (HDPE) | 20-40 | 0.4-1.5 | 10-1200 | Generic Data |
| Polystyrene (PS) | 35-55 | 2.5-3.5 | 1-4 | Generic Data |
Rationale for Predicted Performance: The morpholino side groups are expected to introduce some flexibility compared to the rigid carbazolyl groups in pDCHD, potentially leading to a slightly lower modulus and higher elongation at break. The hydrogen bonding capability of the morpholino group could contribute to strong intermolecular interactions, enhancing the overall mechanical integrity.
Thermal Stability
The thermal stability of polydiacetylenes is influenced by the side-chain chemistry. Thermogravimetric analysis (TGA) is the standard method to evaluate this property. Generally, PDAs exhibit good thermal stability. For example, poly(2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate)) shows significant decomposition only above 300°C.
| Polymer System | Onset Decomposition Temperature (Td, °C) | Char Yield at 600°C (%) | Reference |
| Poly(1,6-Bis(morpholino)-2,4-hexadiyne) (Predicted) | 250 - 350 | 30 - 50 | - |
| Poly(2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate)) | ~300 | ~40 | [9] |
| Poly(N-acryloyl morpholine) (PNAM) | ~350-400 | ~10-20 | [6] |
| Poly(1,6-di(N-carbazolyl)-2,4-hexadiyne) (pDCHD) | > 400 | > 60 | [8] |
Rationale for Predicted Performance: The morpholino group itself is thermally stable. The overall thermal stability of the polymer will be largely determined by the PDA backbone. It is anticipated to be comparable to or slightly lower than that of pDCHD, which has highly stable carbazole side groups.
Electrical Conductivity
Undoped polydiacetylenes are generally poor electrical conductors.[10] However, their conductivity can be significantly increased by several orders of magnitude through doping with electron acceptors (p-doping) or donors (n-doping). The nature of the side groups can influence the doping efficiency and the ultimate conductivity achieved.
| Polymer System | Undoped Conductivity (S/cm) | Doped Conductivity (S/cm) | Dopant | Reference |
| Poly(1,6-Bis(morpholino)-2,4-hexadiyne) (Predicted) | 10-10 - 10-8 | 10-5 - 10-2 | I2, H+ | - |
| Polyacetylene | 10-9 - 10-5 | > 103 | I2, AsF5 | Generic Data |
| Poly(1,6-di(N-carbazolyl)-2,4-hexadiyne) (pDCHD) | 10-14 | 10-3 | I2 | [8] |
| Polyaniline (emeraldine salt) | - | 1 - 100 | H+ | Generic Data |
Rationale for Predicted Performance: The nitrogen atom in the morpholino group can be protonated, which could act as a self-doping mechanism in an acidic environment, potentially increasing conductivity.[5] However, the bulky and non-planar nature of the morpholino group might hinder interchain charge transport compared to more planar systems. The conductivity is expected to be in the semiconductor range upon doping. Recent studies have also shown that polyamine-substituted PDAs exhibit a reversible electronic response to acid vapors, acting as temporary dopants.[11]
Biocompatibility
The biocompatibility of a polymer is crucial for its application in drug delivery and other biomedical fields. Polymers containing morpholine have been reported to be highly biocompatible, non-immunogenic, and non-cytotoxic.[6] This suggests that poly(1,6-Bis(morpholino)-2,4-hexadiyne) is likely to exhibit favorable biocompatibility.
| Polymer System | Cytotoxicity | Hemocompatibility | In Vivo Biocompatibility | Reference |
| Poly(1,6-Bis(morpholino)-2,4-hexadiyne) (Predicted) | Low | High | Likely Favorable | - |
| Poly(N-acryloyl morpholine) (PNAM) | Low | High | Good | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) | Low | Good | Good (Biodegradable) | Generic Data |
| Polyethylene glycol (PEG) | Very Low | Very High | Excellent | Generic Data |
Rationale for Predicted Performance: The inherent biocompatibility of the morpholino moiety is a strong indicator of the polymer's potential for safe biomedical use. The high hydrophilicity imparted by the morpholino group is also expected to reduce non-specific protein adsorption, a key factor in biocompatibility.
Experimental Protocols
To validate the predicted performance and enable further research, the following standard experimental protocols are recommended.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a 5-10 mg sample of the polymer in a platinum or alumina pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.
Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument with an indium standard.
-
Seal a 5-10 mg sample of the polymer in an aluminum pan.
-
Perform a heat-cool-heat cycle:
-
Heat from room temperature to a temperature below the decomposition onset (determined by TGA) at a rate of 10°C/min.
-
Cool to room temperature at 10°C/min.
-
Reheat at 10°C/min.
-
-
Analyze the second heating scan to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
Diagram of Thermal Analysis Workflow
Caption: Workflow for thermal characterization of the polymer.
Mechanical Testing: Tensile Properties
ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting:
-
Prepare thin films of the polymer by solvent casting or spin coating.
-
Cut the films into rectangular specimens with a width of 25 mm and a gauge length of at least 50 mm.[12]
-
Measure the thickness of each specimen at several points along the gauge length.
-
Mount the specimen in the grips of a universal testing machine.[12]
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data to calculate tensile strength, Young's modulus, and elongation at break.[5]
Electrical Conductivity Measurement
Four-Point Probe Method:
-
Deposit a thin film of the polymer onto an insulating substrate (e.g., glass or silicon wafer).
-
Use a four-point probe setup with equally spaced, collinear probes.
-
Apply a constant DC current through the outer two probes.
-
Measure the voltage drop across the inner two probes using a high-impedance voltmeter.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I).
-
The bulk conductivity (σ) can then be calculated if the film thickness (t) is known: σ = 1 / (Rs * t).
Diagram of Four-Point Probe Measurement
Caption: Schematic of the four-point probe method for conductivity measurement.
Biocompatibility Assessment
ISO 10993 - Biological Evaluation of Medical Devices:
-
In Vitro Cytotoxicity (ISO 10993-5):
-
Hemocompatibility (ISO 10993-4):
-
Incubate the polymer with fresh human blood.
-
Measure hemolysis (release of hemoglobin from red blood cells) and thrombosis (clot formation).[3]
-
-
In Vivo Biocompatibility (as needed, following ISO 10993 guidelines):
-
Implant small samples of the polymer into a suitable animal model.
-
Evaluate the local tissue response at the implantation site after various time points.
-
Conclusion
Polymers based on 1,6-Bis(morpholino)-2,4-hexadiyne represent a promising new class of functional materials with significant potential, particularly in the biomedical field. While direct experimental data is currently limited, a comparative analysis with analogous polydiacetylenes and other functional polymers suggests a favorable combination of properties. The anticipated good biocompatibility, coupled with the inherent stimuli-responsive nature of the polydiacetylene backbone, makes these polymers highly attractive for applications in drug delivery, biosensing, and tissue engineering.
The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of these novel materials. Future research should focus on the synthesis and detailed performance evaluation of poly(1,6-Bis(morpholino)-2,4-hexadiyne) to validate these predictions and unlock its full potential.
References
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Yuan, Z., et al. (2020). Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 4(4), 1089-1104. [Link]
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Gasteier, P., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 14(13), 2689. [Link]
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Hoogenboom, R. (2023). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. European Polymer Journal, 184, 111797. [Link]
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Al-Shakour, Z. A., et al. (2024). Polydiacetylene (PDA)-Based Smart Materials: Innovating Biomedical Applications. Journal of Composites Science, 8(9), 353. [Link]
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ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018. [Link]
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ISO 10993-1:2018, Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
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ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
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Kim, J.-M., et al. (2012). Polydiacetylenes: functional supramolecular smart materials. Chemical Communications, 48(19), 2469-2485. [Link]
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Alam, M. S., et al. (2021). Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds. Polymers, 13(15), 2419. [Link]
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Schott, M. (2006). The Colors of Polydiacetylenes: a Commentary. The Journal of Physical Chemistry B, 110(32), 15864–15868. [Link]
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Al-Jumaili, A. S. (2012). Synthesis of Some 2,4-Hexadiyne and their Polymers. Iraqi National Journal of Chemistry, 45, 1-10. [Link]
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Qian, X., & Stadler, B. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(4), 1196-1222. [Link]
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Kim, H. J., et al. (2001). New Processable, Functionalizable Polydiacetylenes. Macromolecules, 34(20), 6827–6834. [Link]
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Fernandez-Megia, E., et al. (2008). New stimuli-responsive polymers derived from morpholine and pyrrolidine. Macromolecular Bioscience, 8(4), 322-329. [Link]
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Lee, J., et al. (2007). Polydiacetylenes carrying amino groups for colorimetric detection and identification of anionic surfactants. Journal of Materials Chemistry, 17(30), 3218-3224. [Link]
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Adhikari, R., & Adhikari, D. (2020). Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. Journal of the Indian Chemical Society, 97(10), 1649-1658. [Link]
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Francolini, I., et al. (2023). Colorimetric Transition of Polydiacetylene/Cyclodextrin Supramolecular Assemblies and Implications as Colorimetric Sensors for Food Phenolic Antioxidants. Macromolecular Chemistry and Physics, 224(15), 2300098. [Link]
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Beliktay, G., et al. (2024). Reversible electronic modulation of polydiacetylenes for sensing in dynamic conditions. Journal of Materials Chemistry C. [Link]
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Asati, V., & Singh, P. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 401, 01001. [Link]
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Reppy, M. A., & Pindzola, B. A. (2010). Polydiacetylene vesicles functionalized with N-heterocyclic ligands for metal cation binding. Chemical Communications, 46(7), 1083-1085. [Link]
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Sugihara, K., et al. (2016). Combined Electrical and Optical Characterization of Polydiacetylene. The Journal of Physical Chemistry C, 120(14), 7882-7888. [Link]
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Day, D., & Lando, J. B. (1981). Construction and Characterization of [1,6-Di(N-carbazolyl)-2,4-hexadiyne] Diacetylene Polymer Bicrystals. Macromolecules, 14(5), 1547-1553. [Link]
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Schott, M. (2006). The Colors of Polydiacetylenes: a Commentary. The Journal of Physical Chemistry B, 110(32), 15864–15868. [Link]
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Apgar, P. A., & Yee, K. C. (1978). Poly[1,6-di(N-carbazolyl)-2,4-hexadiyne]. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(3), 957-959. [Link]
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Galukhin, A., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 16(1), 7. [Link]
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Summerton, J. E., & Weller, D. D. (2012). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 49(1), 4.41.1-4.41.28. [Link]
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Asati, V., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Kim, J., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. Polymers, 10(1), 39. [Link]
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Song, J., et al. (2009). Synthesis of 2,4-hexadiyn-1,6-bis(ethylurea) and its polymerization. Journal of Applied Polymer Science, 113(3), 1953-1958. [Link]
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Krol, P., & Krol, B. (2021). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Polimery, 66(10), 639-646. [Link]
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Xie, H., et al. (2023). Synthesis, Thermal Behavior, and Mechanical Properties of Fully Biobased Poly(Hexamethylene 2,5-Furandicarboxylate-Co-Sebacate) Copolyesters. Polymers, 15(1), 107. [Link]
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PubChem. (n.d.). Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine]. Retrieved from [Link]
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Al-Azzawi, A. M., & Fadel, Z. H. (2024). Synthesis of New Bismaleimide Homopolymer and Copolymers Derived from 4, 4ˉ-Bis[4-(N-maleimidyl) Phenyl Schiff Base] Tolidine. Ibn AL-Haitham Journal For Pure and Applied Science, 37(1), 136-148. [Link]
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American Chemical Society, Division of Polymer Chemistry. (2014). Graphical Abstracts. [Link]
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Galukhin, A., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers (Basel), 16(1), 7. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,6-Bis(morpholino)-2,4-hexadiyne for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. The compound 1,6-bis(morpholino)-2,4-hexadiyne, with its unique conjugated diyne backbone and terminal morpholino groups, presents a specific set of handling and disposal challenges that demand a thorough and cautious approach. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to ensure that these protocols are not merely followed, but understood.
The disposal of any chemical waste must be in strict accordance with local, state, and federal regulations. This guide provides a framework for safe handling and disposal within a laboratory setting, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.[1][2]
Hazard Assessment: Understanding the Reactivity of 1,6-Bis(morpholino)-2,4-hexadiyne
The Diyne Core: The 2,4-hexadiyne structure is an energetic functional group. Conjugated diynes and polyynes are known to be potentially unstable, with some capable of rapid decomposition or polymerization, particularly when subjected to heat, shock, or pressure.[4][5] A critical hazard associated with terminal or internal alkynes is their ability to form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury.[6][7]
The Morpholino Groups: Morpholine itself is classified as a flammable liquid and is known to be corrosive, capable of causing severe skin burns and eye damage.[8][9][10][11] It is also harmful if swallowed or inhaled.[9][10] While the morpholino groups in 1,6-bis(morpholino)-2,4-hexadiyne are tertiary amines, it is prudent to consider the potential for similar hazards.
Summary of Potential Hazards:
| Hazard Category | Potential Risk Associated with 1,6-Bis(morpholino)-2,4-hexadiyne | Rationale |
| Physical Hazards | Potentially explosive, especially upon heating or shock. May undergo rapid polymerization.[4] | The conjugated diyne functional group is known to be energetic. |
| Flammable. | The morpholine component is a flammable liquid.[8][9] | |
| Chemical Hazards | Formation of explosive metal acetylides. | Reactivity of the alkyne groups with certain metals (e.g., copper, silver, mercury).[6][7] |
| Incompatible with strong oxidizing agents.[6][12] | Common reactivity for amines and alkynes. | |
| Health Hazards | Corrosive to skin and eyes.[8] | Based on the known corrosive nature of morpholine. |
| Harmful if swallowed or inhaled.[9] | Based on the toxicity profile of morpholine and its derivatives. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the potential for severe skin and eye damage, as well as the energetic nature of the compound, a stringent PPE protocol is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.[6]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially corrosive compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and potential energetic decomposition. |
| Body Protection | Flame-resistant lab coat.[13] | To protect against chemical splashes and potential fire hazards. |
Disposal Workflow: A Step-by-Step Decision Guide
The appropriate disposal pathway for 1,6-bis(morpholino)-2,4-hexadiyne depends on its form—whether it is unadulterated product or part of a reaction mixture. This workflow provides a logical sequence for making this determination.
Caption: Disposal decision workflow for 1,6-bis(morpholino)-2,4-hexadiyne.
Detailed Disposal Protocols
Protocol 1: Disposal of Unused or Expired 1,6-Bis(morpholino)-2,4-hexadiyne
Pure, unadulterated 1,6-bis(morpholino)-2,4-hexadiyne should never be quenched or treated by laboratory personnel.[6] The potential for an uncontrolled reaction is too high.
-
Container Security: Ensure the original container is tightly sealed and in good condition. If the container is compromised, carefully overpack it into a larger, compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "1,6-Bis(morpholino)-2,4-hexadiyne".[1]
-
Storage and Disposal: Transfer the labeled container to your institution's designated satellite accumulation area for hazardous waste.[14] Arrange for pickup by your EHS department for professional disposal, likely via incineration.[3][15]
Protocol 2: Quenching and Disposal of Reaction Mixtures
Reaction mixtures containing 1,6-bis(morpholino)-2,4-hexadiyne must be carefully quenched to neutralize any remaining reactive species before disposal. This is a critical safety step.[6] The following is a general procedure; quantities must be adjusted based on the specific scale and nature of your reaction.
Pre-Quenching Checklist:
-
Ensure all steps are performed in a chemical fume hood.[6]
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily accessible.[12][16]
-
Ensure an ice bath is prepared for temperature control.
Step-by-Step Quenching Procedure:
-
Dilution: Cool the reaction vessel in an ice bath. Slowly add an equal volume of an inert, high-boiling point solvent (e.g., toluene or THF) to the reaction mixture. This dilution helps to dissipate heat that may be generated during the quenching process.[6]
-
Initial Quench: While maintaining cooling, slowly and dropwise add a proton-donating quenching agent, such as isopropanol.[6] The slow addition is crucial for controlling the reaction rate and temperature.
-
Observation: Monitor the reaction for any signs of gas evolution, color change, or temperature increase. Continue the slow addition of the quenching agent until these signs cease.
-
Secondary Quench: After the initial quench with alcohol appears complete, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to ensure all reactive species are neutralized.
-
Equilibration: Allow the mixture to slowly warm to room temperature while stirring.
-
Waste Collection: Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.[6]
Illustrative Quenching Parameters (Hypothetical 50 mL Reaction):
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[6] |
| Dilution Solvent (Toluene) | 50 mL | To dissipate heat and control reaction rate. |
| Quenching Agent (Isopropanol) | ~20-30 mL (added slowly) | A weak acid to neutralize reactive intermediates safely. |
| Secondary Quench (Sat. NH4Cl) | ~20-30 mL (added slowly) | To ensure complete neutralization. |
| Temperature Control | 0 °C (Ice Bath) | To prevent thermal runaway. |
Waste Management and Spill Procedures
Waste Container Management:
-
Segregation: Collect waste containing 1,6-bis(morpholino)-2,4-hexadiyne in a dedicated hazardous waste container. Do not mix with other waste streams, especially those containing strong oxidizers or heavy metal salts.[6][17]
-
Compatibility: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and a list of all constituents of the quenched mixture.[1][18]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and ignition sources.[8] The storage area should have secondary containment.
Spill Management:
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area and notify your colleagues and supervisor.
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[15]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.
-
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
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- DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory.
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- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
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- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
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- Wiley Online Library. (2025, October 17). Incorporation of Conjugated Diynes in Perovskites and their Post‐Synthetic Modification.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,6-Bis(morpholino)-2,4-hexadiyne
The morpholine component is a well-characterized hazard, being flammable, corrosive, and toxic upon ingestion, inhalation, or skin contact.[1][2] The diyne core, a highly unsaturated carbon chain, presents potential for energetic reactions such as polymerization.[3] Therefore, a cautious and multi-layered approach to personal protective equipment (PPE) is paramount. This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a culture of safety and deep understanding within your laboratory.
Hazard Analysis: A Tale of Two Moieties
The primary hazards associated with 1,6-Bis(morpholino)-2,4-hexadiyne can be deconstructed by examining its two key structural features:
-
The Morpholine Groups: Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1][2] Vapors can be irritating to the respiratory tract.[4] Furthermore, morpholine is a flammable liquid and its vapors can form explosive mixtures with air.[1][5]
-
The 2,4-Hexadiyne Core: The diyne functional group is an unsaturated and energetic moiety. Diynes are known to be reactive and can undergo polymerization, which can sometimes be initiated by exposure to light or heat.[3] The related compound, 2,4-hexadiyne-1,6-diol, is a flammable solid.[6]
Given this composite hazard profile, it is prudent to treat 1,6-Bis(morpholino)-2,4-hexadiyne as a substance that is corrosive, toxic, flammable, and potentially reactive.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling 1,6-Bis(morpholino)-2,4-hexadiyne. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| Body Part | Recommended PPE | Rationale | Applicable Standards |
| Eyes/Face | Safety goggles with side shields and a face shield. | To protect against splashes of the corrosive material and potential projectiles from energetic reactions.[5][7] | EN 166 (Europe) or ANSI Z87.1 (US) |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact with the toxic and corrosive substance.[1][7] It is crucial to check for breakthrough times and to double-glove if handling larger quantities or for extended periods. | EN 374 (Europe) or ASTM F739 (US) |
| Body | A flame-retardant laboratory coat worn over personal clothing. | To protect against splashes and in the event of a fire. For larger scale operations, a chemical-resistant apron or suit may be necessary. | NFPA 2112 (for flame retardant properties) |
| Respiratory | A properly fitted respirator with an organic vapor cartridge (Type A).[4] | To prevent inhalation of harmful vapors. The need for respiratory protection should be determined by a risk assessment, considering the quantity of substance being handled and the ventilation available. In cases of poor ventilation or potential for aerosol generation, a self-contained breathing apparatus (SCBA) may be required.[5][7] | EN 14387 (Europe) or NIOSH (US) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous operational plan is as critical as the PPE itself. The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of 1,6-Bis(morpholino)-2,4-hexadiyne.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, has been certified and is functioning correctly.
-
Assemble all necessary PPE as outlined in the table above. Inspect each item for damage before use.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for corrosive materials) readily available.
-
-
Handling:
-
Don all PPE in the following order: lab coat, respirator, safety goggles, face shield, and gloves (the outer pair can be put on just before handling the chemical).
-
Carefully weigh the required amount of 1,6-Bis(morpholino)-2,4-hexadiyne in a tared container within the fume hood.
-
Transfer the compound to the reaction vessel using appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.
-
Set up the reaction apparatus, ensuring all joints are secure and the system is properly vented.
-
-
Post-Handling and Decontamination:
-
Upon completion of the experiment, quench any reactive materials safely.
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent or cleaning solution.
-
Wipe down all surfaces of the fume hood with a suitable decontaminating agent.
-
Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Stewardship
All waste generated from the handling of 1,6-Bis(morpholino)-2,4-hexadiyne must be treated as hazardous.
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and disposable labware should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused material and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Safety Data Sheet: Morpholine. Astech Ireland.
-
Gas detectors and respiratory protection equipments C4H9NO (morpholine), CAS number 110-91-8. GazFinder.
-
Safety Data Sheet: Morpholine. Carl ROTH.
-
Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET - Morpholine. Fisher Scientific.
-
SAFETY DATA SHEET - 2,4-Hexadien-1-ol, (E,E)-. Fisher Scientific.
-
1,3-Diyne Chemistry: Synthesis and Derivations. ResearchGate.
-
SAFETY DATA SHEET - Hexane-1,6-bis(tributylammonium)dihydroxide, 20% w/w Aqueous Solution. Medline.
-
Synthesis of diynes and tetraynes from in situ desilylation/dimerization of acetylenes. PubMed.
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Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Aldrich A55004 - SAFETY DATA SHEET. Sigma-Aldrich.
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MORPHOLINE | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
-
1,6-bis(morpholino)-2,4-hexadiyne. PubChem.
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(a) Examples of natural products containing diynes and triynes. (b) Synthesis of triynes as reported by Tykwinski and co-workers. ResearchGate.
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
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Safety Data Sheet: N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide). Carl ROTH.
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1-morpholino-1-cyclohexene. Organic Syntheses Procedure.
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2,4-Hexadiyne-1,6-diol. Tokyo Chemical Industry Co., Ltd.
-
6,6'-[Hexane-1,6-diylbis(oxy)]bis(2-methylquinolin-4(1h)-one). PubChem.
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1,6-Bis(pyridine-4-carboxamido)hexane. CompTox Chemicals Dashboard.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
